Product packaging for Euonymine(Cat. No.:)

Euonymine

Cat. No.: B13332915
M. Wt: 805.8 g/mol
InChI Key: PBFGAFDJVQAMRS-MZUKADHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Euonymine is a natural product found in Euonymus alatus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H47NO18 B13332915 Euonymine

Properties

Molecular Formula

C38H47NO18

Molecular Weight

805.8 g/mol

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36-,37+,38-/m0/s1

InChI Key

PBFGAFDJVQAMRS-MZUKADHZSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Putative Signaling Pathways of Euonymine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpene pyridine alkaloid that has garnered interest within the scientific community for its notable biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed methodology for its isolation and purification, and an exploration of its potential signaling pathways. All quantitative data is presented in clear, structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Natural Sources of this compound

This compound is a specialized metabolite found within the plant kingdom, primarily in species belonging to the Celastraceae family . Extensive phytochemical investigations have identified several key plant species as natural sources of this intricate alkaloid.

The most prominent and well-documented source of this compound is Euonymus sieboldianus , a deciduous shrub native to East Asia. Various parts of this plant, including the leaves, stems, and roots, have been found to contain this compound and other related alkaloids.

Other notable plant sources that have been reported to produce this compound include:

  • Tripterygium wilfordii : Also known as "Thunder God Vine," this perennial vine has a long history in traditional Chinese medicine for treating inflammation and autoimmune diseases.

  • Peritassa campestris : A plant species found in South America.

  • Maytenus chiapensis : A shrub or small tree found in Mexico and Central America.[1]

The presence of this compound in these diverse genera within the Celastraceae family suggests a conserved biosynthetic pathway for this class of compounds. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation in potential therapeutic applications. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₃₈H₄₇NO₁₈PubChem[2]
Molecular Weight 805.8 g/mol PubChem[2]
IUPAC Name [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetatePubChem[2]
Solubility Soluble in Methanol (0.76 mg/mL with ultrasonic and warming)MedChemExpress[1]
Appearance SolidMedChemExpress[1]

Isolation and Purification of this compound from Euonymus sieboldianus

The isolation of this compound from its natural sources is a multi-step process that requires careful execution of extraction and chromatographic techniques. The following protocol is a detailed methodology for the isolation and purification of this compound from the dried immature fruits of Euonymus sieboldianus.[3]

Plant Material and Extraction
  • Plant Material Preparation: Dried immature fruits of Euonymus sieboldianus are collected and ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Solvent Removal: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning
  • Initial Partitioning: The crude methanolic extract is suspended in 90% aqueous methanol and then partitioned with n-hexane. This step removes nonpolar constituents such as fats and waxes. The 90% methanol-soluble fraction is retained.

  • Secondary Partitioning: The 90% methanol fraction is dried, and the residue is resuspended in water. This aqueous suspension is then extracted with diethyl ether. This partitioning separates compounds of intermediate polarity into the ether-soluble fraction, which contains this compound.

Chromatographic Purification

A series of chromatographic steps are employed to isolate this compound from the complex mixture of compounds in the ether-soluble fraction.

  • Silica Gel Column Chromatography: The diethyl ether fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification: The collected fraction is concentrated to yield pure this compound. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

Euonymine_Isolation_Workflow Plant_Material Dried & Powdered Euonymus sieboldianus Fruits Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning1 Liquid-Liquid Partitioning (90% MeOH / n-Hexane) Crude_Extract->Partitioning1 MeOH_Fraction 90% Methanol Fraction Partitioning1->MeOH_Fraction Aqueous Methanol Phase Waste1 Partitioning1->Waste1 n-Hexane Phase (lipids removed) Partitioning2 Liquid-Liquid Partitioning (Water / Diethyl Ether) MeOH_Fraction->Partitioning2 Ether_Fraction Diethyl Ether Fraction Partitioning2->Ether_Fraction Ether Phase Waste2 Partitioning2->Waste2 Aqueous Phase Silica_Gel_CC Silica Gel Column Chromatography Ether_Fraction->Silica_Gel_CC Enriched_Fraction This compound-Enriched Fraction Silica_Gel_CC->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Experimental workflow for the isolation of this compound.

Biological Activities and Putative Signaling Pathways

This compound has demonstrated a range of biological activities that are of significant interest to the drug development community. Understanding the molecular mechanisms and signaling pathways through which this compound exerts its effects is crucial for its potential therapeutic applications.

P-glycoprotein Inhibition

One of the most notable activities of this compound is its ability to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can potentially restore the efficacy of chemotherapeutic drugs in resistant cancer cells.

The proposed mechanism of P-gp inhibition by this compound involves the modulation of the pump's ATPase activity. P-gp utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell. This compound may interfere with this process, leading to a reduction in drug efflux and an increase in intracellular drug accumulation.

Pgp_Inhibition_Pathway cluster_membrane Cell Membrane This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Intracellular_Drug Increased Intracellular Drug Concentration ADP_Pi ADP + Pi Pgp->ADP_Pi Hydrolysis Drug_Efflux Drug Efflux Pgp->Drug_Efflux ATP ATP ATP->Pgp Provides Energy Extracellular Extracellular Drug_Efflux->Extracellular Drug Expelled

Caption: Proposed mechanism of P-glycoprotein inhibition by this compound.
Anti-Inflammatory Effects and the NF-κB Signaling Pathway

Several compounds isolated from Tripterygium wilfordii, a known source of this compound, have demonstrated potent anti-inflammatory properties. This suggests that this compound may also contribute to these effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those for cytokines and chemokines. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of the NF-κB pathway, potentially by inhibiting the degradation of IκB or by directly preventing the nuclear translocation of NF-κB.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p Phosphorylated IκB IkB->IkB_p NFkB NF-κB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates to Nucleus IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases IkB_deg Degraded IκB IkB_p->IkB_deg Ubiquitination & Degradation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Induces Inflammation Inflammation Gene_Transcription->Inflammation This compound This compound This compound->IkB_deg Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the areas of cancer chemotherapy and inflammatory diseases. This guide has provided a detailed overview of its natural sources, a robust protocol for its isolation, and insights into its potential mechanisms of action.

Future research should focus on several key areas. Firstly, a more comprehensive toxicological profile of this compound is necessary to assess its safety for potential clinical use. Secondly, further elucidation of its molecular targets and signaling pathways will provide a more complete understanding of its biological activities and may reveal novel therapeutic applications. Finally, the development of synthetic or semi-synthetic analogs of this compound could lead to compounds with improved efficacy and reduced toxicity. The information presented herein serves as a solid foundation for researchers and drug development professionals to advance the study of this fascinating and potent natural compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate chemical structure and stereochemistry of Euonymine, a complex sesquiterpenoid pyridine alkaloid. The information presented is curated for professionals in the fields of chemical research and drug development, offering detailed data and methodologies to support further investigation and application of this unique natural product.

Introduction to this compound

This compound is a naturally occurring, highly oxygenated sesquiterpenoid belonging to the dihydro-β-agarofuran family of natural products.[1][2] Isolated from plants of the Euonymus genus, it has garnered significant attention due to its complex molecular architecture and potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The structural complexity of this compound, characterized by a dense array of stereocenters and functional groups, has made it a formidable challenge for chemical synthesis, a feat first accomplished in 2021.[1][3]

Chemical Structure

The molecular formula of this compound is C₃₈H₄₇NO₁₈.[4] Its core is the sesquiterpenoid euonyminol, which is the most hydroxylated member of the dihydro-β-agarofuran family.[1][2] This intricate scaffold is adorned with six acetyl groups. A defining feature of this compound is a 14-membered macrocyclic bislactone that bridges two hydroxyl groups of the euonyminol core. This macrocycle incorporates a pyridine dicarboxylic acid moiety bearing two methyl groups.[1][2]

The systematic IUPAC name for this compound is [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate.[4]

The following diagram illustrates the complex chemical structure of this compound.

Euonymine_Structure cluster_core Core Components cluster_substituents Key Substituents This compound This compound Core (C38H47NO18) Dihydroagarofuran Dihydro-β-agarofuran Sesquiterpenoid Core This compound->Dihydroagarofuran based on Acetyl Six Acetyl Groups (-OAc) This compound->Acetyl contains Euonyminol Euonyminol Nucleus (Highly Hydroxylated) Dihydroagarofuran->Euonyminol is the nucleus Macrocycle 14-membered Bislactone Ring Euonyminol->Macrocycle spanned by Pyridine Pyridine Dicarboxylic Acid Macrocycle->Pyridine incorporates Methyl Two Methyl Groups on Macrocycle Macrocycle->Methyl incorporates

Figure 1: High-level representation of the this compound chemical structure.

Stereochemistry

This compound possesses a highly complex stereochemical profile, featuring 11 contiguous stereocenters within its tricyclic core and the macrocyclic bridge.[1][2] The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through total synthesis and spectroscopic analysis, particularly X-ray crystallography of synthetic intermediates.[1]

The following table summarizes key quantitative data related to the stereochemistry and physical properties of this compound.

ParameterValueReference
Molecular FormulaC₃₈H₄₇NO₁₈[4]
Molecular Weight805.78 g/mol [5]
Number of Stereocenters11[1][2]

Note: Specific optical rotation values for the final natural product are often reported in the primary literature detailing its isolation. For the purpose of this guide, which focuses on the structural elucidation via modern synthetic chemistry, the characterization data from the total synthesis is paramount.

Experimental Protocols for Structural Elucidation

The definitive structural and stereochemical assignment of this compound was corroborated by its first total synthesis. The experimental protocols employed in this synthesis provide the most rigorous proof of its structure.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline compound.[6] In the context of complex natural products like this compound, obtaining a crystal suitable for single-crystal X-ray diffraction of the final compound can be challenging.[7] However, X-ray crystallographic analysis of key synthetic intermediates is a common and effective strategy to confirm the relative and absolute stereochemistry at various stages of the synthesis. For detailed information on the crystallographic data of intermediates in the total synthesis of this compound, refer to the supporting information of the primary literature.[1] The data, typically including atomic coordinates, bond lengths, bond angles, and torsion angles, are deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[1]

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments allows for the determination of the connectivity of atoms and the spatial proximity of protons, which is crucial for assigning the relative stereochemistry. The comparison of NMR data of the synthetic this compound with that of the natural isolate provides the final confirmation of the structure.[1]

General Protocol for NMR Sample Preparation:

  • A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9]

The following table provides a comparison of ¹H NMR data for key protons in synthetic versus natural this compound, demonstrating their structural identity.

ProtonSynthetic this compound (δ, ppm)Natural this compound (δ, ppm)
H-1[Data from source][Data from source]
H-2[Data from source][Data from source]
H-3[Data from source][Data from source]
.........
H-15[Data from source][Data from source]
Note: The specific chemical shift values are found in the supporting information of the total synthesis publication.[1]

Synthetic Strategy Overview

The first total synthesis of this compound provides a logical workflow for understanding its complex structure. The synthesis can be conceptually broken down into several key stages.

The following diagram outlines the high-level synthetic strategy for this compound.

Euonymine_Synthesis_Workflow Start (R)-glycerol acetonide Core_Construction Construction of Dihydro-β-agarofuran Core Start->Core_Construction Multi-step synthesis Intermediate Protected Euonyminol Derivative Core_Construction->Intermediate Functional group manipulation Macrocyclization Macrocycle Formation (Bislactone) Intermediate->Macrocyclization Site-selective esterification Final_Product (-)-Euonymine Macrocyclization->Final_Product Deprotection and acetylation

Figure 2: Simplified workflow of the total synthesis of this compound.

This synthetic route involves the construction of the tricyclic core, followed by the strategic installation of the numerous functional groups, and finally, the challenging macrocyclization to form the 14-membered bislactone ring.[1][2]

Biological Significance

This compound has demonstrated interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1][2] P-gp is a transmembrane protein that contributes to multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Inhibitors of P-gp, such as this compound, are of significant interest in drug development as they could potentially be used in combination with anticancer drugs to overcome resistance.

The following diagram illustrates the logical relationship of P-gp inhibition.

Pgp_Inhibition This compound This compound Pgp P-glycoprotein (P-gp) (Efflux Pump) This compound->Pgp inhibits Intracellular_Drug Increased Intracellular Drug Concentration This compound->Intracellular_Drug leads to Drug_Efflux Drug Efflux Pgp->Drug_Efflux mediates Chemo_Drug Chemotherapeutic Drug Cancer_Cell Cancer Cell Chemo_Drug->Cancer_Cell targets Drug_Efflux->Chemo_Drug removes Cell_Death Cancer Cell Death Intracellular_Drug->Cell_Death promotes

Figure 3: Logical diagram of P-glycoprotein inhibition by this compound.

Conclusion

The chemical structure and stereochemistry of this compound represent a pinnacle of molecular complexity found in nature. Its definitive elucidation through total synthesis has not only provided unequivocal proof of its architecture but has also opened avenues for the synthesis of analogues for further biological evaluation. This guide provides a foundational understanding for researchers and scientists aiming to explore the therapeutic potential of this compound and other related natural products.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Euonymine in Celastraceae

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the biosynthesis of euonymine, a complex sesquiterpenoid alkaloid found in plants of the Celastraceae family. While the total chemical synthesis of this compound has been successfully achieved, its natural biosynthetic pathway within these plants remains largely unelucidated. This document provides a comprehensive overview of the current understanding, outlining a putative biosynthetic pathway based on established principles of terpenoid biosynthesis and the intricate structure of the this compound molecule. This guide also highlights the significant research gaps and opportunities for future investigation in this area.

This compound is a highly oxygenated dihydro-β-agarofuran sesquiterpenoid, esterified with acetic acid and a unique dicarboxylic acid, evoninic acid, which forms a macrocyclic bridge.[1][2] Its complex structure, featuring eleven contiguous stereocenters, presents a formidable challenge for both chemical synthesis and biosynthetic elucidation.[1][2]

A Putative Biosynthetic Pathway

Based on the general principles of terpenoid biosynthesis, a hypothetical pathway for this compound formation in Celastraceae can be proposed. This pathway can be conceptually divided into four main stages: the formation of the universal terpenoid precursors, the synthesis of the sesquiterpene core, extensive post-cyclization modifications, and the attachment of the characteristic evoninic acid moiety.

Precursor Biosynthesis: The MVA and MEP Pathways

The biosynthesis of all terpenoids begins with the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] Plants utilize two distinct pathways for their synthesis: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[4][5] While the specific pathway utilized for this compound biosynthesis is unknown, it is plausible that either or both could contribute to the precursor pool.

Formation of the Dihydro-β-Agarofuran Core

The C15 precursor for sesquiterpenes, farnesyl diphosphate (FPP), is formed by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase.[3] The formation of the characteristic tricyclic dihydro-β-agarofuran skeleton of this compound would then proceed via the cyclization of FPP, catalyzed by a specific terpene synthase. This cyclization is a critical step that establishes the core stereochemistry of the molecule.

Post-Cyclization Modifications: A Symphony of Oxygenation and Acetylation

Following the formation of the initial dihydro-β-agarofuran scaffold, a series of extensive oxidative modifications are required to produce the highly hydroxylated euonyminol core.[6][7] These hydroxylation reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s). The subsequent acetylation of multiple hydroxyl groups is carried out by various acetyltransferases, utilizing acetyl-CoA as the acetyl donor. The specific order and regioselectivity of these enzymatic reactions are crucial for the final structure of this compound.

The Evoninic Acid Bridge: A Unique Structural Feature

A hallmark of this compound is the 14-membered macrocyclic bislactone bridge formed by evoninic acid, a substituted pyridine dicarboxylic acid.[1][2] The biosynthesis of this unique moiety and its subsequent esterification to the euonyminol core represent a significant area of unknown biochemistry. It is hypothesized that this acid is synthesized through a separate pathway and then activated, likely as a CoA thioester, for transfer onto the sesquiterpenoid core by an acyltransferase.

Visualizing the Hypothetical Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, from central metabolism to the final complex natural product.

Euonymine_Biosynthesis cluster_precursor Upstream Pathways cluster_core Sesquiterpenoid Biosynthesis cluster_modification Final Assembly MVA Mevalonate (MVA) Pathway (Cytosol) IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) MEP->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPP Synthase Agarofuran Dihydro-β-agarofuran Scaffold FPP->Agarofuran Terpene Synthase Euonyminol Euonyminol (Polyhydroxylated Core) Agarofuran->Euonyminol Multiple CYP450s Acetylation Acetylation (Acetyltransferases) Euonyminol->Acetylation Evoninic_Acid Evoninic Acid Biosynthesis This compound This compound Evoninic_Acid->this compound Acyltransferases Acetylation->this compound Acyltransferases

Caption: A hypothetical biosynthetic pathway for this compound in Celastraceae.

Quantitative Data and Experimental Protocols: A Research Frontier

To date, there is a notable absence of published quantitative data regarding the biosynthesis of this compound. Key information, such as the kinetic parameters of the involved enzymes, precursor flux analysis, and yields within the plant, remains to be determined. Similarly, detailed experimental protocols for the isolation and characterization of the biosynthetic enzymes from Celastraceae species are not yet available. The development of such protocols will be a critical step in validating the proposed pathway and understanding its regulation.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating and unexplored area of plant biochemistry. While a putative pathway can be constructed based on our understanding of terpenoid metabolism, the specific enzymes, genes, and regulatory networks remain to be discovered. Future research efforts, leveraging modern 'omics' technologies (genomics, transcriptomics, and metabolomics) in this compound-producing Celastraceae species, will be instrumental in identifying candidate genes for each step of the pathway. Subsequent functional characterization of these genes and their encoded enzymes will be essential to unravel the intricate biochemical logic behind the assembly of this complex and biologically active natural product. Such knowledge will not only advance our fundamental understanding of plant specialized metabolism but could also pave the way for the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

An In-depth Technical Guide to Euonymine Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid belonging to the dihydro-β-agarofuran class of natural products, primarily isolated from plants of the Celastraceae family.[1][2][3] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on their potential as anti-HIV and P-glycoprotein (P-gp) inhibitory agents. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area. Dihydro-β-agarofuran sesquiterpenoids are known to exhibit a wide range of biological effects, including immunosuppressive, cytotoxic, antitumor, and insecticidal activities.[2][3][4]

Biological Activity of this compound Derivatives

The primary reported biological activities of this compound and its close analogue, euonyminol octaacetate, are the inhibition of HIV replication and the modulation of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1][2][3]

Anti-HIV Activity

This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV). The exact mechanism of its anti-HIV activity is not fully elucidated but is a significant area of ongoing research.

P-glycoprotein (P-gp) Inhibition

Several dihydro-β-agarofuran sesquiterpenoids have been shown to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein.[5][6] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. This compound and its derivatives act as modulators of P-gp, restoring the sensitivity of resistant cancer cells to conventional chemotherapy.

Quantitative Data on Biological Activity

CompoundBiological ActivityAssay SystemReported PotencyReference
This compoundAnti-HIVNot specifiedActive[1]
This compoundP-glycoprotein InhibitionNot specifiedActive[1]
Euonyminol OctaacetateP-glycoprotein InhibitionNot specifiedActive[1]

Structure-Activity Relationships (SAR)

Studies on a broad range of dihydro-β-agarofuran sesquiterpenes have provided insights into the structural features crucial for their P-gp inhibitory activity. Analysis of 76 derivatives revealed that the nature and position of ester groups on the sesquiterpene core significantly influence their ability to modulate P-gp. Specifically, the substituents at positions C-1, C-2, C-3, and C-6 of the dihydro-β-agarofuran skeleton are critical for activity. Derivatives with ester groups such as acetate, furoate, benzoate, and nicotinate at these positions were generally more potent than their hydroxylated counterparts.[5] This suggests that the lipophilicity and hydrogen bonding capacity of the substituents play a key role in the interaction with P-gp.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives. The following are representative protocols for assessing P-gp inhibition and anti-HIV activity.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.[7][8][9][10]

Materials:

  • P-gp-overexpressing cells (e.g., MCF7/ADR, KB-V1) and the corresponding parental sensitive cell line (e.g., MCF7, KB-3-1).

  • Rhodamine 123 (Rh123).

  • Test compounds (this compound derivatives).

  • Positive control inhibitor (e.g., Verapamil, Cyclosporin A).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or positive control for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to each well at a final concentration of 5 µM and incubate for 90 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the intracellular accumulation of rhodamine 123 as a percentage of the control (cells treated with rhodamine 123 alone). Plot the percentage of accumulation against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the maximal P-gp inhibition is achieved).

Anti-HIV Syncytium Formation Assay

This assay quantifies the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells, a process that leads to the formation of multinucleated giant cells called syncytia.[11][12][13][14]

Materials:

  • HIV-infected T-cell line (e.g., H9/IIIB).

  • Uninfected CD4+ T-cell line (e.g., CEM-SS, SupT1).

  • Test compounds (this compound derivatives).

  • Positive control (e.g., Azidothymidine - AZT).

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics.

  • 96-well microtiter plates.

  • Microscope.

Procedure:

  • Cell Preparation: Prepare suspensions of HIV-infected and uninfected CD4+ T-cells at a defined concentration.

  • Compound Addition: Add serial dilutions of the test compounds or positive control to the wells of a 96-well plate.

  • Co-cultivation: Add a mixture of HIV-infected and uninfected cells to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.

  • Syncytia Quantification: Observe the plates under an inverted microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei) in each well.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the virus control (no compound). Determine the EC50 value (the concentration at which 50% of syncytium formation is inhibited).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are not yet fully understood. However, based on studies of other dihydro-β-agarofuran sesquiterpenoids and P-gp inhibitors, a hypothetical mechanism for P-gp inhibition can be proposed.

Proposed Mechanism of P-glycoprotein Inhibition

Dihydro-β-agarofuran sesquiterpenes have been shown to interact directly with P-glycoprotein, likely binding to the transmembrane domains of the protein.[6][15] This interaction is thought to be non-competitive with respect to ATP binding but may be competitive or allosteric with respect to the binding of chemotherapeutic drugs. The binding of the this compound derivative could induce a conformational change in P-gp that prevents the binding or translocation of its substrates. Additionally, these compounds have been observed to modulate the ATPase activity of P-gp, often stimulating it at low concentrations and inhibiting it at higher concentrations.[6] This biphasic effect is characteristic of many P-gp modulators.

Visualizations

Experimental Workflow for P-gp Inhibition Assay

Pgp_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed P-gp overexpressing and parental cells adhere Allow cells to adhere overnight seed_cells->adhere pre_incubate Pre-incubate with This compound derivatives adhere->pre_incubate add_rh123 Add Rhodamine 123 pre_incubate->add_rh123 wash_cells Wash cells with ice-cold PBS add_rh123->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_fluorescence Measure intracellular fluorescence lyse_cells->measure_fluorescence calculate_accumulation Calculate % Rhodamine 123 accumulation measure_fluorescence->calculate_accumulation determine_ic50 Determine IC50 value calculate_accumulation->determine_ic50 AntiHIV_Syncytium_Workflow cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification & Analysis prep_cells Prepare HIV-infected and uninfected CD4+ T-cell suspensions add_cells Add cell mixture to wells prep_cells->add_cells prep_compounds Prepare serial dilutions of This compound derivatives add_compounds Add compounds to 96-well plate prep_compounds->add_compounds add_compounds->add_cells incubate Incubate for 24-48 hours add_cells->incubate count_syncytia Count syncytia under microscope incubate->count_syncytia calculate_inhibition Calculate % inhibition count_syncytia->calculate_inhibition determine_ec50 Determine EC50 value calculate_inhibition->determine_ec50 Pgp_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug pgp->drug Efflux adp ADP + Pi pgp->adp drug_accum Increased Intracellular Drug Concentration drug->pgp Binds to P-gp This compound This compound Derivative This compound->pgp Inhibits atp ATP atp->pgp Hydrolysis cell_death Apoptosis / Cell Death drug_accum->cell_death Leads to

References

In Vitro Cytotoxic Effects of Euonymus europaeus Alkaloids on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Natural products remain a significant source of novel chemotherapeutic agents. The plant family Celastraceae, which includes the genus Euonymus, has been investigated for its traditional medicinal uses, including for the treatment of cancer.[1] Extracts from Euonymus europaeus have demonstrated anticancer properties, suggesting the presence of bioactive compounds with cytotoxic potential.[1][2] This document provides a technical overview of the available research on the in vitro cytotoxic effects of Euonymus europaeus extracts on cancer cell lines, with a focus on potential mechanisms of action, and includes detailed experimental protocols and pathway visualizations relevant to the study of such compounds.

Quantitative Data on Cytotoxicity

While specific IC50 values for Euonymine are not available, studies on extracts from Euonymus species provide insights into their cytotoxic potential. For instance, a hydroalcoholic extract of Euonymus europaeus fruits has shown a selective inhibitory effect on melanoma cells in vitro.[1] Another study demonstrated that the administration of this extract reduced the concentration of viable Ehrlich ascites carcinoma cells in a dose-dependent manner in vivo.[3]

It is important to note that the cytotoxic effects of the whole extract are a result of the combined action of its various constituents. One identified compound in Euonymus europaeus with known anticancer activity is Evodiamine.[1][4] Evodiamine has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1] The anticancer properties of Euonymus alatus, a related species, are attributed to the induction of apoptosis via the mitochondrial pathway and the inhibition of tumor invasion.[1]

Table 1: Summary of In Vivo Cytotoxic Effects of Euonymus europaeus Fruit Extract

Model System Treatment Dosage Observed Effect Reference
Ehrlich Ascites Carcinoma (in vivo)E. europaeus extract25 mg/kg66.30% reduction in viable tumor cells[3]
Ehrlich Ascites Carcinoma (in vivo)E. europaeus extract50 mg/kg67.93% reduction in viable tumor cells[3]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., HeLa, MCF-7, A549).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., Euonymus europaeus extract) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the test compound.

    • Add 100 µL of fresh, serum-free medium and 25 µL of MTT stock solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[3]

  • Solubilization and Absorbance Reading:

    • After incubation with MTT, add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is commonly used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture and treat cancer cells with the test compound as described for the MTT assay.

    • After treatment, collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system or X-ray film.

    • The intensity of the bands corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Visualizations of Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_mtt MTT Assay cluster_western Western Blot Analysis A Seed Cancer Cells in 96-well Plates B Incubate for 24h A->B C Treat with Euonymus europaeus Extract (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E J Lyse Treated Cells D->J F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I K Protein Quantification J->K L SDS-PAGE and Transfer K->L M Immunoblotting with Primary and Secondary Antibodies L->M N Detect Protein Bands M->N O Analyze Apoptosis Marker Expression N->O

Caption: Experimental workflow for assessing cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 (activated) pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Cellular Stress bax Bax (pro-apoptotic) dna_damage->bax bcl2 Bcl-2 (anti-apoptotic) bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 (activated) pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 (activated) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

cell_cycle_arrest cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition cyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex cyclinD_CDK46->Rb_E2F pRb p-Rb Rb_E2F->pRb E2F E2F (free) pRb->E2F releases S_phase_genes S-phase Gene Transcription E2F->S_phase_genes p21 p21 (CDK inhibitor) p21->cyclinD_CDK46 cyclinB_CDK1 Cyclin B / CDK1 mitosis Mitosis cyclinB_CDK1->mitosis drug Cytotoxic Agent (e.g., Evodiamine) drug->p21 induces drug->cyclinB_CDK1 inhibits

Caption: Key regulatory points of cell cycle arrest.

Conclusion

While direct evidence for the cytotoxic effects of this compound on cancer cell lines is currently lacking in the scientific literature, extracts from its source plant, Euonymus europaeus, demonstrate notable anticancer activity. This activity is likely attributable to a synergistic effect of various compounds, including alkaloids like Evodiamine, which are known to induce apoptosis and cell cycle arrest. Further research is warranted to isolate this compound and other specific compounds from Euonymus europaeus to elucidate their individual cytotoxic potential and specific molecular mechanisms of action against various cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.

References

Euonymine: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Euonymine, a complex sesquiterpene pyridine alkaloid. This document is intended for researchers, scientists, and professionals in drug development who are working with this natural product. The information compiled herein, including experimental protocols and stability-indicating methods, serves as a foundational resource for handling, formulating, and analyzing this compound.

Executive Summary

This compound is a bioactive alkaloid isolated from plants of the Celastraceae family, such as Euonymus sieboldiana.[1] As with many complex natural products, understanding its physicochemical properties is critical for its development as a potential therapeutic agent. This guide summarizes the known solubility data of this compound in common laboratory solvents and outlines the principles and methodologies for assessing its stability under various stress conditions. While specific quantitative stability data for this compound is limited in publicly accessible literature, this guide provides detailed protocols for forced degradation studies, enabling researchers to generate this crucial data.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for a wide range of experimental and developmental procedures, from initial biological screening to formulation. This compound, as a pyridine alkaloid, exhibits solubility characteristics typical for its class. Alkaloids are generally characterized as being poorly soluble in water but more readily soluble in organic solvents.[2][3][4]

Quantitative solubility data for this compound is sparse. However, one available data point indicates its solubility in methanol. This information, combined with the general properties of alkaloids, is summarized below.

Table 1: Solubility of this compound

SolventQuantitative SolubilityQualitative SolubilityNotes
Methanol0.76 mg/mL (0.94 mM)SolubleRequires sonication and warming to achieve dissolution.[5]
WaterData Not AvailablePoorly Soluble (Expected)As a weak base, solubility is expected to be low in neutral water.[2]
EthanolData Not AvailableSoluble (Expected)Alkaloids are typically soluble in alcohol.[3][4]
DMSOData Not AvailableSoluble (Expected)A common solvent for initial stock solutions of complex organic molecules.
ChloroformData Not AvailableSoluble (Expected)A common organic solvent for alkaloid extraction and dissolution.[2]

Stability Profile and Degradation Pathways

Assessing the stability of a drug substance is a mandatory step in pharmaceutical development to ensure its quality, efficacy, and safety over time.[6] Stability studies involve subjecting the compound to a variety of environmental factors to understand its degradation pathways. Forced degradation, or stress testing, is employed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[3] This helps to develop and validate stability-indicating analytical methods.[7][8][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Recommended Conditions for Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis0.1 M to 1.0 M HCl24 - 72 hoursTo investigate degradation in acidic environments.[10]
Base Hydrolysis0.1 M to 1.0 M NaOH24 - 72 hoursTo investigate degradation in alkaline environments.[10]
Oxidation3% - 30% H₂O₂24 - 72 hoursTo assess susceptibility to oxidative degradation.[10]
Thermal Degradation60°C - 105°C (Dry Heat)24 - 72 hoursTo evaluate stability at elevated temperatures.[10]
PhotostabilityUV light (e.g., 254 nm) and/or visible light24 - 72 hoursTo determine sensitivity to light exposure.[10]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental results. The following sections describe the protocols for determining solubility and for conducting a forced degradation study coupled with a stability-indicating HPLC method.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound solid to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A 0.45 µm filter is commonly used.

  • Quantification: Dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Forced Degradation and Stability-Indicating HPLC Method Development

This protocol outlines the steps to assess the stability of this compound and develop an analytical method capable of separating the intact drug from its degradation products.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of an acidic (e.g., 0.2 M HCl) or basic (e.g., 0.2 M NaOH) solution. Heat the mixture if necessary (e.g., at 60°C) for a set time.[10] After the stress period, neutralize the sample.

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 6% H₂O₂) and keep it at room temperature.

    • Thermal Stress: Store the solid this compound powder and the stock solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid powder and stock solution to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.

  • Sample Analysis (HPLC):

    • Analyze all stressed samples, along with an unstressed control sample, using a reverse-phase HPLC system.

    • The goal is to develop a method that provides adequate separation (resolution) between the peak for intact this compound and any peaks corresponding to degradation products.

    • Method development involves optimizing parameters such as the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/buffer gradients), flow rate, and detector wavelength.[8][11]

  • Method Validation: Once developed, the stability-indicating method must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, accuracy, precision, and robustness.[8]

Visualized Workflows and Relationships

To clarify the experimental processes and logical connections, the following diagrams are provided in the DOT language.

G cluster_0 Solubility Determination Workflow A Add Excess this compound to Solvent B Agitate at Constant Temp (24-72h) A->B C Centrifuge / Filter (0.45 µm) B->C D Dilute Saturated Solution C->D E Quantify via HPLC D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for determining this compound solubility via the shake-flask method.

G cluster_1 Forced Degradation Experimental Design cluster_conditions Stress Conditions Start This compound Sample (Solid & Solution) Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Dry Heat) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze Stressed Samples & Control via Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradants Establish Degradation Pathway Analysis->Result

Caption: Logical workflow for a forced degradation study of this compound.

References

Potential Therapeutic Applications of Euonymine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid natural product belonging to the dihydro-β-agarofuran class of compounds.[1] Isolated from various species of the Euonymus plant genus, this molecule has garnered interest within the scientific community for its potential biological activities.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[3] The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development, highlighting areas for future investigation into this promising natural product. While direct quantitative data for this compound is limited in the public domain, this guide leverages available information on closely related dihydro-β-agarofuran sesquiterpenoids to provide a broader context for its potential efficacy and mechanisms of action.

Core Therapeutic Potential

The primary therapeutic applications of this compound that have been identified in preclinical studies are its activity against the Human Immunodeficiency Virus (HIV) and its ability to inhibit the multidrug resistance transporter P-glycoprotein (P-gp).[3]

Anti-HIV Activity

This compound has been reported to exhibit anti-HIV activity.[3] The precise mechanism of action has not been fully elucidated for this compound itself. However, the HIV life cycle presents several potential targets for therapeutic intervention.

  • Reverse Transcriptase Inhibition: Many anti-HIV drugs target the viral enzyme reverse transcriptase, which is crucial for converting the viral RNA genome into DNA.[4] Inhibition can occur through chain termination by nucleoside reverse transcriptase inhibitors (NRTIs) or by allosteric binding of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5] It is plausible that this compound or its metabolites could interact with this enzyme.

  • Other Potential Mechanisms: Other stages of the HIV life cycle that could be targeted include viral entry, integration of viral DNA into the host genome, and viral protease activity, which is necessary for the maturation of new virus particles.[6]

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and affects the pharmacokinetics of many drugs.[7] By actively transporting a wide range of substrates out of cells, P-gp can reduce the intracellular concentration of therapeutic agents, thereby diminishing their efficacy. This compound has been identified as an inhibitor of P-gp.[3]

The mechanism of P-gp inhibition by small molecules can involve several pathways:

  • Competitive Inhibition: The inhibitor competes with the P-gp substrate for binding to the transporter.[8]

  • Allosteric Inhibition: The inhibitor binds to a site on the transporter other than the substrate-binding site, inducing a conformational change that reduces its transport activity.[8]

  • Inhibition of ATPase Activity: P-gp is an ATP-dependent transporter, and its function relies on the energy derived from ATP hydrolysis.[9] Some inhibitors act by directly interfering with the ATPase activity of P-gp.[3][10]

  • Alteration of Membrane Fluidity: Some compounds can alter the lipid environment of the cell membrane, which can indirectly affect the function of membrane-embedded transporters like P-gp.[11]

Studies on other dihydro-β-agarofuran sesquiterpenoids suggest that these compounds can modulate the intracellular accumulation of P-gp substrates, indicating a direct interaction with the transporter.[12]

Quantitative Data

Compound ClassAssayEndpointRepresentative ValueReference
Dihydro-β-agarofuran sesquiterpenoidsP-gp Inhibition (Daunorubicin accumulation)IC500.1 - 10 µM (range for various analogs)[12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

In Vitro Anti-HIV-1 Assay

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of a test compound like this compound.[13]

1. Cell Culture and Virus:

  • Maintain a suitable human T-cell line (e.g., MT-4 or CEM) in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
  • Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) in the same cell line.

2. Cytotoxicity Assay:

  • Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.
  • Add serial dilutions of this compound to the wells.
  • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
  • Assess cell viability using a colorimetric assay such as MTT or XTT to determine the 50% cytotoxic concentration (CC50).

3. Anti-HIV-1 Assay:

  • Plate cells as in the cytotoxicity assay.
  • Pre-incubate cells with serial dilutions of this compound for 1-2 hours.
  • Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.
  • Incubate for 3-5 days.
  • Measure the extent of viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA kit.
  • Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits viral replication by 50%.

4. Data Analysis:

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.

P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

This protocol outlines a method to assess the P-gp inhibitory potential of this compound using the Caco-2 human colon adenocarcinoma cell line, which endogenously expresses P-gp.[14]

1. Caco-2 Cell Culture:

  • Culture Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
  • Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-25 days to form a polarized monolayer with tight junctions.
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Bidirectional Transport Assay:

  • Use a known P-gp substrate, such as digoxin or rhodamine 123, as the probe.
  • To measure apical-to-basolateral (A-B) transport, add the probe substrate to the apical chamber of the Transwell® insert.
  • To measure basolateral-to-apical (B-A) transport, add the probe substrate to the basolateral chamber.
  • Perform the transport studies in the presence and absence of various concentrations of this compound.
  • Incubate for a defined period (e.g., 2 hours) at 37°C.
  • Collect samples from the receiver chamber at specified time points.

3. Quantification and Data Analysis:

  • Quantify the concentration of the probe substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).
  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
  • The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B).
  • A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
  • Determine the IC50 value of this compound for P-gp inhibition by plotting the percentage of inhibition against the concentration of this compound.

P-glycoprotein (P-gp) ATPase Activity Assay

This biochemical assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

1. Materials:

  • Purified P-gp-containing membrane vesicles (commercially available).
  • ATP.
  • A known P-gp activator (e.g., verapamil).
  • A phosphate detection reagent (e.g., malachite green-based reagent).

2. Assay Procedure:

  • Pre-incubate the P-gp membrane vesicles with serial dilutions of this compound in an appropriate assay buffer.
  • Initiate the ATPase reaction by adding ATP and the P-gp activator.
  • Incubate at 37°C for a specific time (e.g., 20 minutes).
  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the phosphate detection reagent.
  • Measure the absorbance at the appropriate wavelength.

3. Data Analysis:

  • The ATPase activity is proportional to the amount of Pi released.
  • Determine the effect of this compound on the basal and activator-stimulated P-gp ATPase activity.
  • A decrease in ATPase activity in the presence of this compound suggests an inhibitory effect.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Ribosome Ribosome Viral RNA->Ribosome 5. Translation Viral DNA Viral DNA Viral RNA->Viral DNA 2. Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Integrase Integrase Nucleus Nucleus Integrase->Nucleus Protease Protease New HIV Virion New HIV Virion Protease->New HIV Virion Cell Receptor Cell Receptor Cytoplasm Cytoplasm Nucleus->Viral RNA 4. Transcription Host DNA Host DNA Viral Proteins Viral Proteins Ribosome->Viral Proteins HIV Virion HIV Virion HIV Virion->Cell Receptor 1. Binding & Fusion Viral DNA->Nucleus Viral Proteins->New HIV Virion 6. Assembly & Budding This compound? This compound (Potential Target?) This compound?->Reverse Transcriptase

Caption: Potential intervention points of this compound in the HIV life cycle.

Pgp_Inhibition cluster_membrane Cell Membrane cluster_in Intracellular cluster_out Extracellular Pgp P-glycoprotein Drug_out Drug Pgp->Drug_out Efflux ADP + Pi ADP + Pi Pgp->ADP + Pi Drug_in Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Energy This compound This compound This compound->Pgp Inhibition

Caption: Mechanism of P-glycoprotein-mediated drug efflux and its inhibition by this compound.

Caco2_Assay_Workflow cluster_setup Assay Setup cluster_experiment Transport Experiment cluster_analysis Data Analysis Seed Caco-2 Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21-25 days Seed Caco-2->Differentiate Measure TEER Measure TEER (Monolayer integrity) Differentiate->Measure TEER Add Probe Add P-gp substrate (e.g., Digoxin) Measure TEER->Add Probe Add this compound Add this compound (Test inhibitor) Add Probe->Add this compound Incubate Incubate at 37°C Add this compound->Incubate Collect Samples Collect samples from receiver chamber Incubate->Collect Samples Quantify Probe Quantify substrate concentration (LC-MS/MS) Collect Samples->Quantify Probe Calculate Papp Calculate Apparent Permeability (Papp) Quantify Probe->Calculate Papp Calculate ER Calculate Efflux Ratio (ER) Calculate Papp->Calculate ER Determine IC50 Determine IC50 Calculate ER->Determine IC50

Caption: Workflow for the Caco-2 bidirectional transport assay.

Conclusion and Future Directions

This compound presents as a promising natural product with potential therapeutic applications, particularly in the fields of virology and oncology. Its reported anti-HIV and P-gp inhibitory activities warrant further in-depth investigation. The immediate research priorities should focus on obtaining robust quantitative data for this compound's efficacy and cytotoxicity. Elucidating the precise molecular mechanisms underlying its biological activities will be crucial for its future development as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically explore the therapeutic potential of this compound and other related dihydro-β-agarofuran sesquiterpenoids. The successful total synthesis of this compound paves the way for the generation of analogs, which could lead to compounds with improved potency and pharmacokinetic properties. Further studies are essential to translate the preclinical findings into potential clinical applications.

References

Euonymine as a P-glycoprotein Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While euonymine has been reported to exhibit P-glycoprotein (P-gp) inhibitory effects, a comprehensive search of publicly available scientific literature, chemical databases, and patents did not yield specific quantitative data (e.g., IC50 values) or detailed experimental protocols for this particular compound. This guide, therefore, provides an in-depth overview of the standard experimental procedures and conceptual frameworks used to assess P-glycoprotein inhibition, which can be adapted for the investigation of this compound.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by expelling a wide variety of xenobiotics from the cell's interior. This process is an ATP-dependent mechanism. In the context of oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping anticancer drugs out of the tumor cells, thereby reducing their intracellular concentration and efficacy.

The inhibition of P-gp is a key strategy to overcome MDR and restore the sensitivity of cancer cells to chemotherapeutic agents. Compounds that can effectively block the function of P-gp are of significant interest in drug development. This compound, a complex alkaloid, has been identified as a potential P-gp inhibitor, warranting further investigation into its mechanism of action and inhibitory potency.

Experimental Protocols for Assessing P-glycoprotein Inhibition

The following sections detail the standard in vitro assays used to characterize P-gp inhibitors. These protocols are presented as a template for the evaluation of this compound.

Cellular Efflux Assays

Cellular efflux assays are the most common methods to determine the P-gp inhibitory activity of a compound. These assays utilize fluorescent substrates of P-gp. In P-gp-overexpressing cells, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to the accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence.

Rhodamine 123 is a fluorescent dye that is a well-characterized substrate of P-gp.

Materials:

  • P-gp-overexpressing cell line (e.g., MCF7/ADR, KB-V1) and the corresponding parental sensitive cell line (e.g., MCF7, KB-3-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123 stock solution (in DMSO)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Verapamil, Cyclosporin A)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound or the positive control inhibitor. Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration (e.g., 5 µM) and incubate for a further period (e.g., 90 minutes) at 37°C, protected from light.

  • Efflux Period: Remove the loading solution and wash the cells with ice-cold PBS to stop the efflux. Add fresh, pre-warmed medium (without Rhodamine 123 but with the respective concentrations of this compound or control inhibitor) and incubate for an efflux period (e.g., 2 hours) at 37°C.

  • Fluorescence Measurement: After the efflux period, wash the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS). Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation/Emission: ~485 nm/~529 nm). Alternatively, for flow cytometry, detach the cells and analyze the fluorescence of individual cells.

  • Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to the control (cells treated with vehicle). Plot the fluorescence intensity against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of P-gp-mediated efflux).

Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeable calcein. Calcein-AM is a substrate for P-gp, while calcein is not.

Materials:

  • Same as for the Rhodamine 123 assay, with Calcein-AM stock solution (in DMSO) instead of Rhodamine 123.

Protocol:

  • Cell Seeding: As described for the Rhodamine 123 assay.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor for a short period (e.g., 30 minutes) at 37°C.

  • Calcein-AM Loading and Efflux: Add Calcein-AM to each well to a final concentration (e.g., 1 µM) and incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light. The loading and efflux occur concurrently as P-gp actively pumps out Calcein-AM as it enters the cell.

  • Fluorescence Measurement: Wash the cells with ice-cold PBS. Measure the intracellular fluorescence of calcein using a fluorescence microplate reader (Excitation/Emission: ~494 nm/~517 nm) or flow cytometer.

  • Data Analysis: Similar to the Rhodamine 123 assay, calculate the percentage of calcein accumulation and determine the IC50 value for this compound.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport its substrates. P-gp inhibitors can modulate this ATPase activity. Some inhibitors competitively block the substrate-binding site and may inhibit substrate-stimulated ATPase activity, while others may stimulate the basal ATPase activity.

Materials:

  • P-gp-containing membrane vesicles (e.g., from Sf9 insect cells overexpressing human P-gp)

  • ATPase assay buffer (containing MgCl2, ATP, and an ATP-regenerating system)

  • This compound stock solution

  • Positive control substrate/stimulator (e.g., Verapamil)

  • Phosphate standard solution

  • Malachite green reagent for phosphate detection

Protocol:

  • Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the ATPase assay buffer.

  • Compound Addition: Add various concentrations of this compound. For inhibition studies, also add a known P-gp substrate like verapamil to stimulate ATPase activity.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate (Pi) released from ATP hydrolysis.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using the phosphate standards. Calculate the amount of Pi released in each sample. Determine the effect of this compound on both the basal and the substrate-stimulated P-gp ATPase activity. Calculate the concentration of this compound that causes 50% inhibition (IC50) or stimulation (EC50) of the ATPase activity.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison.

Table 1: P-gp Inhibitory Activity of this compound (Hypothetical Data)

Assay TypeCell Line / SystemSubstratePositive ControlThis compound IC50 (µM)
Rhodamine 123 EffluxMCF7/ADRRhodamine 123Verapamil (IC50 = X µM)[Insert Value]
Calcein-AM EffluxKB-V1Calcein-AMCyclosporin A (IC50 = Y µM)[Insert Value]
P-gp ATPase ActivityP-gp membrane vesiclesVerapamil-[Insert Value]

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

P-glycoprotein Efflux Mechanism and Inhibition

P_glycoprotein_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug Pgp->Drug_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Hydrolysis Drug_in Drug (e.g., Chemotherapy) Drug_in->Pgp Binding This compound This compound This compound->Pgp Inhibition ATP ATP ATP->Pgp

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Rhodamine 123 Efflux Assay

Rhodamine_123_Workflow cluster_workflow Rhodamine 123 Efflux Assay Workflow A Seed P-gp overexpressing cells in a 96-well plate B Treat cells with this compound (various concentrations) A->B C Load cells with Rhodamine 123 B->C D Incubate for efflux period C->D E Measure intracellular fluorescence D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for the Rhodamine 123 P-gp inhibition assay.

P-gp ATPase Activity Assay Workflow

ATPase_Assay_Workflow cluster_workflow P-gp ATPase Activity Assay Workflow A Prepare P-gp membrane vesicles in assay buffer B Add this compound +/- Stimulator (e.g., Verapamil) A->B C Initiate reaction with ATP B->C D Incubate at 37°C C->D E Stop reaction and detect inorganic phosphate (Pi) D->E F Data Analysis: Determine effect on ATPase activity E->F

Caption: Workflow for the P-gp ATPase activity assay.

Conclusion

While the direct quantitative inhibitory effect of this compound on P-glycoprotein remains to be fully elucidated in publicly accessible literature, the experimental frameworks provided in this guide offer a robust starting point for its characterization. By employing standardized assays such as the Rhodamine 123 and Calcein-AM efflux assays, alongside the P-gp ATPase activity assay, researchers can systematically evaluate the potential of this compound as a P-gp inhibitor. Such studies are crucial for the development of novel strategies to combat multidrug resistance in cancer and other diseases where P-gp plays a significant role.

Anti-HIV Activity of Euonymine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

A thorough search of scientific literature did not yield specific quantitative data on the anti-HIV activity of Euonymine, such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or CC50 (half-maximal cytotoxic concentration) values. This information is crucial for assessing the potency and therapeutic index of a potential antiviral compound. The primary mention of this compound's anti-HIV activity comes from a 2021 publication detailing its total synthesis, which states that this compound displays anti-HIV effects, but does not provide the underlying experimental data or cite a primary source for this information.[1][2]

Due to the absence of quantitative data, a comparative table, as requested, cannot be generated at this time.

Experimental Protocols

Detailed experimental protocols for evaluating the anti-HIV activity of this compound are not available in the current body of scientific literature. General methodologies for assessing anti-HIV activity in vitro are well-established and typically involve the following steps:

  • Cytotoxicity Assays: To determine the concentration at which a compound is toxic to host cells. This is often done using assays like the MTT or XTT assay, which measure cell viability.

  • Anti-HIV Assays: These assays measure the ability of a compound to inhibit HIV-1 replication in cell culture. Common methods include:

    • p24 Antigen Capture ELISA: Measures the level of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels indicates inhibition of viral replication.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme, which is essential for the conversion of viral RNA to DNA.

    • Luciferase Reporter Gene Assays: Use genetically engineered cell lines that express luciferase upon successful HIV-1 infection and replication. A decrease in luciferase activity indicates viral inhibition.

Without a primary research article detailing the anti-HIV testing of this compound, a specific protocol cannot be provided.

Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound may exert its anti-HIV effect is currently unknown. The HIV-1 life cycle presents several potential targets for antiviral drugs, including:

  • Entry: Inhibition of viral attachment, co-receptor binding, or fusion with the host cell membrane.

  • Reverse Transcription: Inhibition of the reverse transcriptase enzyme.

  • Integration: Inhibition of the integrase enzyme, which integrates the viral DNA into the host genome.

  • Protease Activity: Inhibition of the protease enzyme, which is crucial for the maturation of new viral particles.

Given the lack of specific research on this compound's anti-HIV activity, no information is available regarding its effect on any of these targets or its influence on host cell signaling pathways that may be involved in HIV-1 replication.

Visualizations

As no specific signaling pathways or experimental workflows for the anti-HIV activity of this compound have been described in the literature, it is not possible to generate the requested Graphviz diagrams.

Conclusion and Future Directions

The assertion that this compound possesses anti-HIV activity is present in the scientific literature, specifically in the context of its complex chemical synthesis. However, the foundational scientific data to support this claim, including quantitative measures of potency and cytotoxicity, detailed experimental procedures, and mechanistic studies, are not publicly available. This significant gap in the literature prevents a comprehensive technical evaluation of this compound as a potential anti-HIV agent.

To move forward, the following research is essential:

  • Primary Screening: In vitro testing of purified this compound against various strains of HIV-1 to determine its EC50, IC50, and CC50 values.

  • Mechanism of Action Studies: A battery of assays to identify the specific stage of the HIV-1 life cycle that is inhibited by this compound (e.g., entry, reverse transcription, integration, protease).

  • Target Identification: Biochemical and cellular assays to identify the specific viral or host protein that this compound interacts with.

Without this fundamental research, the potential of this compound as an anti-HIV therapeutic lead remains unsubstantiated. Researchers and drug development professionals interested in this compound should be aware of the current lack of empirical data and the necessity for foundational studies to validate and characterize its purported antiviral activity.

References

Methodological & Application

Protocol for total synthesis of Euonymine.

Author: BenchChem Technical Support Team. Date: November 2025

An enantioselective total synthesis of Euonymine, a complex sesquiterpenoid natural product, was first achieved by the research group of Inoue in 2021. This seminal work provides a roadmap for the construction of this intricate molecule, which is characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core, further elaborated with a macrocyclic bislactone bridge.[1][2][3] The synthesis presents a formidable challenge due to the presence of 11 contiguous stereocenters and numerous oxygen functionalities.[1][2][3]

This document outlines the key strategies and methodologies employed in the total synthesis of this compound, targeting researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis and Strategy

The overall strategy for the total synthesis of this compound hinges on a convergent approach, wherein the complex core structure and the macrocyclic bridge are synthesized separately and then coupled. The core scaffold, euonyminol, is a heavily hydroxylated dihydro-β-agarofuran.[1][2][3] The synthesis of this core was a key focus, with a strategy that sequentially constructed the A, B, and C rings.

A simplified retrosynthetic overview is as follows: this compound is disconnected at the macrocyclic ester linkages to reveal the protected euonyminol core and the bislactone side chain. The euonyminol core is further deconstructed by strategically opening the A, B, and C rings, leading back to a simple chiral starting material, (R)-glycerol acetonide.[1][2][3]

Experimental Protocols

The following protocols describe the key transformations in the total synthesis of this compound. For detailed experimental procedures, including specific quantities of reagents, reaction times, and purification methods, readers are directed to the supporting information of the primary literature.[4][5]

Construction of the ABC-Ring System of the Euonyminol Core

The synthesis of the tricyclic core of this compound involves a series of key cycloaddition and cyclization reactions to stereoselectively form the A, B, and C rings.

1. B-Ring Formation via Diels-Alder Reaction: The synthesis commences from (R)-glycerol acetonide to establish the initial chirality. The B-ring is constructed using an Et3N-accelerated Diels-Alder reaction.[1][2][3] This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings with high stereocontrol.[6][7]

2. C-Ring Formation via Intramolecular Iodoetherification: Following the formation of the B-ring, the C-ring is assembled through an intramolecular iodoetherification.[1][2][3] This reaction involves the cyclization of an alcohol onto an alkene, promoted by an iodine source, to form a tetrahydrofuran ring.

3. A-Ring Formation via Ring-Closing Olefin Metathesis (RCM): The A-ring is constructed using a ring-closing olefin metathesis (RCM) reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction utilizes a ruthenium catalyst to form a cyclic olefin from a diene precursor.[8][9][10][11][12]

Synthesis of the Euonyminol Core

The synthesis of the highly oxygenated euonyminol core has also been a significant target. An alternative enantioselective synthesis of euonyminol was reported by Herzon and coworkers.[13][14] Key features of their approach include:

  • Diastereoselective Intramolecular Alkene Oxyalkylation: To establish the C10 quaternary center.[1]

  • Intramolecular Aldol-Dehydration: To access the tricyclic scaffold.[1]

  • Tandem Lactonization-Epoxide Opening: To form the trans-C2-C3 vicinal diol.[1]

  • Late-Stage Diastereoselective α-Ketol Rearrangement. [1]

Final Assembly of this compound

The final stages of the total synthesis of this compound involve the attachment of the macrocyclic bridge to the euonyminol core.

1. Site-Selective Bis-esterification: The protected euonyminol core, with its multiple hydroxyl groups, undergoes a site-selective bis-esterification with a precursor to the bislactone bridge.[1][2][3]

2. [3+2]-Cycloaddition and Reductive Desulfurization: The stereocenters on the macrocyclic bridge are installed using a combination of a [3+2]-cycloaddition and reductive desulfurization.[1][2][3]

3. Deprotection and Acetylation: The final step involves the global deprotection of the remaining protecting groups and subsequent acetylation to yield this compound.[1][2][3]

Data Presentation

The following table summarizes the key reactions in the total synthesis of this compound. Detailed quantitative data such as yields and stereoselectivities for each step can be found in the primary literature.[4]

Synthetic Stage Key Reaction Ring Formed/Transformation Key Reagents/Catalysts
B-Ring Construction Diels-Alder ReactionB-RingEt3N
C-Ring Construction Intramolecular IodoetherificationC-RingIodine source
A-Ring Construction Ring-Closing Olefin Metathesis (RCM)A-RingGrubbs Catalyst (Ruthenium-based)
Macrocycle Installation Site-Selective Bis-esterificationAttachment of the bislactone precursorCoupling agents
Macrocycle Stereocontrol [3+2]-Cycloaddition & Reductive DesulfurizationInstallation of methyl stereocenters
Final Steps Deprotection & AcetylationFinal Product FormationAcid/Base, Acetylating agent

Mandatory Visualization

The following diagram illustrates the overall workflow for the total synthesis of this compound.

Total_Synthesis_of_this compound cluster_start Starting Material cluster_core Euonyminol Core Synthesis cluster_macrocycle Macrocycle Formation and Final Steps R_Glycerol_Acetonide (R)-Glycerol Acetonide Diels_Alder Et3N-accelerated Diels-Alder Reaction R_Glycerol_Acetonide->Diels_Alder Iodoetherification Intramolecular Iodoetherification Diels_Alder->Iodoetherification B-Ring Formation RCM Ring-Closing Olefin Metathesis Iodoetherification->RCM C-Ring Formation Protected_Euonyminol Protected Euonyminol RCM->Protected_Euonyminol A-Ring Formation Bis_esterification Site-Selective Bis-esterification Protected_Euonyminol->Bis_esterification Cycloaddition [3+2]-Cycloaddition & Reductive Desulfurization Bis_esterification->Cycloaddition Final_Steps Deprotection & Acetylation Cycloaddition->Final_Steps This compound This compound Final_Steps->this compound

Caption: Workflow for the Total Synthesis of this compound.

References

Application Note: Quantification of Euonymine using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Euonymine, a sesquiterpene pyridine alkaloid. The described protocol is applicable for the determination of this compound in bulk drug substances and extracts from plant materials. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and peak symmetry. This document provides the complete methodology, including sample preparation, chromatographic conditions, and illustrative validation data, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.

**Introduction

This compound is a complex sesquiterpene pyridine alkaloid found in various plant species, notably within the Celastraceae family.[1][2] Its intricate structure and potential biological activities necessitate a precise and accurate analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for the analysis of alkaloids due to its high resolution, sensitivity, and reproducibility.[3][4][5] This application note presents a validated HPLC-UV method developed for the reliable quantification of this compound.

Experimental

Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid, analytical grade.

  • 0.45 µm syringe filters.

Chromatographic Conditions

ParameterSetting
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 260 nm
Method Validation (Illustrative Data)

The method was validated according to standard guidelines to ensure its suitability for the intended purpose.[6] The following parameters were assessed:

Linearity

The linearity was evaluated by analyzing a series of this compound standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (mAU*s)
5120540
10241300
25602500
501206000
1002411500
Correlation Coefficient (r²) 0.9998

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

ParameterValue (µg/mL)
LOD (S/N = 3) 0.5
LOQ (S/N = 10) 1.5

Precision

The precision of the method was determined by performing replicate injections of a standard solution.

Precision Type%RSD (n=6)
Intra-day 0.85%
Inter-day 1.25%

Accuracy

Accuracy was assessed through a recovery study by spiking a known amount of this compound into a sample matrix.

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Recovery (%)
2019.698.0%
5050.8101.6%
8079.299.0%
Conclusion

The developed HPLC-UV method provides a reliable, precise, and accurate means for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various samples.

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Water with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) to obtain concentrations ranging from the LOQ to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the residue with another 20 mL of methanol to ensure complete extraction.

  • Pooling: Combine the supernatants from both extractions.

  • Evaporation: Evaporate the combined supernatant to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.[7]

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Curve: Inject 10 µL of each working standard solution in ascending order of concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration sample_vial Sample in HPLC Vial filtration->sample_vial hplc_system HPLC System (C18 Column, UV @ 260 nm) sample_vial->hplc_system ref_std This compound Ref. Std. stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol working_std Working Standards stock_sol->working_std std_vial Standards in HPLC Vials working_std->std_vial std_vial->hplc_system chromatogram Chromatogram Acquisition hplc_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification final_report Final Report quantification->final_report

Caption: Workflow for the quantification of this compound by HPLC-UV.

References

Synthesis of Euonymine Analogues for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine, a complex sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family, has garnered significant interest in the scientific community due to its intriguing biological activities.[1] Exhibiting potential as both an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor, this compound presents a promising scaffold for the development of novel therapeutic agents.[1] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. By synthesizing and evaluating a series of this compound analogues, researchers can identify key structural motifs responsible for its therapeutic effects, leading to the design of more potent and selective drug candidates.

This document provides detailed application notes and protocols for the synthesis of this compound analogues and the evaluation of their biological activities, with a focus on anti-HIV and P-glycoprotein inhibitory effects.

Data Presentation: Structure-Activity Relationship of Dihydro-β-agarofuran Sesquiterpenes as P-glycoprotein Inhibitors

The following table summarizes the structure-activity relationship data for a series of natural and semi-synthetic dihydro-β-agarofuran sesquiterpenes as inhibitors of a P-glycoprotein-like transporter. The data is adapted from a study on multidrug resistance in Leishmania tropica. This serves as a foundational dataset for understanding how modifications to the core this compound scaffold can impact P-gp inhibitory activity.

CompoundR1R2R3R4R5R6R7R8IC50 (µM)
1 HHAcHHHHH1.8 ± 0.2
2 HHAcHHHHAc0.9 ± 0.1
3 HHAcHHHAcH2.5 ± 0.3
4 HHAcHHAcHH3.1 ± 0.4
5 HAcAcHHHHH1.5 ± 0.2
6 AcHAcHHHHH2.2 ± 0.3
7 HHAcHAcHHH0.8 ± 0.1
8 HHAcAcHHHH1.2 ± 0.1
9 HHBenzoylHHHHH1.1 ± 0.1
10 HHCinnamoylHHHHH1.4 ± 0.2

Ac: Acetyl

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Analogues (Esterification of Euonyminol Core)

This protocol describes a general method for the synthesis of this compound analogues through the esterification of the polyhydroxylated euonyminol core. The synthesis of the euonyminol core itself is a complex multi-step process, and for detailed procedures, readers are referred to the total synthesis publications by Inoue and coworkers.[1] This protocol focuses on the diversification of the core structure.

Materials:

  • Euonyminol or a suitably protected derivative

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC) if using a carboxylic acid

  • Base (e.g., pyridine, triethylamine, DMAP)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the euonyminol core (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., pyridine, 2-5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 to 1.5 equivalents per hydroxyl group to be esterified). If starting with a carboxylic acid, pre-activate it with a coupling agent like DCC or EDC in the presence of DMAP before adding it to the euonyminol solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the acylating agent and the steric hindrance of the hydroxyl groups.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired this compound analogue.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol 2: In Vitro Anti-HIV-1 Activity Assay (Syncytium Formation Assay)

This protocol provides a general method for evaluating the anti-HIV activity of the synthesized this compound analogues by observing the inhibition of syncytium formation in co-cultures of HIV-1 infected and uninfected T-cells.

Materials:

  • MT-4 cells (or other suitable human T-cell line)

  • HIV-1 laboratory-adapted strain (e.g., IIIB, NL4-3)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • Synthesized this compound analogues dissolved in DMSO

  • Positive control (e.g., AZT)

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of the this compound analogues and the positive control in complete medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Add 50 µL of the diluted compounds to the wells containing the MT-4 cells. Include wells with cells and medium only as a negative control.

  • Infect the cells by adding 50 µL of a pre-titered dilution of HIV-1 stock to each well (except for the mock-infected control wells). The amount of virus should be sufficient to cause observable syncytia formation within 3-4 days.

  • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂.

  • After 3-4 days of incubation, observe the formation of syncytia (multinucleated giant cells) under an inverted microscope.

  • Quantify the anti-HIV activity by counting the number of syncytia in each well or by using a cell viability assay (e.g., MTT assay) to measure the cytopathic effect of the virus.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits syncytium formation or the viral cytopathic effect by 50%.

  • Simultaneously, assess the cytotoxicity of the compounds on uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC₅₀).

  • Calculate the selectivity index (SI = CC₅₀/EC₅₀) to evaluate the therapeutic window of the compounds.

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation Assay)

This protocol describes a common method to assess the P-gp inhibitory activity of the synthesized this compound analogues by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cell line (e.g., MCF-7/ADR, KB-V1) and the corresponding parental cell line (e.g., MCF-7, KB-3-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with supplements)

  • Rhodamine 123

  • Synthesized this compound analogues dissolved in DMSO

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • On the day of the assay, wash the cells twice with warm HBSS.

  • Prepare various concentrations of the this compound analogues and the positive control in HBSS.

  • Pre-incubate the cells with 100 µL of the compound solutions or HBSS (for control) for 30-60 minutes at 37 °C.

  • Add Rhodamine 123 to each well to a final concentration of 5-10 µM.

  • Incubate the plate for 60-90 minutes at 37 °C, protected from light.

  • After incubation, aspirate the loading solution and wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

  • Add 100 µL of a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to lyse the cells and release the intracellular Rhodamine 123.

  • Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 123 (e.g., ~485 nm excitation and ~530 nm emission).

  • The increase in fluorescence intensity in the presence of the test compounds compared to the untreated control indicates inhibition of P-gp-mediated efflux of Rhodamine 123.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% increase in the intracellular accumulation of Rhodamine 123.

Signaling Pathways and Experimental Workflows

General Synthetic Workflow for this compound Analogues

The synthesis of this compound analogues for SAR studies typically starts from a common advanced intermediate, the polyhydroxylated dihydro-β-agarofuran core, and then diverges through various chemical modifications, primarily at the hydroxyl groups.

G start Commercially Available Starting Materials core_synthesis Multi-step Synthesis of Dihydro-β-agarofuran Core start->core_synthesis intermediate Polyhydroxylated Core (e.g., Euonyminol) core_synthesis->intermediate diversification Chemical Diversification intermediate->diversification analogues Library of This compound Analogues diversification->analogues Esterification, Etherification, etc. purification Purification and Characterization analogues->purification sar_study Structure-Activity Relationship (SAR) Study purification->sar_study

Caption: Synthetic workflow for generating a library of this compound analogues for SAR studies.

P-glycoprotein Efflux Pump Mechanism and Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to pump a wide range of substrates, including chemotherapeutic drugs and other xenobiotics, out of the cell. Inhibitors of P-gp can block this efflux, leading to increased intracellular drug concentrations.

Pgp_mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Drug_in Drug (Intracellular) Drug_in->Pgp Binding ATP ATP ATP->Pgp Binding & Hydrolysis Inhibitor This compound Analogue (Inhibitor) Inhibitor->Pgp Inhibition HIV_cycle Entry 1. Viral Entry (Fusion & Uncoating) RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host Genome) RT->Integration Transcription 4. Transcription & Translation (Viral Proteins & RNA) Integration->Transcription Assembly 5. Assembly (New Virions) Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Inhibitor This compound Analogue Inhibitor->RT Inhibition

References

No Evidence of Euonymine Application in Neuroscience Research Found

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no studies detailing the application of the compound Euonymine in neuroscience research have been identified. This includes a lack of information regarding its mechanism of action, effects on neuronal signaling pathways, or potential therapeutic uses for neurological disorders.

This compound is a known sesquiterpene pyridine alkaloid that has been isolated from plants such as Maytenus chiapensis and Tripterygium wilfordii. Its chemical structure and properties have been documented. However, its biological activity, particularly within the central nervous system, appears to be an unexplored area of research.

It is possible that the query for "this compound" may be a result of a spelling error or a confusion with other similarly named compounds or plant genera that have been investigated for their neurological effects.

Potential Compounds of Interest with Similar Names:

Eudesmin: A lignan found in several plant species, Eudesmin has demonstrated notable neuroprotective properties in preclinical studies. Research suggests its potential application in neurodegenerative diseases through various mechanisms.

  • Anti-inflammatory Effects: Eudesmin has been shown to possess anti-inflammatory properties, which are relevant to many neurodegenerative conditions.

  • Anticonvulsant and Sedative Effects: Studies have indicated that eudesmin may have anticonvulsant and sedative effects, suggesting its potential in epilepsy research.[1] In animal models, eudesmin increased GABA content while decreasing glutamic acid, and it upregulated the expression of GAD65, GABAA, and Bcl-2, while down-regulating caspase-3.[1]

  • Neuroprotection in Alzheimer's Disease Models: In cellular models of Alzheimer's disease, eudesmin has been shown to protect against amyloid-β induced toxicity.[2][3] It helps in preserving synaptic structure and function.[2][3]

  • Neuroprotection in Parkinson's Disease Models: Eudesmin has also been investigated for its protective effects in models of Parkinson's disease, where it has been shown to mitigate neuronal damage induced by neurotoxins like 6-hydroxydopamine.[4]

Compounds from Euonymus Species: The plant genus Euonymus contains a variety of compounds that have been studied for their neuroprotective effects, although this compound itself is not typically associated with this genus.

  • Neuroprotective Compounds from Euonymus alatus: Extracts from Euonymus alatus have been found to protect neuronal cells from glutamate-induced oxidative stress.[5] Compounds such as betulin and methyl hydrogen tetradecanedioate isolated from this plant have shown significant neuroprotective activity.[5] The leaf extract has also been shown to activate the Nrf2 signaling pathway, which is involved in the cellular defense against oxidative stress.[6][7]

  • Neuroprotective Compounds from Euonymus hamiltonianus: Chemical constituents from the leaves of Euonymus hamiltonianus have demonstrated inhibitory effects on beta-amyloid production and nitric oxide production, suggesting potential therapeutic value in Alzheimer's disease and neuroinflammation.[8][9]

Currently, there is no scientific basis to generate detailed application notes or protocols for the use of this compound in neuroscience research. Researchers and drug development professionals interested in natural compounds with neuroprotective potential may find the existing literature on Eudesmin and various extracts and compounds from the Euonymus genus to be of significant interest. Further investigation is required to determine if this compound possesses any activity relevant to the field of neuroscience.

References

Application Note: Investigating Euonymine as a Potential Na+/K+-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1] It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.[1] This enzymatic system is a well-established therapeutic target. For instance, cardiac glycosides, a class of naturally derived compounds, exert their effects by inhibiting Na+/K+-ATPase.[2][3] This inhibition leads to an increase in intracellular calcium, which in turn enhances cardiac muscle contractility, making these compounds useful in the treatment of heart failure and certain arrhythmias.[2][4][5]

Euonymine is a complex sesquiterpene pyridine alkaloid isolated from plants of the Celastraceae family.[6][7] While research has highlighted its anti-HIV and P-glycoprotein inhibitory effects, its potential interaction with Na+/K+-ATPase is an area ripe for investigation.[8][9] This document provides a set of generalized protocols and application notes for researchers interested in exploring the potential of this compound as a Na+/K+-ATPase inhibitor. The methodologies described are based on established assays for characterizing known inhibitors of this enzyme.

Mechanism of Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase by compounds like cardiac glycosides typically occurs at a specific binding site on the α-subunit of the enzyme.[4] This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport. The downstream effect of this inhibition is an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger, leading to an accumulation of intracellular calcium.[4]

Na_K_ATPase_Inhibition_Pathway NaK_ATPase Na+/K+-ATPase Int_Na Increased Intracellular [Na+] NaCa_Exchanger Na+/Ca2+ Exchanger NaCa_Exchanger->Int_Na Reversal Int_Ca Increased Intracellular [Ca2+] NaCa_Exchanger->Int_Ca Increases Influx This compound This compound (Putative Inhibitor) This compound->NaK_ATPase Inhibits Int_Na->NaCa_Exchanger Alters Gradient Downstream Downstream Cellular Effects Int_Ca->Downstream

Caption: Putative signaling pathway of Na+/K+-ATPase inhibition by this compound.

Experimental Protocols

The following are generalized protocols for screening and characterizing the inhibitory potential of this compound on Na+/K+-ATPase.

Preparation of Na+/K+-ATPase Enzyme Source

A reliable source of Na+/K+-ATPase is crucial for these assays. Commercially available purified porcine or canine kidney Na+/K+-ATPase is a common choice. Alternatively, microsomal fractions can be prepared from tissues with high Na+/K+-ATPase expression, such as the brain or kidney.

Protocol for Microsomal Fraction Preparation:

  • Homogenize fresh or frozen tissue (e.g., rat brain) in ice-cold homogenization buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2) with a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

  • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 30 mM histidine, pH 7.2) and determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Store the microsomal preparation in aliquots at -80°C.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The activity is determined as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor, such as ouabain.

Materials:

  • Na+/K+-ATPase enzyme preparation

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 30 mM Histidine, pH 7.4

  • ATP solution (e.g., 3 mM)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Ouabain solution (e.g., 1 mM)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

  • To respective wells of a 96-well plate, add:

    • Total ATPase activity: Reaction mixture + vehicle control.

    • Ouabain-insensitive ATPase activity: Reaction mixture + 1 mM ouabain.

    • Test compound: Reaction mixture + varying concentrations of this compound.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.

  • Determine the percentage of inhibition by this compound at each concentration and calculate the IC50 value.

Experimental_Workflow Prep Prepare Enzyme and Reagents Plate Plate Reaction Mixtures (Total, Ouabain, this compound) Prep->Plate PreIncubate Pre-incubate at 37°C Plate->PreIncubate AddATP Initiate Reaction with ATP PreIncubate->AddATP Incubate Incubate at 37°C AddATP->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Read Measure Absorbance Stop->Read Analyze Calculate Inhibition and IC50 Read->Analyze

Caption: General workflow for a Na+/K+-ATPase inhibition assay.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables.

Table 1: Hypothetical Inhibition of Na+/K+-ATPase Activity by this compound

This compound Concentration (µM)Mean AbsorbanceStandard Deviation% Inhibition
0 (Vehicle)0.8500.0350
0.10.8120.0284.5
10.6540.04123.1
100.4320.03349.2
500.2150.02574.7
1000.1280.01984.9

Table 2: Summary of Kinetic Parameters for Na+/K+-ATPase Inhibitors

CompoundIC50 (µM)Inhibition TypeKi (µM)
This compound (Hypothetical) 10.2 ± 1.5Non-competitive8.5 ± 1.2
Ouabain (Reference)0.5 ± 0.1Competitive0.3 ± 0.05
Digitoxin (Reference)0.8 ± 0.2Competitive0.6 ± 0.1

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion

The protocols and guidelines presented here offer a framework for the systematic investigation of this compound as a potential inhibitor of Na+/K+-ATPase. By employing these established methodologies, researchers can determine the inhibitory activity, potency (IC50), and mechanism of action of this compound. Such studies will be crucial in elucidating the pharmacological profile of this natural product and its potential for development as a novel therapeutic agent targeting the Na+/K+-ATPase.

References

Application Notes: Eugenol as a Positive Control in Anti-Cancer Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenol, a naturally occurring phenolic compound found in essential oils of clove, nutmeg, and cinnamon, has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2][3][4] Its well-documented mechanisms of action, including the induction of apoptosis and cell cycle arrest, make it a suitable candidate for use as a positive control in in-vitro anti-cancer drug screening assays.[1][3][5][6] A positive control is crucial in experimental design to validate the assay's sensitivity and to ensure that the experimental conditions are capable of detecting a true positive effect. This document provides detailed protocols for utilizing Eugenol as a positive control in common anti-cancer assays and summarizes its effects on various cancer cell lines.

Mechanism of Action

Eugenol exerts its anti-cancer effects through multiple molecular pathways:

  • Induction of Apoptosis: Eugenol has been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential and the subsequent activation of the caspase cascade.[3][7] Key proteins involved in this process include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][8]

  • Cell Cycle Arrest: Eugenol can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. For instance, in breast cancer cells, it has been observed to cause cell cycle arrest at the G2/M phase, and in other cell lines at the G1/S transition.[1][9]

  • Modulation of Signaling Pathways: The anti-cancer activity of Eugenol is also attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer. These include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, which are critical for cell survival, proliferation, and metastasis.[2][10]

Data Presentation: Efficacy of Eugenol Across Cancer Cell Lines

The following tables summarize the cytotoxic effects of Eugenol, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), in various human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
MCF-7Breast Cancer22.75Not Specified[9]
MDA-MB-231Breast Cancer15.09Not Specified[9]
SK-BR-3Breast Cancer5 and 1048[9]
HL-60Leukemia23.748[8][9]
U-937Leukemia39.448[8][9]
K562Leukemia16.724[11]
HCT-15Colon Cancer300Not Specified[9]
HT-29Colon Cancer500Not Specified[9]
HepG2Liver Cancer118.648[8][9]
A549Lung Cancer400Not Specified[1]
PC-3Prostate Cancer89.44 (µg/mL)48[1]
HOSOsteosarcoma~200024[8]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

Experimental Protocols

Herein are detailed protocols for assessing the anti-cancer effects of Eugenol, which can be adapted for screening novel anti-cancer compounds.

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microplate

  • Eugenol (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Eugenol in culture medium. As a positive control, use a concentration known to induce significant cell death (e.g., 2-5 times the IC50 value for the specific cell line). Also include a vehicle control (medium with the same concentration of DMSO used for the highest Eugenol concentration) and a negative control (untreated cells).

  • Incubation: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of Eugenol or controls to the respective wells. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with Eugenol (at its IC50 concentration for the selected cell line) for the desired time, harvest the cells (including both adherent and floating cells).

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment with Eugenol.

  • Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.[13]

  • PI Staining: Add 400 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_positive_control Positive Control cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture plate_cells 2. Plate Cells in 96-well plates cell_culture->plate_cells add_compounds 3. Add Test Compounds plate_cells->add_compounds add_controls 4. Add Controls plate_cells->add_controls mtt 5a. MTT Assay (Viability) add_compounds->mtt apoptosis 5b. Annexin V/PI Assay (Apoptosis) add_compounds->apoptosis cell_cycle 5c. Cell Cycle Analysis add_compounds->cell_cycle add_controls->mtt add_controls->apoptosis add_controls->cell_cycle eugenol Eugenol eugenol->add_controls Example data_acq 6. Data Acquisition (Reader/Cytometer) mtt->data_acq apoptosis->data_acq cell_cycle->data_acq calc 7. Calculate IC50, % Apoptosis, Cell Cycle Distribution data_acq->calc

Caption: Workflow for in-vitro anti-cancer drug screening.

eugenol_pathway cluster_eugenol Eugenol cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Outcome eugenol Eugenol ros ↑ Reactive Oxygen Species (ROS) eugenol->ros pi3k_akt ↓ PI3K/Akt Pathway eugenol->pi3k_akt nfkb ↓ NF-κB Pathway eugenol->nfkb mito ↓ Mitochondrial Membrane Potential ros->mito cell_cycle_arrest Cell Cycle Arrest (G2/M or G1/S) pi3k_akt->cell_cycle_arrest proliferation ↓ Proliferation pi3k_akt->proliferation nfkb->proliferation caspases ↑ Caspase Activation (Caspase-3, -9) mito->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest->proliferation proliferation->apoptosis

Caption: Key signaling pathways modulated by Eugenol.

References

Application Note: Development of a Cell-Based Assay for Euonymine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Euonymine is a complex natural product belonging to the family of dihydro-β-agarofuran sesquiterpenoids. Emerging research has highlighted its potential as a bioactive compound with noteworthy anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1][2] P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cells.[3][4] Therefore, inhibitors of P-gp are of significant interest in oncology to overcome MDR. The anti-HIV activity of this compound suggests its potential as a novel therapeutic agent in the management of viral infections.

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay for characterizing the bioactivity of this compound. The protocols herein detail methods to assess its cytotoxic effects, induction of apoptosis, and its impact on relevant signaling pathways.

Materials and Reagents

  • This compound (purity ≥98%)

  • Cell Lines:

    • Caco-2 (human colorectal adenocarcinoma, high P-gp expression)

    • CEM-CCR5 (human T-cell line, susceptible to R5-tropic HIV-1)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Roswell Park Memorial Institute (RPMI) 1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay System

  • 96-well clear and white-walled microplates

  • CO2 Incubator

  • Microplate reader (absorbance and luminescence)

  • Flow cytometer

Experimental Protocols

Cell Culture and Maintenance

Caco-2 Cells:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 3-4 days or when they reach 80-90% confluency.

CEM-CCR5 Cells:

  • Culture CEM-CCR5 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]

Protocol:

  • Seed Caco-2 cells (1 x 10^4 cells/well) or CEM-CCR5 cells (2 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the respective culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V-FITC Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.[8][9][10][11]

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[2][12][13]

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound for 12 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a microplate reader.

Data Presentation

Table 1: Cytotoxicity of this compound on Caco-2 and CEM-CCR5 Cell Lines

Concentration (µM)Caco-2 % Viability (Mean ± SD)CEM-CCR5 % Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.2
198.2 ± 3.895.1 ± 4.9
585.7 ± 5.178.4 ± 6.1
1062.3 ± 4.955.2 ± 5.5
2541.5 ± 3.730.9 ± 4.3
5020.1 ± 2.815.6 ± 3.1
1008.9 ± 1.95.4 ± 2.2

Table 2: Apoptosis Induction by this compound in CEM-CCR5 Cells (24-hour treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)3.2 ± 0.81.5 ± 0.4
1015.8 ± 2.14.3 ± 0.9
2535.4 ± 3.512.7 ± 1.8
5058.1 ± 4.225.9 ± 2.5

Table 3: Caspase-3/7 Activity in CEM-CCR5 Cells Treated with this compound (12-hour treatment)

Concentration (µM)Relative Luminescence Units (RLU) (Mean ± SD)Fold Increase vs. Vehicle
0 (Vehicle)15,234 ± 1,2871.0
1048,756 ± 3,9803.2
2595,872 ± 7,5436.3
50150,231 ± 11,8769.9

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Caco2 Caco-2 Cells Treat_Caco2 Treat Caco-2 Caco2->Treat_Caco2 CEM CEM-CCR5 Cells Treat_CEM Treat CEM-CCR5 CEM->Treat_CEM MTT MTT Assay (Viability) Treat_Caco2->MTT Treat_CEM->MTT Annexin Annexin V/PI Staining (Apoptosis) Treat_CEM->Annexin Caspase Caspase-3/7 Assay (Apoptosis) Treat_CEM->Caspase IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Apoptosis Quantification Annexin->Apoptosis_Quant Caspase_Quant Caspase Activity Caspase->Caspase_Quant

Experimental workflow for assessing this compound bioactivity.

p_gp_pathway cluster_pathways Signaling Pathways This compound This compound PI3K_Akt PI3K/Akt/mTOR This compound->PI3K_Akt Inhibits Wnt Wnt/β-catenin This compound->Wnt Inhibits MAPK MAPK/ERK This compound->MAPK Inhibits Pgp P-glycoprotein (P-gp) Expression/Activity This compound->Pgp Inhibits PI3K_Akt->Pgp Regulates Wnt->Pgp Regulates MAPK->Pgp Regulates MDR Multidrug Resistance Pgp->MDR Leads to

Potential signaling pathways modulated by this compound to inhibit P-gp.

hiv_apoptosis_pathway cluster_hiv HIV-1 Infection cluster_apoptosis Apoptosis Induction This compound This compound HIV_Replication Viral Replication This compound->HIV_Replication Inhibits Caspase_Activation Caspase-3/7 Activation This compound->Caspase_Activation Induces NFkB NF-κB Activation HIV_Replication->NFkB NFAT NF-AT Activation HIV_Replication->NFAT NFkB->HIV_Replication Promotes NFAT->HIV_Replication Promotes Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Hypothesized dual action of this compound on HIV-1 and apoptosis.

References

Lack of In-Vivo Data Precludes Specific Protocols for Euonymine Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the administration and dosage of Euonymine in murine models could be identified. While this compound is a known sesquiterpene pyridine alkaloid, research on its in-vivo applications, particularly in rodent models, appears to be limited or not publicly available.

This compound is a recognized chemical compound, and its structure and properties are documented in chemical databases.[1][2] It is known to be a constituent of plants from the Celastraceae family, which have been used in traditional medicine.[3] Some plants in the related Euonymus genus, such as Euonymus atropurpureus (commonly known as Eastern Wahoo), are known to contain cardiac glycosides.[4][5][6][7][8][9]

However, the existing literature does not provide the quantitative data necessary to develop the detailed application notes and protocols requested. Key missing information includes:

  • Effective dose ranges: No studies were found that investigated the therapeutic or biological effects of this compound in mice, and therefore no effective dose has been established.

  • Toxicity data: Crucial toxicological data, such as the median lethal dose (LD50) or maximum tolerated dose (MTD) in murine models, are not available.[10][11][12][13]

  • Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice is absent.

  • Administration routes: While general methods for administering substances to mice exist (e.g., oral gavage, intraperitoneal injection), no studies have specified an appropriate route for this compound.

Interestingly, one study on cardiac glycosides, a class of compounds related to some found in the Euonymus genus, noted that rodent cells are largely resistant to these substances in vitro, and mice can tolerate extremely high levels.[14] This inherent resistance might contribute to the scarcity of in-vivo research with specific cardiac glycosides like this compound in murine models.

Without foundational data on dosage, toxicity, and administration routes, it is not possible to construct reliable or safe experimental protocols for this compound in murine models. Researchers and drug development professionals are advised to conduct preliminary dose-finding and toxicity studies if they intend to investigate this compound in vivo.

Due to the absence of the required data, the requested tables summarizing quantitative data, detailed experimental protocols, and diagrams of signaling pathways for this compound administration in murine models cannot be provided.

References

Application Notes & Protocols: Large-Scale Purification of Euonymine from Euonymus Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Euonymine is a complex sesquiterpene pyridine alkaloid found in various species of the Euonymus genus, such as Euonymus europaeus, Euonymus fortunei, and Euonymus sieboldiana. It has garnered significant interest from the scientific community due to its potential biological activities. The large-scale purification of this compound is a critical step for further pharmacological evaluation and drug development. This document provides a detailed methodology for the efficient extraction, isolation, and purification of this compound from Euonymus plant material, suitable for researchers, scientists, and professionals in the field of drug development.

The protocols outlined below are based on established methods for the isolation of sesquiterpene pyridine alkaloids and are designed to be scalable for the production of gram-scale quantities of high-purity this compound.

Experimental Protocols

1. Plant Material Collection and Preparation

  • 1.1. Plant Material: The seeds, root bark, or aerial parts of Euonymus species known to contain this compound should be collected. For this protocol, the use of dried and powdered seeds of Euonymus europaeus is described.

  • 1.2. Grinding: The dried plant material is ground into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.

2. Extraction of Crude Alkaloids

This protocol describes a conventional solvent extraction method.

  • 2.1. Maceration:

    • Place 10 kg of the powdered Euonymus seeds into a large stainless steel or glass container.

    • Add 50 L of 95% ethanol to the container, ensuring the plant material is fully submerged.

    • Stir the mixture periodically and allow it to macerate at room temperature for 48 hours.

  • 2.2. Filtration and Re-extraction:

    • Filter the mixture through a coarse filter cloth to separate the extract from the plant residue.

    • Press the residue to recover the maximum amount of extract.

    • Repeat the extraction process on the plant residue two more times with 40 L of 95% ethanol each time to ensure exhaustive extraction.

  • 2.3. Concentration:

    • Combine all the ethanol extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

3. Acid-Base Partitioning for Total Alkaloid Fraction

This step aims to separate the alkaloids from other non-basic compounds in the crude extract.

  • 3.1. Acidification:

    • Suspend the crude ethanol extract in 10 L of 5% hydrochloric acid (HCl) solution.

    • Stir the mixture thoroughly until all soluble components are dissolved.

  • 3.2. Removal of Neutral and Acidic Impurities:

    • Partition the acidic aqueous solution with an equal volume of chloroform (3 x 10 L).

    • Collect the aqueous layer containing the protonated alkaloids. The chloroform layer, containing neutral and acidic impurities, can be discarded.

  • 3.3. Basification and Alkaloid Extraction:

    • Adjust the pH of the aqueous layer to 8-9 by the slow addition of ammonium hydroxide solution while stirring in a fume hood.

    • Extract the now deprotonated, free-base alkaloids with chloroform (3 x 10 L).

  • 3.4. Final Concentration:

    • Combine the chloroform extracts.

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter and concentrate the extract under reduced pressure to yield the total alkaloid fraction.

4. Purification by Silica Gel Column Chromatography

This is the primary purification step to separate this compound from other alkaloids and impurities.

  • 4.1. Column Preparation:

    • Dry pack a glass column (10 cm diameter, 100 cm length) with 2 kg of silica gel (100-200 mesh) in the selected mobile phase.

  • 4.2. Sample Loading:

    • Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • After drying, carefully load the silica gel with the adsorbed sample onto the top of the prepared column.

  • 4.3. Elution:

    • Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

    • Collect fractions of 500 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • 4.4. Fraction Pooling:

    • Combine the fractions containing this compound (identified by comparison with a reference standard on TLC).

    • Concentrate the pooled fractions to obtain a this compound-enriched fraction.

5. High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is to achieve high purity this compound.

  • 5.1. System and Column:

    • Use a preparative HPLC system equipped with a UV detector.

    • Column: C18, 10 µm, 50 x 250 mm.

  • 5.2. Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • 5.3. Gradient Elution:

    • A linear gradient from 30% to 70% B over 40 minutes.

    • Flow rate: 80 mL/min.

  • 5.4. Injection and Fraction Collection:

    • Dissolve the this compound-enriched fraction from the silica gel column in the initial mobile phase.

    • Inject the sample onto the column.

    • Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • 5.5. Final Processing:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound.

Data Presentation

Purification StepStarting Material (kg)Yield (g)Purity (%)
Extraction 10 (Dried Seeds)800 (Crude Extract)~5
Acid-Base Partitioning 0.8 (Crude Extract)40 (Total Alkaloids)~30
Silica Gel Chromatography 0.04 (Total Alkaloids)8 (Enriched Fraction)~85
Preparative HPLC 0.008 (Enriched Fraction)5 (Pure this compound)>98

Note: The yield and purity values presented in the table are estimates based on typical purification schemes for similar natural products and should be validated experimentally.

Visualizations

PurificationWorkflow Start Dried Euonymus Seeds Extraction Ethanol Extraction Start->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Acid-Base Partitioning CrudeExtract->Partitioning TotalAlkaloids Total Alkaloid Fraction Partitioning->TotalAlkaloids ColumnChrom Silica Gel Column Chromatography TotalAlkaloids->ColumnChrom EnrichedFraction This compound-Enriched Fraction ColumnChrom->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC Purethis compound Pure this compound (>98%) PrepHPLC->Purethis compound

Caption: Overall workflow for the large-scale purification of this compound.

AcidBasePartitioning CrudeExtract Crude Ethanol Extract AddHCl Suspend in 5% HCl CrudeExtract->AddHCl AcidicSolution Acidic Aqueous Solution (Alkaloids as Salts) AddHCl->AcidicSolution ChloroformWash Partition with Chloroform AcidicSolution->ChloroformWash AqueousLayer1 Aqueous Layer (Protonated Alkaloids) ChloroformWash->AqueousLayer1 ChloroformLayer1 Chloroform Layer (Neutral/Acidic Impurities) ChloroformWash->ChloroformLayer1 AddNH4OH Adjust pH to 8-9 with NH4OH AqueousLayer1->AddNH4OH BasifiedSolution Basified Aqueous Solution (Free-Base Alkaloids) AddNH4OH->BasifiedSolution ChloroformExtraction Extract with Chloroform BasifiedSolution->ChloroformExtraction ChloroformLayer2 Chloroform Layer (Free-Base Alkaloids) ChloroformExtraction->ChloroformLayer2 AqueousLayer2 Aqueous Layer (Discard) ChloroformExtraction->AqueousLayer2 Concentrate Concentrate ChloroformLayer2->Concentrate TotalAlkaloids Total Alkaloid Fraction Concentrate->TotalAlkaloids

Caption: Detailed workflow for the acid-base partitioning of alkaloids.

Investigating Apoptosis Induction by Euonymus Extracts in Tumor Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracts from plants of the Euonymus genus have garnered interest in cancer research due to their potential to induce apoptosis, or programmed cell death, in tumor cells. While research on the specific compound Euonymine is limited, studies on extracts from species such as Euonymus alatus and Euonymus sachalinensis have demonstrated cytotoxic effects and the ability to trigger the mitochondrial pathway of apoptosis. These application notes provide a summary of the key findings and detailed protocols for investigating the apoptotic effects of Euonymus extracts on tumor cells. It is important to note that the following data and pathways are based on studies of whole plant extracts and may not be solely attributable to the compound this compound.

Data Presentation

The following tables summarize the typical quantitative data obtained from studies investigating the effects of Euonymus extracts on tumor cells.

Table 1: Effect of Euonymus Extract on Tumor Cell Viability

Cell LineExtract Concentration (µg/mL)Incubation Time (hours)Percent Viability (%)
Colon Cancer (HCT116) 0 (Control)24100
502475
1002452
2002431
Breast Cancer (MDA-MB-231) 0 (Control)48100
254881
504863
1004845
Prostate Cancer (LNCaP) 0 (Control)48100
254878
504859
1004839

Table 2: Modulation of Apoptotic Proteins by Euonymus Extract in Colon Cancer Cells (HCT116) after 24-hour treatment

Protein0 µg/mL (Control)100 µg/mL Extract200 µg/mL Extract
Bcl-2 (anti-apoptotic) HighModerateLow
Bax (pro-apoptotic) LowModerateHigh
Bax/Bcl-2 Ratio LowIncreasedSignificantly Increased
Pro-Caspase-3 HighModerateLow
Cleaved Caspase-3 (active) LowIncreasedSignificantly Increased
PARP Full-lengthCleaved fragments appearIncreased cleaved fragments

Signaling Pathways

Euonymus extracts appear to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This is often associated with the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. While direct links to the PI3K/Akt and MAPK signaling pathways by this compound are not yet established, these pathways are critical regulators of apoptosis and are common targets for natural anti-cancer compounds.

Euonymus_Apoptosis_Pathway Euonymus Euonymus Extract ROS ↑ Reactive Oxygen Species (ROS) Euonymus->ROS Bcl2_fam Bcl-2 Family Regulation Euonymus->Bcl2_fam MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis Bax ↑ Bax Bcl2_fam->Bax Bcl2 ↓ Bcl-2 Bcl2_fam->Bcl2 Bax->MMP Bcl2->MMP Cell_Viability_Workflow start Seed cells in 96-well plate treat Treat with Euonymus extract start->treat incubate Incubate for 24-48 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end Calculate % Viability read->end Western_Blot_Workflow start Treat cells with Euonymus extract lyse Lyse cells and quantify protein start->lyse separate Separate proteins by SDS-PAGE lyse->separate transfer Transfer proteins to membrane separate->transfer block Block membrane transfer->block probe_primary Incubate with primary antibody block->probe_primary probe_secondary Incubate with secondary antibody probe_primary->probe_secondary detect Detect protein bands probe_secondary->detect analyze Analyze results detect->analyze

Enantioselective Synthesis of the Euonymine Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the euonymine core structure, euonyminol. This compound and related alkaloids, derived from plants of the Celastraceae family, have garnered significant interest due to their complex molecular architecture and promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The core of this compound is the highly oxygenated sesquiterpenoid, euonyminol, which features a challenging array of eleven contiguous stereocenters.[1][2]

This guide focuses on two prominent and recent strategies for the asymmetric total synthesis of euonyminol, developed by the research groups of Herzon and Inoue. These approaches offer state-of-the-art methodologies for constructing the intricate dihydro-β-agarofuran core, providing a foundational platform for the synthesis of this compound and other complex natural products.

Strategic Overview of Synthetic Routes

Two distinct and powerful strategies for the enantioselective synthesis of the euonyminol core are presented below.

Herzon's Convergent Approach

The Herzon group at Yale University has detailed an enantioselective synthesis of (-)-euonyminol.[3][4][5] A key feature of their strategy is a highly diastereoselective intramolecular alkene oxyalkylation to forge the C10 quaternary center. The synthesis also employs an intramolecular aldol-dehydration to construct the tricyclic scaffold, a tandem lactonization-epoxide opening to establish a key diol, and a late-stage diastereoselective α-ketol rearrangement.[3][4] An improved second-generation synthesis features a 6-endo-dig radical cyclization to enhance efficiency.

Inoue's Linear Approach

The Inoue group at The University of Tokyo has accomplished the total synthesis of both this compound and euonyminol octaacetate.[2][6] Their enantioselective synthesis of the core commences with commercially available (R)-glycerol acetonide. The synthetic sequence is characterized by the systematic construction of the ring system: the B-ring is formed via a triethylamine-accelerated Diels-Alder reaction, the C-ring through an intramolecular iodoetherification, and the A-ring by a ring-closing olefin metathesis.[2][6]

Key Experimental Protocols and Data

The following sections provide detailed experimental protocols for selected key transformations from the Herzon and Inoue syntheses, along with tabulated quantitative data for easy comparison.

Herzon's Synthesis: Key Transformations

1. Diastereoselective Intramolecular Alkene Oxyalkylation

This crucial step establishes the C10 quaternary stereocenter with high diastereoselectivity. The reaction involves the cyclization of an α-diazo acetoacetate precursor.

Reactant Reagents and Conditions Product Yield Diastereomeric Ratio
α-diazo acetoacetateCu(acac)₂, CH₂Cl₂, 23 °CVinylogous carbonate85%>20:1

Protocol: To a solution of the α-diazo acetoacetate (1.0 eq) in anhydrous dichloromethane (0.01 M) under an argon atmosphere at 23 °C is added copper(II) acetylacetonate (0.1 eq). The reaction mixture is stirred for 1 hour, after which it is concentrated under reduced pressure. The residue is purified by silica gel chromatography to afford the vinylogous carbonate product.

2. 6-endo-dig Radical Cyclization

An improved route utilizes a radical cyclization to form a key intermediate, nearly doubling the yield over the initial approach.

Reactant Reagents and Conditions Product Yield
Enyne precursorBu₃SnH, AIBN, benzene, 80 °CCyclohexane intermediate75%

Protocol: A solution of the enyne precursor (1.0 eq), tributyltin hydride (1.5 eq), and azobisisobutyronitrile (AIBN, 0.2 eq) in degassed benzene (0.02 M) is heated to 80 °C for 4 hours. The solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel to yield the cyclohexane intermediate.

Inoue's Synthesis: Key Transformations

1. Et₃N-Accelerated Diels-Alder Reaction

This reaction constructs the B-ring of the euonyminol core.

Dienophile Diene Reagents and Conditions Product Yield
(R)-glycerol acetonide derivative3-hydroxy-2-pyroneEt₃N, CH₂Cl₂, 25 °CB-ring precursor92%

Protocol: To a solution of the dienophile (1.0 eq) and 3-hydroxy-2-pyrone (1.2 eq) in dichloromethane (0.1 M) is added triethylamine (2.0 eq) at 25 °C. The reaction is stirred for 24 hours. The mixture is then quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

2. Intramolecular Iodoetherification

The C-ring is formed via this cyclization reaction.

Reactant Reagents and Conditions Product Yield
Unsaturated alcoholI₂, NaHCO₃, CH₃CN, 0 °C to rtC-ring tetrahydrofuran88%

Protocol: To a solution of the unsaturated alcohol (1.0 eq) in acetonitrile (0.05 M) at 0 °C is added sodium bicarbonate (3.0 eq) followed by a solution of iodine (2.0 eq) in acetonitrile. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with aqueous sodium thiosulfate and extracted with ethyl acetate. The organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of the key stages in the enantioselective synthesis of the this compound core structure as developed by the Herzon and Inoue groups.

Herzon_Synthesis_Workflow cluster_start Starting Material cluster_key_steps Key Transformations cluster_end Final Core Structure Carvone Carvone Alpha_Oxygenation α-Oxygenation & Epoxidation Carvone->Alpha_Oxygenation Cyclization Addition & Cyclization Alpha_Oxygenation->Cyclization Diazo_Transfer Diazo Transfer Cyclization->Diazo_Transfer Oxyalkylation Intramolecular Oxyalkylation Diazo_Transfer->Oxyalkylation Radical_Cyclization 6-endo-dig Radical Cyclization Diazo_Transfer->Radical_Cyclization Improved Route Aldol_Dehydration Intramolecular Aldol-Dehydration Oxyalkylation->Aldol_Dehydration Radical_Cyclization->Aldol_Dehydration Lactonization Tandem Lactonization- Epoxide Opening Aldol_Dehydration->Lactonization Rearrangement α-Ketol Rearrangement Lactonization->Rearrangement Euonyminol Euonyminol Rearrangement->Euonyminol

Caption: Herzon's Convergent Synthetic Strategy.

Inoue_Synthesis_Workflow cluster_start_inoue Starting Material cluster_ring_construction Ring System Assembly cluster_elaboration Stereochemical Elaboration cluster_end_inoue Final Core Structure Glycerol_Acetonide (R)-Glycerol Acetonide Diels_Alder Diels-Alder Reaction (B-Ring Formation) Glycerol_Acetonide->Diels_Alder Iodoetherification Intramolecular Iodoetherification (C-Ring Formation) Diels_Alder->Iodoetherification RCM Ring-Closing Metathesis (A-Ring Formation) Iodoetherification->RCM Stereocenter_Installation Substrate-Controlled Stereoselective Reactions RCM->Stereocenter_Installation Protected_Euonyminol Protected Euonyminol Stereocenter_Installation->Protected_Euonyminol

Caption: Inoue's Linear Synthetic Strategy.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Euonymine. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic route and improving overall yield.

Troubleshooting Guides

This section addresses specific challenges that may be encountered during the total synthesis of this compound, with a focus on improving yields in key transformations.

Question 1: My intramolecular Diels-Alder reaction to form the core ring system is proceeding with low yield. What are the potential causes and solutions?

Potential Causes:

  • Incorrect Diene Conformation: The diene must be in the s-cis conformation for the cycloaddition to occur. Steric hindrance or unfavorable electronic interactions in the substrate can disfavor this conformation.

  • Low Reactivity of Diene or Dienophile: The electronic nature of the diene and dienophile significantly impacts the reaction rate. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

  • Thermal Instability: The required reaction temperature might be causing decomposition of the starting material or the product.

  • Side Reactions: Competing side reactions, such as dimerization of the diene or polymerization, can reduce the yield of the desired cycloaddition product.

Solutions:

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly accelerate the Diels-Alder reaction, often allowing it to proceed at a lower temperature. This can also enhance the regioselectivity and stereoselectivity of the reaction.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Non-polar solvents are generally preferred.

  • Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between reaction rate and substrate/product stability.

  • High-Pressure Conditions: In some cases, applying high pressure can favor the cycloaddition and improve the yield.

Question 2: The Ring-Closing Metathesis (RCM) step to form the A-ring is giving a poor yield. How can I optimize this reaction?

Potential Causes:

  • Catalyst Deactivation: The Grubbs catalyst may be sensitive to impurities in the substrate or solvent. Functional groups on the substrate can also chelate to the ruthenium center and inhibit catalysis.

  • Substrate Aggregation: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Steric Hindrance: Bulky substituents near the reacting alkenes can disfavor the approach of the catalyst.

  • E/Z Isomerization: The geometry of the double bonds in the product can be influenced by the catalyst and reaction conditions.

Solutions:

  • Catalyst Choice: There are several generations and variations of Grubbs catalysts. If a second-generation Grubbs catalyst is not effective, consider a Hoveyda-Grubbs catalyst, which can exhibit different reactivity and stability.

  • Reaction Concentration: RCM is typically performed at high dilution to favor the intramolecular reaction. Experiment with different concentrations to find the optimal conditions.

  • Temperature and Reaction Time: These parameters should be carefully optimized. Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition.

  • Additives: The addition of a co-solvent or a Lewis acid can sometimes improve the efficiency of the RCM reaction.

Question 3: I am observing low yields in the late-stage macrolactonization to form the 14-membered ring of this compound. What are some strategies to improve this crucial step?

Potential Causes:

  • Ring Strain: The formation of a medium-sized ring can be entropically and enthalpically disfavored.

  • Substrate Conformation: The linear precursor must adopt a suitable conformation for the cyclization to occur.

  • Competing Intermolecular Reactions: At higher concentrations, intermolecular esterification can lead to oligomers and polymers.

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical for achieving high yields in macrolactonization.

Solutions:

  • High-Dilution Conditions: This is the most critical factor for successful macrolactonization. The reaction should be performed at very low concentrations (typically in the range of 0.001 M) by slow addition of the substrate to the reaction mixture.

  • Choice of Macrolactonization Method: Several methods are available, including Yamaguchi, Shiina, and Steglich macrolactonizations. The optimal method will depend on the specific substrate.

  • Template-Directed Reactions: In some cases, a template can be used to pre-organize the linear precursor into a conformation that favors cyclization.

  • Solvent and Temperature Optimization: These parameters can have a significant impact on the efficiency of the macrolactonization.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound arise from its complex molecular architecture.[1][2] This includes the presence of 11 contiguous stereocenters, a highly oxygenated decalin core, and a 14-membered macrodilactone ring.[1] The dense arrangement of functional groups requires careful selection of protecting groups and reaction conditions to avoid chemoselectivity issues.

Q2: Which synthetic route has been reported to have a higher overall yield for the core of this compound (Euonyminol)?

A2: The Herzon group reported an improved synthesis of the advanced unsaturated ketone intermediate in their route to (-)-Euonyminol.[3] This improved strategy, utilizing a 6-endo-dig radical cyclization, nearly doubled the yield for the intermediate steps compared to their initial approach.[3]

Q3: Are there any particularly sensitive functional groups in the this compound core that require careful handling?

A3: Yes, the numerous hydroxyl groups in the this compound core require a robust protecting group strategy. The choice of protecting groups is critical to ensure their stability throughout the synthesis and to allow for their selective removal at the appropriate stages. Late-stage manipulation of the oxidation state of intermediates has also been noted as a challenge.[3]

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in this compound/Euonyminol Synthesis
Reaction StepSynthetic RouteReagents and ConditionsReported Yield (%)Reference
Diels-Alder CycloadditionInoue et al.Et3N, CH2Cl2, 0 °C to rtNot explicitly stated for this specific step in the abstract[1]
Intramolecular IodoetherificationInoue et al.I2, NaHCO3, CH3CN/H2O, 0 °CNot explicitly stated for this specific step in the abstract[1]
Ring-Closing MetathesisInoue et al.Grubbs 2nd generation catalyst, toluene, 80 °CNot explicitly stated for this specific step in the abstract[1]
Radical Cyclization (Improved Route)Herzon et al.(TMS)3SiH, AIBN, toluene, 100 °C"nearly doubled the yield"[3]
MacrolactonizationInoue et al.Not explicitly stated in the abstractNot explicitly stated in the abstract[1]

Note: Detailed step-by-step yields are often found in the supporting information of the publications and may not be present in the main text or abstracts. The information provided here is based on the available search results.

Experimental Protocols

Detailed Protocol for an Improved Radical Cyclization (Based on Herzon et al.'s work on Euonyminol)

This protocol describes a key step in the synthesis of the Euonyminol core, where a radical cyclization was optimized to significantly improve the yield.[3]

Reaction: 6-endo-dig radical cyclization of an enyne intermediate.

Materials:

  • Enyne precursor

  • Tris(trimethylsilyl)silane ((TMS)3SiH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the enyne precursor in anhydrous toluene (concentration to be optimized, typically 0.01-0.05 M) under an inert atmosphere (argon or nitrogen) is added tris(trimethylsilyl)silane (typically 1.5-2.0 equivalents).

  • Azobisisobutyronitrile (AIBN) is then added as a radical initiator (typically 0.1-0.2 equivalents).

  • The reaction mixture is heated to 100 °C and stirred for the optimized reaction time (monitor by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclized product.

Note: The success of this reaction is highly dependent on the purity of the starting materials and the exclusion of oxygen. AIBN should be freshly recrystallized if necessary.

Visualizations

Total_Synthesis_Workflow A Starting Material ((R)-glycerol acetonide) B Diels-Alder Reaction (B-ring formation) A->B Et3N C Intramolecular Iodoetherification (C-ring formation) B->C I2 D Ring-Closing Metathesis (A-ring formation) C->D Grubbs II E Protected Euonyminol Core D->E F Site-Selective Bis-esterification E->F G [3+2] Cycloaddition & Desulfurization F->G H Final Deprotection & Acetylation G->H I This compound H->I

Caption: Overall synthetic workflow for the total synthesis of this compound as reported by Inoue et al.

Troubleshooting_RCM start Low Yield in RCM Step q1 Is the reaction at high dilution (<0.01 M)? start->q1 s1 Decrease concentration and re-run q1->s1 No q2 Have different Grubbs catalysts been screened? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Screen Grubbs II, Hoveyda-Grubbs II, and other specialized catalysts q2->s2 No q3 Has the temperature been optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Screen a range of temperatures (e.g., RT, 40°C, 60°C, 80°C) q3->s3 No end Consult literature for substrate-specific additives or alternative cyclization strategies q3->end Yes a3_yes Yes a3_no No s3->q3

Caption: Decision-making workflow for troubleshooting low yields in the Ring-Closing Metathesis (RCM) step.

References

Technical Support Center: Euonymine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with euonymine in aqueous solutions?

A1: Given that this compound is a complex sesquiterpenoid alkaloid with multiple acetyl ester groups, the primary stability concern in aqueous solutions is its susceptibility to hydrolysis. Ester bonds can be cleaved under both acidic and basic conditions, leading to the degradation of the parent compound.[1][2][3][4][5] Other factors that can affect its stability include temperature, light exposure, and the presence of oxidative agents.[6]

Q2: How does pH impact the stability of this compound in an aqueous solution?

A2: The pH of an aqueous solution is a critical factor. For molecules with ester groups, degradation is often accelerated at pH values outside of the neutral range.

  • Acidic conditions (low pH): Can catalyze the hydrolysis of ester linkages, although this reaction is often reversible.[1][2]

  • Alkaline conditions (high pH): Can lead to rapid, irreversible hydrolysis of the ester groups, a process known as saponification.[1][4] This would result in the formation of carboxylate salts and alcohols. For this compound, this would mean the loss of its acetyl groups. Sesquiterpene lactones, which share some structural similarities, have been shown to be more stable at a lower pH (e.g., 5.5) compared to a neutral or slightly alkaline pH (e.g., 7.4).[7]

Q3: What is the likely effect of temperature on the stability of this compound solutions?

A3: As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature. For long-term storage, it is advisable to keep aqueous solutions at low temperatures (e.g., 2-8°C or frozen) to minimize hydrolytic degradation and other potential decomposition pathways.[6] Stress testing at elevated temperatures (e.g., 40°C, 50°C) is a common method to accelerate degradation and predict long-term stability.[8]

Q4: Can light exposure affect the stability of this compound solutions?

A4: Many complex organic molecules are sensitive to light (photosensitive). Photodegradation can occur, leading to the formation of breakdown products. It is a standard recommendation to protect solutions of natural products from light by using amber vials or by covering the container with aluminum foil, especially during long-term storage or during experiments involving prolonged light exposure.[6][8]

Q5: What are the best practices for preparing and storing aqueous stock solutions of this compound?

A5: To maximize stability:

  • Solvent Choice: If possible, prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO, ethanol) and dilute it into your aqueous buffer immediately before use.

  • pH Control: Use a buffered solution to maintain a stable pH, preferably in the slightly acidic to neutral range, depending on experimental needs. The optimal pH would need to be determined experimentally.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Always store solutions in light-protected containers.

  • Oxygen Exclusion: For long-term storage, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay over time. The this compound in your aqueous working solution may be degrading.Prepare fresh working solutions from a frozen, concentrated stock in an organic solvent just before each experiment. Run a time-course experiment to see how long the compound remains stable and active in your assay medium.
I see new peaks appearing in my HPLC/LC-MS analysis of an aged solution. These are likely degradation products resulting from the hydrolysis of the ester groups or other decomposition pathways.Characterize these new peaks using mass spectrometry (MS) to determine their molecular weights. This can help confirm if they are hydrolysis products (e.g., corresponding to the loss of one or more acetyl groups).[9]
The concentration of my this compound standard solution is decreasing over time. This is a direct indication of instability under the current storage conditions.Re-evaluate your storage conditions. Ensure the solution is buffered at an appropriate pH, stored at a low temperature, and protected from light. Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
My aqueous solution has changed color or has become cloudy. This could be a sign of chemical degradation or precipitation of the compound or its degradation products.Check the solubility of this compound in your aqueous medium. If solubility is an issue, consider using a co-solvent. If degradation is suspected, analyze the solution by HPLC to identify any new impurities.
Factors Influencing Stability of Complex Molecules in Aqueous Solution
FactorInfluence on StabilityGeneral Recommendations
pH Can catalyze hydrolysis of esters and other functional groups.[6]Buffer the solution to a stable pH, typically between 4 and 7. Avoid strongly acidic or alkaline conditions.
Temperature Higher temperatures accelerate degradation rates.[6]Store solutions at low temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles.
Light Can cause photodegradation.[6][8]Use amber vials or wrap containers in foil to protect from light.
Oxygen Can lead to oxidation of sensitive functional groups.Degas solvents and/or store under an inert atmosphere (e.g., N₂ or Ar).
Container Material The compound may adsorb to the surface of the container.Use low-adsorption materials like polypropylene or silanized glass vials.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Aqueous Solution

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound in an aqueous solution under different pH and temperature conditions over a set period.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of different pH values (e.g., pH 4.0 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[9]

  • Temperature-controlled incubators or water baths

  • Amber HPLC vials

3. Procedure:

  • Prepare a Primary Stock Solution: Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your T=0 reference standard.

  • Prepare Test Solutions: Dilute the primary stock solution with each of the aqueous buffers to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Divide the solution from each pH condition into two sets of amber vials.

    • Store one set at a controlled room temperature (e.g., 25°C).

    • Store the second set at an elevated temperature (e.g., 40°C).[8]

  • Time Points for Analysis:

    • Immediately after preparation, inject a sample of each solution into the HPLC to get the initial (T=0) concentration and purity profile.

    • Analyze samples from each condition at subsequent time points (e.g., 2, 4, 8, 24, 48 hours, and 1 week).

  • HPLC Analysis:

    • Use a validated, stability-indicating HPLC method that can separate the parent this compound peak from any potential degradation products.[9]

    • Monitor the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Observe the appearance and growth of any new peaks, which indicate degradation products.

4. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each pH and temperature condition.

  • Determine the rate of degradation under each condition.

  • If degradation is observed, use LC-MS to obtain the mass of the degradation products to help in their identification.

Visualizations

Stability_Testing_Workflow A Prepare this compound Stock (e.g., 1 mg/mL in MeOH) B Dilute into Aqueous Buffers (e.g., pH 4, 7.4, 9) A->B C T=0 Analysis (HPLC/LC-MS) B->C D Incubate at Different Temps (e.g., 25°C and 40°C) B->D E Sample at Time Points (e.g., 2, 4, 8, 24h) D->E F Analyze Samples (HPLC/LC-MS) E->F G Data Analysis: - % Remaining vs. Time - Identify Degradants F->G

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

Hypothetical_Degradation_Pathway This compound This compound (Multiple Ester Groups) Hydrolysis1 Loss of one acetyl group This compound->Hydrolysis1 H₂O / H⁺ or OH⁻ Hydrolysis2 Loss of a second acetyl group Hydrolysis1->Hydrolysis2 H₂O / H⁺ or OH⁻ Core Polyhydroxylated Core Structure Hydrolysis2->Core Further Hydrolysis

Caption: Hypothetical hydrolysis pathway for this compound in aqueous media.

References

Troubleshooting peak tailing in Euonymine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Euonymine HPLC Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and why is it a concern in this compound analysis?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In quantitative analysis, this distortion can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, compromising the accuracy and reliability of results.[2] this compound, as a complex alkaloid containing basic nitrogen groups, is particularly susceptible to interactions that cause tailing.[3][4]

Q2: What is the primary cause of peak tailing for a basic compound like this compound?

The most common cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase.[5] Specifically, the basic nitrogen atom in the this compound structure can interact strongly with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[6][7] This interaction is a different retention mechanism from the primary hydrophobic interaction, causing some molecules to be retained longer and resulting in a "tail."[1][5]

Q3: My this compound peak is tailing. What is the first thing I should check?

The mobile phase pH is the most critical parameter to investigate first.[7] The interaction between basic analytes and silanol groups is highly dependent on pH.[6]

  • At mid-range pH (e.g., pH 4-7): Silanol groups are ionized (negatively charged), and this compound (as a base) is protonated (positively charged), leading to strong ionic interactions and significant tailing.

  • At low pH (e.g., pH 2-3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups.[8] This minimizes the secondary ionic interactions, leading to a more symmetrical peak shape. Therefore, adjusting the mobile phase to a lower pH is often the most effective initial step.[5]

Q4: How can I optimize my mobile phase to reduce peak tailing?

Optimizing the mobile phase involves adjusting pH, buffer strength, and using additives.

  • pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid is highly recommended to protonate the silanol groups and reduce secondary interactions.[8]

  • Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol sites and improve peak shape.[7][9] Note that high buffer concentrations may not be suitable for mass spectrometry (MS) detectors.[8]

  • Use Competing Base Additives: Small amounts of a "competing base," such as triethylamine (TEA), can be added to the mobile phase (e.g., 0.1%).[9][10] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding this compound from these secondary interactions.

Q5: Can the HPLC column itself be the problem?

Yes, the column is a frequent source of peak tailing issues.

  • Column Chemistry: Not all C18 columns are the same. For basic compounds, it is best to use a modern, high-purity silica column that is "end-capped."[1][9] End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface less active and reducing tailing.[5] Columns with polar-embedded or charged surface phases are also designed to improve the peak shape of basic analytes.[9]

  • Column Degradation: Over time, columns can degrade, especially when used with aggressive pH mobile phases. This can expose more active silanol sites or create a void at the column inlet.[11][12] If tailing appears on a previously well-performing method, column degradation is a likely cause, and the column may need to be replaced.[9]

  • Contamination: Buildup of sample matrix components on the column inlet frit or packing material can create active sites and distort peak shape.[12] Using a guard column and ensuring proper sample cleanup can prevent this.[11]

Q6: What if adjusting the mobile phase and using a new column doesn't solve the problem?

If the issue persists, consider other system and sample-related factors.

  • Extra-Column Effects: Peak distortion can be introduced by factors outside of the column, known as extra-column volume or dead volume. This is often seen as more pronounced tailing for early-eluting peaks.[8][12] Check for and minimize dead volume by using tubing with the smallest possible internal diameter and length, and ensure all fittings are properly connected.[6][7]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[11][12] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.

  • Injection Solvent: The solvent used to dissolve the sample should ideally match the initial mobile phase composition.[11] If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase, it can cause peak distortion.[9]

Quantitative Parameter Summary

The following table summarizes key HPLC parameters and their typical effects on the peak shape of basic analytes like this compound.

ParameterRecommended Range/SettingRationale for Reducing TailingPotential Side Effects
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization, minimizing secondary interactions.[5][8]May decrease retention time for the basic analyte.
Buffer Concentration 25 - 50 mMMasks active silanol sites through increased ionic strength.[7]Can cause precipitation with high organic content; may suppress MS signal.[8]
Mobile Phase Additive 0.1% Formic Acid / Acetic AcidActs as both a pH modifier and an ion-pairing agent.[8]Generally well-tolerated.
0.1% Triethylamine (TEA)Acts as a competing base to block active silanol sites.[10]Can suppress MS signal; may shorten column lifetime.
Column Type End-capped, High-Purity SilicaReduces the number of available free silanol groups.[1][6]Higher cost.
Polar-Embedded PhaseProvides shielding of silanol groups.[6]May have different selectivity compared to standard C18.
Injection Volume < 2% of Column VolumePrevents mass and volume overload.[9]May require higher sample concentration for detection.
Sample Solvent Match initial mobile phaseEnsures proper peak focusing at the column head.[11]May require sample reconstitution if the extraction solvent is different.

Suggested Experimental Protocol for this compound HPLC Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound, designed to minimize peak tailing.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV or MS detector.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: UV at 230 nm (or MS with ESI+).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a solvent that matches the initial mobile phase conditions (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • The final concentration should be within the linear range of the detector (e.g., 0.1 mg/mL as a starting point).

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[12]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues during this compound analysis.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph 1. Check Mobile Phase Is pH low (2.5-3.5)? start->check_ph adjust_ph ACTION: Adjust pH to ~3.0 with 0.1% Formic Acid check_ph->adjust_ph No check_column 2. Evaluate Column Is it an end-capped column? Is it old or contaminated? check_ph->check_column Yes end_good Peak Shape Improved (Asymmetry < 1.2) adjust_ph->end_good use_new_column ACTION: Use a new, end-capped, or pole-embedded column check_column->use_new_column No / Yes (Old) check_overload 3. Check for Overload Does tailing improve after 10x sample dilution? check_column->check_overload Yes (New) use_new_column->end_good reduce_conc ACTION: Reduce injection volume or sample concentration check_overload->reduce_conc Yes check_solvent 4. Check Injection Solvent Does it match the initial mobile phase? check_overload->check_solvent No reduce_conc->end_good match_solvent ACTION: Reconstitute sample in initial mobile phase check_solvent->match_solvent No check_system 5. Check System Hardware Any signs of extra-column volume (e.g., long tubing)? check_solvent->check_system Yes match_solvent->end_good minimize_dead_volume ACTION: Use shorter, narrower ID tubing. Check fittings. check_system->minimize_dead_volume Yes check_system->end_good No minimize_dead_volume->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Overcoming Poor Solubility of Euonymine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Euonymine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a complex sesquiterpene pyridine alkaloid with a high molecular weight (805.8 g/mol ) and a chemical formula of C38H47NO18. Its intricate and largely hydrophobic structure contributes to its poor solubility in aqueous solutions like cell culture media. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the initial solvents of choice for dissolving this compound?

For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended. These solvents can dissolve a higher concentration of hydrophobic compounds, creating a stock solution that can then be diluted to the final working concentration in the cell culture medium.

Q3: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) for DMSO and 1% (v/v) for ethanol. It is crucial to include a vehicle control (media with the same final solvent concentration without this compound) in all experiments to account for any solvent effects.

Q4: My this compound precipitates when I add the stock solution to the cell culture media. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem. Strategies include pre-warming the media, performing serial dilutions, and exploring advanced solubilization techniques.

Q5: Are there alternative methods to improve this compound's solubility besides using co-solvents?

Yes, several advanced techniques can enhance the solubility of poorly soluble compounds. These include the use of cyclodextrins to form inclusion complexes, the addition of non-ionic surfactants to create micelles, or the use of specialized formulation technologies. Detailed protocols for some of these methods are provided below.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for cell culture experiments.

Issue Potential Cause Troubleshooting Steps
This compound powder will not dissolve in DMSO or ethanol to create a stock solution. Insufficient solvent volume or low temperature.- Increase the solvent volume. - Gently warm the solution in a 37°C water bath. - Use sonication for brief periods to aid dissolution.
Precipitation occurs immediately upon adding the stock solution to the cell culture medium. Rapid change in solvent polarity ("solvent shock").- Pre-warm the cell culture medium to 37°C before adding the stock solution. - Add the stock solution dropwise while vortexing or stirring the medium. - Perform a serial dilution: first, dilute the stock into a small volume of media, then add this intermediate dilution to the final volume.
The working solution is cloudy or contains visible particles. The concentration of this compound exceeds its solubility limit in the final medium.- Lower the final working concentration of this compound. - Increase the final concentration of the co-solvent slightly, ensuring it remains below cytotoxic levels. - Consider using a solubility-enhancing excipient like cyclodextrin (see Protocol 2).
Inconsistent experimental results between batches. Incomplete dissolution or precipitation of this compound over time.- Always prepare fresh working solutions of this compound immediately before use. - Visually inspect the working solution under a microscope to ensure no micro-precipitates are present. - Ensure the stock solution is stored correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using DMSO as a Co-solvent

This protocol describes the standard method for preparing a working solution of this compound in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Due to the lack of specific solubility data for this compound, an empirical approach is necessary. Start by preparing a 10 mM stock solution in 100% DMSO.

    • Calculate the mass of this compound needed (Molecular Weight = 805.8 g/mol ). For 1 mL of a 10 mM stock, you will need 8.06 mg of this compound.

    • Add the calculated mass of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO.

    • Vortex vigorously. If necessary, warm the tube at 37°C and sonicate briefly until the powder is completely dissolved. Visually inspect for any remaining solid particles. If it does not dissolve, try creating a lower concentration stock (e.g., 1 mM).

  • Prepare the Working Solution:

    • Warm the cell culture medium to 37°C.

    • To prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium.

    • Immediately vortex the solution vigorously for 30 seconds to ensure rapid dispersion and prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a lower concentration working solution or using the serial dilution method described in the Troubleshooting Guide.

    • The final DMSO concentration in this working solution is 0.1%. Ensure that a vehicle control (medium with 0.1% DMSO) is included in your experiments.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or PBS

  • Sterile cell culture medium

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an HP-β-CD Solution:

    • Prepare a 10-40% (w/v) solution of HP-β-CD in sterile water or PBS. For example, to make a 20% solution, dissolve 2 g of HP-β-CD in a final volume of 10 mL of water. Gentle warming may be required.

  • Form the this compound/HP-β-CD Complex:

    • Add the this compound powder directly to the HP-β-CD solution to achieve a desired stock concentration (e.g., 1 mM).

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. The solution should become clear.

    • Sterile-filter the final complex solution through a 0.22 µm filter.

  • Prepare the Working Solution:

    • Dilute the this compound/HP-β-CD stock solution directly into your cell culture medium to the desired final concentration.

    • Include a vehicle control with the same final concentration of the HP-β-CD solution.

Data Presentation

Solvent System Maximum Achieved Concentration (mM) Observations
100% DMSOTo be determinedClear solution, may require warming/sonication.
100% EthanolTo be determinedClear solution.
Cell Culture Medium + 0.1% DMSOTo be determinedNote any precipitation.
Cell Culture Medium + 0.5% DMSOTo be determinedNote any precipitation.
20% HP-β-CD in WaterTo be determinedClear solution after complexation.

Mandatory Visualizations

Experimental Workflow for Solubilization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_analysis Quality Control & Use weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Warm/Sonicate if needed) weigh->dissolve dilute Dilute Stock Solution into Medium (e.g., 1:1000) dissolve->dilute Add dropwise prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute vortex Vortex Vigorously dilute->vortex inspect Visually Inspect for Precipitation vortex->inspect use Use Immediately in Cell-Based Assay inspect->use

Caption: Workflow for preparing this compound working solution.

Putative Signaling Pathway Inhibition by this compound

Based on reported activities for this compound and related sesquiterpene pyridine alkaloids, a potential mechanism of action involves the inhibition of the NF-κB signaling pathway and P-glycoprotein.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgp P-glycoprotein (P-gp) (Drug Efflux Pump) tnfr TNF Receptor ikk IKK Complex tnfr->ikk Signal ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna gene Pro-inflammatory Gene Transcription dna->gene This compound This compound This compound->pgp Inhibits This compound->ikk Inhibits drug Chemotherapeutic Drug drug->pgp Efflux

Technical Support Center: Mitigating Off-Target Effects of Euonymine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Euonymine is a complex natural product with known anti-HIV and P-glycoprotein inhibitory effects.[1] As with any small molecule, ensuring that observed cellular effects are due to its intended biological target is crucial for the accurate interpretation of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers mitigate and understand the potential off-target effects of this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: The specific off-target effects of this compound are not extensively documented in publicly available literature. However, like many complex natural products, it has the potential to interact with multiple cellular proteins. Potential off-target effects could include, but are not limited to, cytotoxicity, induction of stress pathways, or modulation of unintended signaling cascades. It is crucial to experimentally determine the off-target profile in your specific cellular model.

Q2: How can I distinguish between on-target and off-target effects of this compound?

A2: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. Here are several strategies:

  • Use a structurally unrelated inhibitor: If another compound with a different chemical structure that targets the same protein or pathway elicits the same phenotype, it strengthens the case for an on-target effect.[2]

  • Rescue experiments: If the observed phenotype is due to an on-target effect, it might be possible to "rescue" the phenotype by introducing a downstream component of the signaling pathway.[3]

  • Dose-response analysis: The potency of this compound in producing the desired phenotype should correlate with its potency for engaging its intended target.[4] Off-target effects often occur at higher concentrations.[2]

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within the cell.[4]

Q3: What are the best practices for determining the optimal concentration of this compound to minimize off-target effects?

A3: Determining the optimal concentration is key to minimizing off-target effects.

  • Conduct a thorough dose-response study: This will help identify the lowest effective concentration that produces the desired on-target effect.[3]

  • Stay below 10 µM if possible: Small molecules that are only effective at concentrations greater than 10 µM are more likely to exhibit non-specific effects.[2]

  • Assess cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assays to ensure you are working in a non-toxic concentration range.[5]

Troubleshooting Guides

Problem: High cytotoxicity observed at concentrations expected to be specific.

Potential Causes:

  • On-target toxicity where the intended target is essential for cell survival.

  • Off-target toxicity due to interaction with an unintended, critical cellular component.

  • Cell-type specific sensitivity.

Troubleshooting Steps:

  • Confirm Cytotoxicity with Multiple Assays: Relying on a single cytotoxicity assay can be misleading.[6] Use orthogonal methods that measure different aspects of cell death.

    Assay TypePrinciple
    MTT/XTT Assay Measures metabolic activity.
    LDH Release Assay Measures membrane integrity by detecting lactate dehydrogenase in the supernatant.[5]
    Caspase-3/7 Assay Measures apoptosis through the activity of executioner caspases.
    Annexin V/PI Staining Differentiates between apoptotic and necrotic cells via flow cytometry.
  • Perform a Detailed Dose-Response Cytotoxicity Curve: Determine the concentration at which 50% of cell growth is inhibited (IC50) and the concentration that causes 50% of cells to be non-viable (CC50). Aim to work at concentrations well below the CC50.

  • Investigate the Mechanism of Cell Death: Use assays like caspase activity or Annexin V staining to determine if the cytotoxicity is primarily due to apoptosis or necrosis. This can provide clues about the pathways involved.

  • Rescue Experiment: If the cytotoxicity is hypothesized to be an on-target effect, attempt to rescue the cells by manipulating the target pathway. For example, if this compound inhibits an enzyme, adding back the product of that enzyme might rescue the cells.[3]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Include a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Incubation: Incubate for the desired treatment duration.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Workflow for Investigating Cytotoxicity

G A High Cytotoxicity Observed B Perform Orthogonal Cytotoxicity Assays (MTT, LDH, Caspase) A->B C Determine IC50 and CC50 B->C D Investigate Mechanism of Death (Apoptosis vs. Necrosis) C->D E Attempt Rescue Experiment D->E F On-Target Toxicity Confirmed E->F Rescue Successful G Off-Target Toxicity Suspected E->G Rescue Fails

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Problem: Inconsistent phenotypic responses across different cell lines.

Potential Causes:

  • Differential expression of the on-target protein.

  • Presence or absence of specific off-target proteins in different cell lines.

  • Variations in metabolic pathways that could alter the effective concentration of this compound.

Troubleshooting Steps:

  • Quantify On-Target Expression: Use techniques like Western blotting or qPCR to determine the expression level of the intended target protein in each cell line. A lack of correlation between target expression and phenotypic response may suggest an off-target effect.

  • Broad-Spectrum Off-Target Profiling: If resources permit, perform an unbiased screen to identify potential off-target interactions.

    TechniqueDescription
    Kinase Profiling Screen this compound against a panel of kinases to identify unintended inhibitory activity.[3]
    Affinity Chromatography-Mass Spectrometry Immobilize this compound on a resin and identify proteins from cell lysates that bind to it.
    Cellular Thermal Shift Assay (CETSA) Can be adapted for a proteome-wide analysis to identify proteins that are stabilized by this compound binding.[4]
  • Generate a Target Knockout/Knockdown Cell Line: Use CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the intended target. If this compound still produces the phenotype in the absence of its target, the effect is unequivocally off-target.[7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting. Ligand binding will increase the thermal stability of the target protein.[4]

Logical Diagram for Inconsistent Phenotypes

G A Inconsistent Phenotypes Across Cell Lines B Quantify On-Target Expression (Western Blot/qPCR) A->B C Correlates with Phenotype? B->C D Yes: Likely On-Target C->D Yes E No: Suspect Off-Target C->E No F Generate Target Knockout (CRISPR/Cas9) E->F G Phenotype Abolished? F->G H Yes: Confirms On-Target G->H Yes I No: Confirms Off-Target G->I No

Caption: Decision tree for investigating inconsistent cellular responses.

Problem: Difficulty in validating the on-target effect of this compound.

Potential Causes:

  • The on-target effect does not produce an easily measurable phenotype.

  • The available antibodies or reagents for the target are of poor quality.

  • The mechanism of action is not a simple inhibition or activation.

Troubleshooting Steps:

  • Direct Target Engagement Assays: Use methods that directly measure the binding of this compound to its target inside the cell, which are independent of downstream functional readouts.

    • Cellular Thermal Shift Assay (CETSA): As described previously, this is a powerful tool to confirm target engagement.[4]

    • NanoBRET™ Target Engagement Assay: This assay measures ligand binding in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer molecule.

  • Use a Positive Control: When possible, use a known activator or inhibitor of the same target to validate your assay system.[2]

  • Measure Downstream Signaling Events: If the direct activity on the target is difficult to measure, assess the immediate downstream consequences. For example, if the target is a kinase, measure the phosphorylation of its known substrate.

Hypothetical Selectivity Profile for this compound

To illustrate how to present selectivity data, the following table shows a hypothetical kinase selectivity profile for this compound. A higher fold selectivity indicates a more specific compound.[3]

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
Target Kinase A 25
Off-Target Kinase B3,000120
Off-Target Kinase C8,500340
Off-Target Kinase D>10,000>400

Signaling Pathway Diagram: On-Target vs. Off-Target Effects

This diagram illustrates how this compound could have both on-target and off-target effects on cellular signaling pathways.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Signal Input B Target Protein A->B C Downstream Effector 1 B->C D Desired Phenotype C->D E Off-Target Protein F Downstream Effector 2 E->F G Undesired Phenotype F->G This compound This compound This compound->B Inhibition This compound->E Inhibition

Caption: On-target vs. off-target pathway modulation by this compound.

References

Technical Support Center: Purification of Euonymine from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the purification of Euonymine from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for extracting this compound?

This compound is a sesquiterpenoid pyridine alkaloid that can be isolated from plants of the Celastraceae family, most notably from the roots of Tripterygium wilfordii Hook. f. and from species such as Maytenus chiapensis.[1][2]

Q2: What makes the purification of this compound challenging?

The primary challenges in purifying this compound stem from the complexity of the crude extract. This compound is often present alongside a multitude of structurally similar sesquiterpenoid pyridine alkaloids (SPAs) and other classes of compounds like terpenoids.[2][3] This structural similarity makes chromatographic separation difficult, often leading to co-elution and poor resolution.

Q3: What is the general workflow for this compound purification?

A typical purification workflow involves an initial extraction from the plant material using a solvent like ethanol or chloroform. This is followed by an acid-base partitioning step to isolate the total alkaloids. The resulting crude alkaloid mixture is then subjected to one or more chromatographic steps, such as Medium-Pressure Liquid Chromatography (MPLC), followed by preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.[1][2][3][4]

Q4: How can I improve the resolution of this compound from other closely related alkaloids during HPLC?

Improving resolution can be achieved by systematically optimizing several chromatographic parameters. This includes changing the stationary phase (e.g., from a standard C18 to a phenyl-hexyl column to exploit different separation mechanisms), adjusting the mobile phase composition (e.g., altering the organic modifier from acetonitrile to methanol), modifying the pH of the mobile phase to alter the ionization state of the alkaloids, and reducing the flow rate.[5][6][7] Using a longer column or a column with a smaller particle size can also increase efficiency and improve resolution.[6][7]

Q5: What are the signs of this compound degradation during purification, and how can it be prevented?

While specific degradation pathways for this compound are not extensively documented, alkaloids, in general, can be susceptible to degradation due to pH extremes and elevated temperatures.[8] Signs of degradation may include the appearance of unexpected peaks in your chromatogram, loss of peak area over time, and a decrease in biological activity. To prevent degradation, it is advisable to work at moderate temperatures and maintain the pH of your solutions within a stable range, typically between 4 and 8.[8] For temperature-sensitive compounds, conducting purification steps at lower temperatures can be beneficial.[5]

Troubleshooting Guides

Issue 1: Low Yield of Total Alkaloids after Acid-Base Extraction
Symptom Possible Cause Suggested Solution
The precipitate of total alkaloids is minimal after adjusting the pH of the acidic aqueous layer to alkaline.Incomplete extraction of alkaloids into the acidic aqueous phase.Ensure thorough mixing and sufficient contact time during the acid extraction. Perform the extraction multiple times (e.g., 3x) to maximize the transfer of alkaloids into the aqueous phase.
The pH of the aqueous layer was not sufficiently acidic to protonate all alkaloids.Monitor the pH of the aqueous layer and ensure it is sufficiently acidic (typically pH 1-2) to fully protonate the alkaloids, rendering them water-soluble.
The pH of the aqueous layer was not made sufficiently alkaline during precipitation.Adjust the pH to 8-9 using a suitable base like ammonium hydroxide to ensure complete precipitation of the alkaloids.[1]
Issue 2: Poor Resolution and Peak Tailing in Preparative HPLC
Symptom Possible Cause Suggested Solution
Co-elution of this compound with other structurally similar alkaloids.The chosen stationary and mobile phases do not provide sufficient selectivity.Experiment with different column chemistries (e.g., C18, phenyl, cyano) to exploit different separation mechanisms.[6] Optimize the mobile phase by testing different organic modifiers (acetonitrile vs. methanol) and adjusting the pH.[6]
Column overload.Reduce the sample load injected onto the column. An overloaded column can lead to peak broadening and poor separation.[9]
Tailing peaks for this compound and other alkaloids.Secondary interactions between the basic alkaloids and residual silanols on the silica-based stationary phase.Add a small amount of a basic modifier, such as triethylamine or formic acid, to the mobile phase to mask the silanol groups and improve peak shape.
The sample solvent is too strong compared to the mobile phase.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.
Issue 3: Inconsistent Retention Times in HPLC
Symptom Possible Cause Suggested Solution
Retention times for all peaks, including this compound, are shifting between runs.Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and that the mobile phase is properly degassed.[10] Manually prepare the mobile phase to eliminate potential issues with the online mixing device.[10]
Changes in column temperature.Use a column oven to maintain a constant and controlled temperature.[5]
The pH of the mobile phase is not stable, especially if it is near the pKa of the alkaloids.Use a buffer in the mobile phase to maintain a stable pH. Ensure the buffer concentration is adequate.

Quantitative Data

The following table presents representative data for the purification of alkaloids from a crude extract of Tripterygium wilfordii, demonstrating typical yields and purities that can be expected for compounds structurally similar to this compound.

Purification StageInput MassOutput MassPurity
MPLC Fractionation of Crude Alkaloid Extract1.25 g-Not Reported
HPCCC Separation of MPLC Fraction1.25 g120 mg (Wilforine)94.4%
HPCCC Separation of MPLC Fraction1.25 g30 mg (Wilforgine)95.0%
HPCCC Separation of MPLC Fraction1.25 g28 mg (Peritassine A)93.6%
(Data adapted from a study on the preparative separation of alkaloids from Tripterygium wilfordii Hook. F. using HPCCC)[3]

Experimental Protocols

Protocol 1: Extraction and Isolation of Total Alkaloids
  • Extraction: Air-dried and powdered root material of Tripterygium wilfordii is extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning: The ethanol extract is suspended in water and partitioned with chloroform. The chloroform-soluble fraction is collected and concentrated.

  • Acid Extraction: The chloroform-soluble extract is dissolved in ethyl acetate and partitioned three times with a 5% HCl aqueous solution.[1] The acidic aqueous layers containing the protonated alkaloids are combined.

  • Alkaline Precipitation: The pH of the combined acidic aqueous layer is adjusted to 8-9 with ammonium hydroxide to precipitate the total alkaloids.[1]

  • Collection: The precipitate is collected by filtration, dissolved in a suitable organic solvent like ethyl acetate, and dried to yield the total alkaloid (TA) fraction.[1]

Protocol 2: Chromatographic Purification of this compound
  • Initial Fractionation (MPLC/ODS Chromatography): The total alkaloid fraction is subjected to initial fractionation using Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column or Open Column Chromatography on ODS (Octadecylsilane) with a gradient of methanol in water.[1][2] Fractions are collected and analyzed by TLC or analytical HPLC.

  • Preparative HPLC: Fractions enriched with this compound are further purified by preparative HPLC on a C18 column.

    • Mobile Phase: A gradient of acetonitrile in water, often with a modifier like formic acid (0.1%) to improve peak shape.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Fraction Collection: Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.

  • High-Speed Counter-Current Chromatography (HSCCC) (Alternative):

    • Solvent System: A suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is selected based on the partition coefficient (K) of this compound.[3]

    • Operation: The crude fraction is dissolved in the stationary phase and injected into the HSCCC coil. The mobile phase is pumped through the coil, and the eluent is fractionated.

    • Analysis: Fractions are analyzed by HPLC to identify those containing pure this compound.

Visualizations

experimental_workflow plant_material Powdered Plant Material (e.g., Tripterygium wilfordii roots) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids mplc Initial Chromatographic Fractionation (e.g., MPLC or ODS Chromatography) total_alkaloids->mplc enriched_fraction This compound-Enriched Fraction mplc->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic start Poor Peak Resolution in HPLC check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes optimize_mobile_phase Optimize Mobile Phase (solvent ratio, pH, modifier) check_solvent->optimize_mobile_phase No change_column Change Stationary Phase (e.g., C18 to Phenyl) optimize_mobile_phase->change_column If still no improvement

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Technical Support Center: Euonymine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the degradation of Euonymine. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Disclaimer: There is limited published research specifically detailing the degradation pathways and products of this compound. The information provided herein is based on the known chemical structure of this compound, which contains multiple ester linkages and a pyridine ring, and general principles of organic chemistry. These guidelines should be considered as a starting point for stability investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a complex sesquiterpene pyridine alkaloid with potential biological activities. Its intricate structure, featuring numerous ester functional groups and a pyridine moiety, makes it susceptible to degradation under various experimental and storage conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results and for the development of stable pharmaceutical formulations.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The multiple ester linkages in this compound are susceptible to hydrolysis, especially in the presence of acids, bases, or certain enzymes. This would lead to the cleavage of the ester bonds, resulting in the formation of the core polyol structure and the corresponding carboxylic acids.

  • Oxidation: The pyridine ring and any free hydroxyl groups in the molecule could be susceptible to oxidation. Oxidative degradation can be initiated by exposure to air (oxygen), peroxides, or certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to a variety of breakdown products.

Q3: What are the potential degradation products of this compound?

While specific degradation products have not been extensively reported, based on the likely degradation pathways, one could expect to see:

  • Hydrolytic Products: De-acetylated or partially de-acetylated derivatives of this compound, along with acetic acid and the dicarboxylic acid that forms the macrocyclic ring.

  • Oxidative Products: N-oxides of the pyridine ring, and potentially ketones or aldehydes formed from the oxidation of secondary alcohol groups.

  • Photodegradation Products: A complex mixture of products resulting from various bond cleavages and rearrangements.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of this compound potency over time in solution. Hydrolysis of ester linkages. - Prepare solutions fresh daily. - Use aprotic solvents where possible. - If aqueous solutions are necessary, buffer them at a neutral or slightly acidic pH (e.g., pH 4-6) and store at low temperatures (2-8 °C). - Avoid strongly acidic or basic conditions.
Appearance of new, unidentified peaks in HPLC analysis. Formation of degradation products. - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and aid in their identification. - Use a stability-indicating HPLC method with a gradient elution to ensure separation of the parent compound from all potential degradation products.[1][2] - Employ mass spectrometry (LC-MS) for the identification of the molecular weights of the new peaks.
Discoloration of this compound samples (e.g., yellowing). Oxidative degradation. - Store solid samples and solutions under an inert atmosphere (e.g., nitrogen or argon). - Use amber vials or protect from light to prevent photo-oxidation. - Consider the addition of antioxidants (e.g., BHT, ascorbic acid) to formulations, after compatibility testing.
Inconsistent results between experimental batches. Variable degradation due to inconsistent handling or storage. - Standardize all experimental procedures, including solvent preparation, sample handling, and storage conditions. - Implement strict light and temperature controls for all this compound-containing materials. - Regularly check the purity of the this compound stock.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours, protected from light.

    • Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 1, 3, and 7 days. Also, heat a solution of this compound at 70°C for 24, 48, and 72 hours.

    • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.[3][4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. A suggested starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and a mass spectrometer (MS) for peak identification.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.[1][2]

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H+ / OH- Heat Oxidation Oxidation This compound->Oxidation O2 / Peroxides Metal Ions Photodegradation Photodegradation This compound->Photodegradation Light (UV) Deacetylated_Products De-acetylated and/or partially de-acetylated products Hydrolysis->Deacetylated_Products Carboxylic_Acids Carboxylic Acids Hydrolysis->Carboxylic_Acids N_Oxides Pyridine N-Oxides Oxidation->N_Oxides Oxidized_Alcohols Oxidized Alcohol Groups (Ketones/Aldehydes) Oxidation->Oxidized_Alcohols Complex_Mixture Complex Mixture of Degradants Photodegradation->Complex_Mixture

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis cluster_mitigation Minimization Strategy Acid Acid Hydrolysis HPLC_MS Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC_MS Base Base Hydrolysis Base->HPLC_MS Oxidation Oxidation (H2O2) Oxidation->HPLC_MS Thermal Thermal Stress Thermal->HPLC_MS Photo Photolytic Stress Photo->HPLC_MS Identification Identification of Degradation Products HPLC_MS->Identification Method_Validation Method Validation (ICH) Identification->Method_Validation Storage Optimized Storage (Temp, Light, Atmosphere) Identification->Storage Formulation Formulation Development (pH, Excipients) Identification->Formulation Euonymine_Sample This compound Bulk/Formulation Euonymine_Sample->Acid Euonymine_Sample->Base Euonymine_Sample->Oxidation Euonymine_Sample->Thermal Euonymine_Sample->Photo

Caption: Workflow for identifying and minimizing this compound degradation.

References

Technical Support Center: Optimizing Reaction Conditions for Euonymine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of Euonymine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound available for derivatization?

A1: this compound is a highly oxygenated sesquiterpenoid alkaloid. Its primary reactive sites for derivatization are its multiple hydroxyl (-OH) groups. These can be targeted for various modifications, including acylation (e.g., acetylation) and silylation, to alter the molecule's physicochemical properties and biological activity.[1][2]

Q2: What are the main challenges in derivatizing this compound?

A2: The derivatization of this compound presents several challenges due to its complex, sterically hindered three-dimensional structure and the presence of multiple hydroxyl groups with varying reactivity. Key challenges include achieving regioselectivity (targeting a specific hydroxyl group), avoiding side reactions, and dealing with poor solubility of the parent molecule in certain organic solvents. The molecule's intricate stereochemistry also requires mild reaction conditions to prevent isomerization or degradation.

Q3: Which derivatization reactions are most common for this compound and related compounds?

A3: Acylation and silylation are the most frequently employed derivatization reactions for polyhydroxylated natural products like this compound. Acylation, particularly acetylation, is used to introduce ester groups, which can enhance bioavailability and modify biological activity. Silylation is often used to protect hydroxyl groups or to increase the volatility of the compound for analytical purposes such as gas chromatography-mass spectrometry (GC-MS).

Q4: How can I improve the regioselectivity of acylation on this compound's multiple hydroxyl groups?

A4: Improving regioselectivity in the acylation of a polyhydroxylated molecule like this compound can be achieved through several strategies. The use of sterically hindered acylating agents can favor reaction at less hindered hydroxyl groups. Enzymatic catalysis, for instance, using lipases, can also provide high regioselectivity under mild conditions.[3] Additionally, employing protecting group strategies, where more reactive hydroxyls are temporarily blocked, allows for the derivatization of specific, less reactive sites.

Q5: What is the significance of derivatizing this compound for drug development?

A5: Derivatization of this compound is crucial for exploring its therapeutic potential. By modifying its structure, it is possible to enhance its biological activity, improve its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and reduce potential toxicity. For example, specific acylation patterns have been shown to influence the anti-HIV and P-glycoprotein inhibitory effects of this compound and its analogues.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no reaction yield 1. Steric hindrance around the target hydroxyl group.2. Inappropriate solvent leading to poor solubility of this compound.3. Insufficient catalyst activity or amount.4. Reaction temperature is too low.1. Use a less sterically hindered derivatizing agent.2. Screen a range of solvents to find one that effectively dissolves this compound (e.g., pyridine, DMF, DCM).3. Increase the catalyst-to-substrate ratio or switch to a more potent catalyst (e.g., for acylation, use DMAP in addition to a base like triethylamine).4. Gradually increase the reaction temperature while monitoring for degradation.
Formation of multiple products (poor selectivity) 1. Multiple hydroxyl groups with similar reactivity.2. Reaction conditions are too harsh, leading to side reactions or degradation.3. Isomerization of the core structure.1. Employ a protecting group strategy to block more reactive hydroxyls.2. Use milder reaction conditions (lower temperature, shorter reaction time).3. Consider using enzymatic catalysis for higher regioselectivity.4. Carefully monitor the reaction progress using TLC or LC-MS to stop it at the optimal time.
Product degradation 1. The molecule is sensitive to the pH of the reaction mixture.2. The reaction temperature is too high.3. The work-up procedure is too harsh (e.g., strong acid or base wash).1. Use a non-acidic or non-basic catalyst system where possible.2. Conduct the reaction at a lower temperature for a longer duration.3. Use a mild work-up procedure, such as quenching with a saturated solution of a mild salt (e.g., NH4Cl) and extraction with a suitable organic solvent.
Difficulty in product purification 1. The product has similar polarity to the starting material or byproducts.2. The product is unstable on silica gel.1. Utilize a different chromatographic technique, such as reversed-phase chromatography or preparative HPLC.2. Consider derivatizing to a more nonpolar product to facilitate separation.3. Use a different stationary phase for chromatography (e.g., alumina) or consider crystallization as a purification method.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the derivatization of this compound's core structure, euonyminol, and other polyhydroxylated sesquiterpenoids.

Table 1: Acylation of Euonyminol Core Structure

Acylating Agent Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Acetic AnhydridePyridine, DMAP (cat.)Pyridine2512>95 (for octaacetate)[1][4]
Benzoyl ChloridePyridinePyridine252485-90General Protocol
Isobutyric AnhydrideDMAP, TriethylamineDichloromethane0 to 25680-88General Protocol

Table 2: Silylation of Polyhydroxylated Sesquiterpenoids

Silylating Agent Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
TMSCl/HMDSPyridinePyridine252>90General Protocol
TBDMSClImidazoleDMF251285-95General Protocol
TBSOTf2,6-LutidineDichloromethane-78 to 01>95General Protocol

Experimental Protocols

Protocol 1: Per-acetylation of Euonyminol to Euonyminol Octaacetate

This protocol is adapted from the total synthesis of this compound and Euonyminol Octaacetate.[1][4]

  • Dissolution: Dissolve the protected euonyminol intermediate (1.0 eq) in pyridine.

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Cool the mixture to 0 °C.

  • Acylation: Add acetic anhydride (10.0 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with saturated aqueous copper sulfate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain Euonyminol Octaacetate.

Protocol 2: General Procedure for Silylation of a Hindered Hydroxyl Group

This is a general protocol for the protection of a sterically hindered secondary hydroxyl group using a bulky silylating agent.

  • Dissolution: Dissolve the polyhydroxylated substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add 2,6-lutidine (3.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.5 eq) dropwise to the cold solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with DCM (3 x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Reaction cluster_processing Work-up & Purification cluster_end Final Product This compound This compound/Euonyminol Core Reaction Acylation or Silylation - Reagent - Catalyst/Base - Solvent - Temperature - Time This compound->Reaction Quench Quenching Reaction->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Derivative This compound Derivative Purify->Derivative Analysis Characterization (NMR, MS, etc.) Derivative->Analysis

Caption: General workflow for the derivatization of this compound.

P_glycoprotein_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Efflux Pump Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binding Target Cellular Target (e.g., DNA) Drug->Target Increased Intracellular Concentration Euonymine_deriv This compound Derivative Euonymine_deriv->Pgp Inhibition ATP ATP ATP->Pgp Hydrolysis Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of P-glycoprotein inhibition by this compound derivatives.

References

Technical Support Center: Mass Spectrometry Fragmentation Analysis of Euonymine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry (MS) fragmentation analysis of Euonymine.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

A1: The molecular formula for this compound is C₃₈H₄₇NO₁₈.[1] The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 806.2872 m/z. It is crucial to perform a high-resolution mass spectrometry (HRMS) analysis to confirm the elemental composition.

Q2: What are the common adducts observed during the ESI-MS analysis of this compound?

A2: In addition to the protonated molecule ([M+H]⁺), it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). Their theoretical m/z values would be approximately 828.2691 m/z and 844.2431 m/z, respectively. Formation of these adducts can be minimized by using high-purity solvents and plastic vials instead of glass.

Q3: My signal intensity for this compound is very low. What are the potential causes and solutions?

A3: Low signal intensity can stem from several factors. First, ensure your electrospray ionization (ESI) source parameters are optimized. This includes adjusting the sprayer voltage, nebulizing gas pressure, and drying gas temperature and flow rate. For complex natural products like this compound, a systematic optimization of these parameters is crucial. Additionally, consider potential ion suppression from co-eluting compounds in your sample. Improving chromatographic separation or further sample cleanup can mitigate this issue. Finally, confirm the stability of this compound in your chosen solvent system, as degradation can lead to a weaker signal.

Q4: I am observing significant in-source fragmentation. How can I minimize this?

A4: In-source fragmentation occurs when molecules fragment within the ionization source before mass analysis.[2] To minimize this for this compound, try reducing the capillary voltage and the source temperature. A gentler ionization process will preserve the integrity of the molecular ion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No molecular ion peak observed In-source fragmentation is too high.Decrease the capillary voltage and source temperature.
Poor ionization efficiency.Optimize ESI source parameters. Try a different ionization technique like APCI if available.[3]
Sample degradation.Ensure sample stability in the chosen solvent and at the operating temperature.
Inaccurate mass measurement Mass spectrometer requires calibration.Perform a mass calibration using a suitable standard.
High background noise or interfering peaks.Improve chromatographic separation or sample purity.
Poor peak shape (tailing or fronting) Inappropriate mobile phase.For alkaloids like this compound, adding a small amount of a modifier like formic acid or ammonium formate to the mobile phase can improve peak shape.[4]
Column overload.Reduce the amount of sample injected onto the column.
Non-reproducible fragmentation pattern Fluctuating collision energy in MS/MS.Ensure the collision energy is stable and optimized for this compound.
Presence of co-eluting isomers.Improve chromatographic resolution to separate isomeric compounds.

Experimental Protocols

Sample Preparation for LC-MS Analysis of this compound
  • Extraction: Extract this compound from the plant material using a suitable solvent such as methanol or ethanol.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Column: A C18 reversed-phase column is suitable for the separation of this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute this compound and then re-equilibrating the column.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended for alkaloids.[4]

  • MS/MS Analysis: Perform a product ion scan on the protonated molecular ion of this compound ([M+H]⁺ at m/z 806.3).

Fragmentation Analysis of this compound

The fragmentation of this compound, a sesquiterpene pyridine alkaloid, is expected to proceed through the cleavage of its ester linkages and within its complex core structure.

Euonymine_Fragmentation M_H [M+H]⁺ m/z 806.3 loss_AcOH Loss of Acetic Acid (CH₃COOH) M_H->loss_AcOH loss_side_chain Side Chain Cleavage M_H->loss_side_chain loss_H2O Loss of H₂O M_H->loss_H2O ion_neutral Ion-Neutral Complex M_H->ion_neutral frag_746 [M+H - 60]⁺ m/z 746.3 loss_AcOH->frag_746 frag_pyridine Pyridine Moiety Fragments m/z 206, 194, 178 loss_side_chain->frag_pyridine frag_dehydrated Dehydrated Fragments loss_H2O->frag_dehydrated frag_310 m/z 310 ion_neutral->frag_310

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

The fragmentation of the protonated this compound molecule ([M+H]⁺) is initiated by collision-induced dissociation (CID). Key fragmentation pathways likely include:

  • Neutral Loss of Acetic Acid: this compound contains multiple acetyl groups, and a common fragmentation pathway for such compounds is the neutral loss of acetic acid (60 Da), leading to a fragment at approximately m/z 746.3.

  • Cleavage of the Dihydro-β-agarofuran Core: The complex sesquiterpene core can undergo various ring cleavages, resulting in a series of fragment ions.

  • Formation of Pyridine-related Fragments: The pyridine dicarboxylic acid moiety is a characteristic feature of this class of alkaloids. Upon fragmentation, characteristic ions corresponding to this part of the molecule are expected. Studies on similar sesquiterpene pyridine alkaloids have shown characteristic product ions at m/z 206, 204, and 194, which are indicative of the pyridine moiety.[3] Additionally, ions at m/z 178 can be characteristic of the evoninic acid portion of the macrolactone structure.[5]

  • Formation of an Ion-Neutral Complex: A characteristic product ion at m/z 310 has been observed in the fragmentation of similar alkaloids, which is thought to be formed through an ion-neutral complex intermediate.[3]

The following workflow outlines the general steps for analyzing the fragmentation of this compound.

Fragmentation_Analysis_Workflow cluster_LC_MS LC-MS Analysis cluster_MS_MS MS/MS Analysis A Sample Injection B Chromatographic Separation A->B C ESI Ionization (+) B->C D Precursor Ion Selection (m/z 806.3) C->D E Collision-Induced Dissociation (CID) D->E F Fragment Ion Analysis E->F G Data Interpretation (Fragmentation Pathway) F->G

Caption: Workflow for this compound fragmentation analysis.

References

How to prevent precipitation of Euonymine in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Euonymine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of this compound in experimental settings. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the stability and reliability of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a complex sesquiterpene pyridine alkaloid. Due to its intricate structure, it exhibits limited solubility in aqueous solutions and can be susceptible to degradation under certain conditions. As with many alkaloids, its stability can be influenced by factors such as pH, temperature, and light exposure.

Q2: In which solvents is this compound soluble?

Q3: What are the best practices for storing solid this compound?

Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. Before use, allow the container to warm to room temperature before opening to prevent condensation from introducing moisture.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to use a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Due to its limited solubility, using techniques such as vortexing, sonication, and gentle warming (not exceeding 40-50°C) can aid in dissolution. It is advisable to start with a small amount of solvent and gradually add more until the desired concentration is reached. Always use freshly prepared solutions for experiments whenever possible.

Q5: How long can I store this compound stock solutions?

For optimal results, it is best to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -20°C for short-term storage (up to one month) or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound from stock or working solutions is a common issue that can impact experimental results. This guide provides a systematic approach to diagnosing and resolving this problem.

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent appropriate? start->check_solvent check_storage Were storage conditions optimal? start->check_storage check_dilution Was the dilution into aqueous buffer too rapid? start->check_dilution solution_concentration Reduce concentration or perform serial dilutions. check_concentration->solution_concentration Yes solution_solvent Use a different or co-solvent system (e.g., DMSO/Ethanol). check_solvent->solution_solvent No solution_storage Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. check_storage->solution_storage No solution_dilution Add stock solution to buffer dropwise while vortexing. check_dilution->solution_dilution Yes

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps
Problem Possible Cause Recommended Solution
Precipitation upon initial dissolution Concentration exceeds solubility limit in the chosen solvent.- Try a lower concentration. - Use sonication or gentle warming (up to 40°C) to aid dissolution. - Consider a different solvent or a co-solvent system (e.g., a mixture of DMSO and ethanol).
Purity of the solvent is low.Use high-purity, anhydrous solvents.
Precipitation after storage Stock solution was not stored properly.- Aliquot solutions to avoid repeated freeze-thaw cycles. - Ensure vials are tightly sealed to prevent solvent evaporation. - Store at -20°C or -80°C.
Compound has degraded over time.Prepare fresh stock solutions more frequently.
Precipitation upon dilution into aqueous buffer Rapid change in solvent polarity.- Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. - Keep the final concentration of the organic solvent in the working solution as low as possible (typically <1%). - Consider using a surfactant like Tween 80 or Pluronic F-68 in the final buffer to improve solubility.
pH of the aqueous buffer is not optimal.- The pKa of this compound is not well-documented, but as a pyridine alkaloid, its solubility is likely pH-dependent. - Empirically test a range of pH values for your final working solution to find the optimal pH for solubility.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 805.8 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 805.8 g/mol * 1000 mg/g

  • Weigh the this compound: Accurately weigh the calculated amount of solid this compound in a suitable vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C in a water bath for 5-10 minutes, followed by vortexing. Caution: Avoid excessive heat as it may degrade the compound.

  • Visually inspect: Ensure that the solution is clear and free of any visible precipitate.

  • Storage:

    • For immediate use, keep the solution at room temperature, protected from light.

    • For short-term storage (up to 1 month), aliquot the stock solution into smaller, single-use vials, and store at -20°C.

    • For long-term storage, store the aliquots at -80°C.

Experimental Workflow for Preparing Working Solutions

G start Start: Prepare Working Solution prepare_stock Prepare 10 mM this compound Stock in DMSO start->prepare_stock prepare_buffer Prepare Aqueous Experimental Buffer start->prepare_buffer dilution Perform Serial or Direct Dilution prepare_stock->dilution prepare_buffer->dilution add_dropwise Add Stock to Buffer Dropwise with Vortexing dilution->add_dropwise check_clarity Visually Inspect for Clarity add_dropwise->check_clarity use_solution Use Immediately in Experiment check_clarity->use_solution Clear precipitation Precipitation Observed check_clarity->precipitation Not Clear troubleshoot Refer to Troubleshooting Guide precipitation->troubleshoot

Caption: Workflow for preparing this compound working solutions.

Quantitative Data Summary

Property Value Source/Comment
Molecular Formula C₃₈H₄₇NO₁₈PubChem
Molecular Weight 805.8 g/mol PubChem
Solubility in Methanol 0.76 mg/mLMedchemExpress (Requires sonication and warming)
Solubility in DMSO Data not available. Expected to be higher than in alcohols.General chemical properties of similar alkaloids.
Solubility in Ethanol Data not available.General chemical properties of similar alkaloids.
Solubility in Water Expected to be very low.General chemical properties of sesquiterpene alkaloids.
pKa Data not available.As a pyridine derivative, it is expected to have a basic nitrogen.
Recommended Storage (Solid) -20°C, desiccated, protected from light.General best practices for chemical storage.
Recommended Storage (Solution) -20°C or -80°C in aliquots. Avoid freeze-thaw cycles.General best practices for stock solution storage.

Technical Support Center: Refining Analytical Methods for Detecting Euonymine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Euonymine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound and its metabolites?

A1: The primary challenges in the analysis of this compound, a complex sesquiterpene alkaloid, and its metabolites stem from its intricate structure, low concentrations in biological matrices, and potential for matrix interference. Key difficulties include:

  • Extraction Efficiency: Achieving high and reproducible recovery from complex samples like plant tissues or biological fluids can be difficult due to the compound's polarity and potential binding to matrix components.

  • Isomeric Interferences: The presence of structurally similar alkaloids in Euonymus species can lead to co-elution and isobaric interference in mass spectrometry, complicating accurate quantification.

  • Metabolite Identification: Identifying unknown metabolites requires sophisticated mass spectrometry techniques and can be hampered by the lack of commercially available reference standards.

  • Matrix Effects: Co-extractives from the sample matrix can suppress or enhance the ionization of this compound and its metabolites in the mass spectrometer, leading to inaccurate quantification.

Q2: Which sample preparation technique is recommended for extracting this compound from plant material?

A2: A multi-step extraction process is generally recommended to effectively isolate this compound and other alkaloids from plant matrices. A common approach involves:

  • Defatting: Initial extraction with a non-polar solvent like hexane to remove lipids and other non-polar interferences.

  • Alkaloid Extraction: Subsequent extraction of the defatted material with a polar solvent, typically methanol or ethanol, often acidified to protonate the alkaloids and improve their solubility.

  • Liquid-Liquid Partitioning: An acid-base partitioning can further purify the extract. The acidified extract is washed with a non-polar solvent to remove remaining impurities. The aqueous phase is then basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like dichloromethane or chloroform.

  • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE with a suitable sorbent (e.g., C18 or a mixed-mode cation exchange) can be employed as a final clean-up step before LC-MS analysis.

Q3: What are the typical LC-MS/MS parameters for the quantitative analysis of this compound?

A3: While specific parameters should be optimized for your instrument and application, a general starting point for LC-MS/MS analysis of this compound in positive electrospray ionization (ESI+) mode is provided in the table below.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run from 5% to 95% B over 10-15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500 °C
Collision Gas Argon
MRM Transitions To be determined by infusing a standard of this compound to identify the precursor ion and optimize collision energy for characteristic product ions.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound and its metabolites.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the column stationary phase. 4. Column degradation.1. Dilute the sample or reduce the injection volume. 2. Ensure the injection solvent is similar in strength or weaker than the initial mobile phase. 3. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if compatible with MS) or try a different column chemistry. 4. Replace the column.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal MS source parameters. 4. Analyte degradation.1. Optimize mobile phase pH and additives (e.g., formic acid, ammonium formate). 2. Improve sample cleanup using SPE or dilute the sample. Use of an isotopically labeled internal standard can help correct for matrix effects. 3. Optimize source parameters (e.g., capillary voltage, gas flows, temperatures) by infusing a standard solution. 4. Ensure proper sample storage (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Contaminated MS source. 3. Leaks in the LC system.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source components (e.g., capillary, skimmer). 3. Check for and tighten any loose fittings.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column temperature variations. 4. Column degradation.1. Ensure the column is equilibrated for a sufficient time between injections (typically 5-10 column volumes). 2. Prepare fresh mobile phases daily and ensure proper mixing if using a binary pump. 3. Use a column oven to maintain a stable temperature. 4. Replace the column if retention times continue to shift.
Difficulty in Metabolite Identification 1. Lack of characteristic fragment ions. 2. Low abundance of the metabolite. 3. Isobaric interferences.1. Optimize collision energy in MS/MS experiments to induce informative fragmentation. Consider using high-resolution mass spectrometry (HRMS) for accurate mass measurements and formula prediction. 2. Concentrate the sample or use a more sensitive instrument. 3. Improve chromatographic separation to resolve isobaric compounds. Utilize HRMS to distinguish between compounds with the same nominal mass but different elemental compositions.

III. Experimental Protocols

Protocol 1: Extraction of this compound from Euonymus spp. Plant Material
  • Grinding: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

  • Defatting: Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature with occasional shaking. Filter the mixture and discard the hexane extract. Repeat this step twice.

  • Alkaloid Extraction: Air-dry the defatted plant material. Macerate the residue with methanol containing 1% acetic acid (1:10 w/v) for 48 hours at room temperature. Filter the mixture and collect the methanol extract. Repeat the extraction twice.

  • Solvent Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure at a temperature below 45°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% aqueous hydrochloric acid.

    • Wash the acidic solution with dichloromethane three times to remove neutral and weakly acidic compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with dichloromethane three times.

    • Combine the dichloromethane extracts and wash with distilled water.

    • Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate to dryness to yield the crude alkaloid fraction.

  • Sample Reconstitution: Reconstitute the final dried extract in a suitable solvent (e.g., methanol or mobile phase A) for LC-MS analysis.

IV. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Dried & Ground Plant Material defatting Defatting (Hexane) plant_material->defatting alkaloid_extraction Alkaloid Extraction (Acidified Methanol) defatting->alkaloid_extraction evaporation1 Solvent Evaporation alkaloid_extraction->evaporation1 partitioning Acid-Base Partitioning evaporation1->partitioning evaporation2 Final Evaporation partitioning->evaporation2 reconstitution Reconstitution evaporation2->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time sensitivity Low Sensitivity? start->sensitivity background High Background? start->background check_solvent Check Injection Solvent peak_shape->check_solvent check_loading Check Sample Loading peak_shape->check_loading check_column Evaluate Column Health peak_shape->check_column check_equilibration Verify Equilibration retention_time->check_equilibration check_mobile_phase Check Mobile Phase retention_time->check_mobile_phase check_temp Check Column Temperature retention_time->check_temp optimize_source Optimize MS Source sensitivity->optimize_source improve_cleanup Improve Sample Cleanup sensitivity->improve_cleanup check_degradation Check for Degradation sensitivity->check_degradation check_solvents Check Solvent Purity background->check_solvents clean_source Clean Ion Source background->clean_source check_leaks Check for Leaks background->check_leaks

Caption: Troubleshooting decision tree for LC-MS analysis.

Validation & Comparative

Euonymine in Focus: A Comparative Analysis of Dihydro-β-Agarofuran Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Euonymine versus other notable dihydro-β-agarofuran sesquiterpenoids, providing a comparative overview of their biological activities, supported by available experimental data.

Dihydro-β-agarofuran sesquiterpenoids, a diverse class of natural products primarily isolated from the Celastraceae family, have garnered significant attention from the scientific community for their wide array of biological activities.[1][2] These activities include cytotoxic, anti-inflammatory, neuroprotective, and multidrug resistance (MDR) reversal effects.[1][2] Among these, this compound stands out due to its complex macrocyclic structure and potent biological profile. This guide provides a comparative analysis of this compound against other selected dihydro-β-agarofuran sesquiterpenoids, presenting available quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Comparative Biological Activity: A Quantitative Overview

The biological activities of this compound and other dihydro-β-agarofuran sesquiterpenoids are often evaluated based on their efficacy in various in vitro assays. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values. It is important to note that the data presented is compiled from different studies and, therefore, direct comparisons should be made with caution due to variations in experimental conditions.

Cytotoxicity against Cancer Cell Lines

Table 1: Cytotoxicity (IC50, µM) of Selected Dihydro-β-agarofuran Sesquiterpenoids

Compound/ExtractCell LineIC50 (µM)Reference
This compound -Data Not Available-
Celastrol PC-3 (Prostate)0.49[3]
A549 (Lung)2.5[4]
MCF-7 (Breast)1.2[4]
Wilforine K562 (Leukemia)0.02[3]
A549 (Lung)0.01[3]
Tripterine P388 (Leukemia)0.003[3]
Anti-Inflammatory Activity

Several dihydro-β-agarofuran sesquiterpenoids exhibit potent anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Table 2: Anti-Inflammatory Activity of Selected Dihydro-β-agarofuran Sesquiterpenoids

Compound/ExtractAssayCell LineIC50 (µM)Reference
This compound --Data Not Available-
Constituents of Euonymus hamiltonianus NO Production InhibitionBV-214.38 - 17.44[5]
Neuroprotective Effects

The neuroprotective potential of this class of compounds has been investigated, with some showing promise in protecting neuronal cells from damage.

Table 3: Neuroprotective Effects of Selected Dihydro-β-agarofuran Sesquiterpenoids

Compound/ExtractAssayCell LineIC50 (µM)Reference
This compound --Data Not Available-
Constituents of Euonymus maackii Increased cell viability (Aβ25-35-treated)SH-SY5YNot specified[6]
Constituents of Euonymus hamiltonianus Aβ42 Production InhibitionHeLa (APP-transfected)53.15 - 65.43[5]
Multidrug Resistance (MDR) Reversal

A significant property of some dihydro-β-agarofuran sesquiterpenoids, including this compound, is their ability to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells.[7][8] This action can restore the efficacy of conventional chemotherapy agents. While direct IC50 values for P-gp inhibition by this compound are not detailed in the available literature, its activity has been noted.[7][8]

Table 4: P-glycoprotein (P-gp) Inhibition by Dihydro-β-agarofuran Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
This compound P-gp InhibitionData Not Available[7][8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dihydro-β-agarofuran sesquiterpenoids) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[9]

Anti-Inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is read at 540 nm.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the NO production compared to the LPS-treated control group.[10]

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

This assay assesses the ability of a compound to inhibit the P-gp efflux pump by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

  • Cell Seeding: P-gp overexpressing cells (e.g., MCF-7/ADR) are seeded in 96-well plates.

  • Compound Incubation: The cells are incubated with various concentrations of the test compounds.

  • Rhodamine 123 Addition: Rhodamine 123 is added to the wells, and the plates are incubated to allow for cellular uptake and efflux.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. The IC50 value is the concentration of the compound that results in a 50% increase in Rhodamine 123 accumulation.[11][12]

Signaling Pathways and Mechanisms of Action

The biological effects of dihydro-β-agarofuran sesquiterpenoids are often attributed to their modulation of specific cellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and enzymes like iNOS and COX-2.[15][16][17]

Several dihydro-β-agarofuran sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While the precise mechanism for this compound is still under investigation, it is plausible that it shares a similar mode of action.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids (e.g., this compound) Sesquiterpenoids->IKK Inhibition NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene Activation Experimental_Workflow Workflow for Anti-Inflammatory Activity Assessment start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture treat Treat with Sesquiterpenoids (e.g., this compound) culture->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay for Nitrite (NO) Quantification collect->griess analyze Data Analysis (IC50 Calculation) griess->analyze end End analyze->end

References

A Comparative Analysis of Euonymine and Other Natural Cardiotonic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Euonymine and other natural cardiotonic agents, with a focus on their mechanisms of action, physiological effects, and the experimental methodologies used for their evaluation. While direct experimental data on the cardiotonic properties of this compound, a sesquiterpene alkaloid, is limited in publicly accessible literature, the presence of cardiac glycosides in the Euonymus genus, from which this compound is derived, suggests a potential for cardiotonic activity within this plant family. This comparison will, therefore, draw upon the well-established properties of cardiac glycosides as a reference point for discussing the potential, yet unconfirmed, cardiotonic profile of this compound and will compare these with other known natural cardiotonic compounds.

Introduction to Natural Cardiotonic Agents

Natural cardiotonic agents are compounds derived from plants and other natural sources that increase the force of contraction of the heart muscle, an effect known as positive inotropy.[1] Historically, these agents, particularly cardiac glycosides, have been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias.[2][3] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][4]

Key Classes of Natural Cardiotonic Agents:

  • Cardiac Glycosides: The most well-known class, found in plants like Digitalis purpurea (foxglove), Strophanthus gratus, and species of the Euonymus genus.[5] Notable examples include Digoxin and Ouabain.[3]

  • Alkaloids: A diverse group of nitrogen-containing compounds. While some alkaloids have shown cardiotonic effects, this compound's specific activity in this area is not well-documented.[6]

  • Flavonoids and other phenolics: Some plant extracts containing these compounds have demonstrated cardiotonic properties, often attributed to their antioxidant and anti-inflammatory effects.[7]

Comparative Data of Cardiotonic Agents

Due to the scarcity of specific data for this compound's cardiotonic effects, this table presents a comparison between the well-characterized cardiac glycoside, Digoxin (as a representative of the class of compounds found in Euonymus species), and the general profile of other natural cardiotonic agents.

FeatureDigoxin (Cardiac Glycoside)Other Natural Cardiotonic Agents (e.g., select alkaloids, flavonoids)
Primary Mechanism Inhibition of Na+/K+-ATPase in cardiomyocytes.[1][4]Varied; may include phosphodiesterase inhibition, calcium channel modulation, or antioxidant effects.[6][8]
Inotropic Effect Positive (increases force of contraction).[2]Generally positive, but potency can vary significantly.
Chronotropic Effect Negative (decreases heart rate).[9]Variable; can be positive, negative, or have no significant effect.
Source Digitalis lanata, Digitalis purpurea.[5]Various plants, such as Rauwolfia serpentina (alkaloids) and Crataegus species (flavonoids).[6]
Therapeutic Window Narrow; risk of toxicity.[1]Varies widely depending on the specific compound and mechanism.

Experimental Protocols

The evaluation of cardiotonic agents relies on standardized experimental protocols to ensure reproducibility and comparability of data. The following are detailed methodologies for key experiments.

Isolated Heart Perfusion (Langendorff Method)

This ex vivo technique is a cornerstone for studying the direct effects of compounds on the heart without the influence of systemic physiological factors.[10][11]

Objective: To measure the inotropic and chronotropic effects of a substance on an isolated, perfused heart.

Methodology:

  • Animal Preparation: A laboratory animal (e.g., rat, guinea pig) is anesthetized.[12]

  • Heart Excision: The heart is rapidly excised and the aorta is cannulated.[11]

  • Retrograde Perfusion: The heart is mounted on a Langendorff apparatus and perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This perfusion forces the aortic valve to close, directing the perfusate into the coronary arteries to nourish the myocardium.[10][12]

  • Data Acquisition:

    • Inotropic Effect: A pressure transducer connected to a balloon inserted into the left ventricle measures the left ventricular developed pressure (LVDP) and the rate of pressure change (dP/dt), which are indices of contractility.[13]

    • Chronotropic Effect: Heart rate is continuously monitored via electrocardiogram (ECG) or by measuring the frequency of ventricular contractions.[14]

  • Drug Administration: The test compound is introduced into the perfusate at varying concentrations, and the resulting changes in inotropic and chronotropic parameters are recorded.

Na+/K+-ATPase Inhibition Assay

This in vitro assay determines the inhibitory potential of a compound on the Na+/K+-ATPase enzyme, the primary target of cardiac glycosides.

Objective: To quantify the inhibition of Na+/K+-ATPase activity by a test compound.

Methodology:

  • Enzyme Preparation: A preparation of Na+/K+-ATPase is obtained from a suitable tissue source, such as porcine or canine kidney or heart tissue.

  • Reaction Mixture: The enzyme is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+ ions.

  • Compound Incubation: The test compound is added to the reaction mixture at various concentrations.

  • Measurement of ATPase Activity: The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric assay (e.g., malachite green assay).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated to determine its inhibitory potency.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Cardiac Glycosides

The primary signaling cascade initiated by cardiac glycosides in cardiomyocytes is depicted below. This pathway illustrates how the inhibition of the Na+/K+-ATPase leads to an increase in intracellular calcium, ultimately enhancing myocardial contractility.

Cardiac_Glycoside_Signaling CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake Ca_release ↑ Ca2+ Release SR->Ca_release Myofilaments Myofilaments Ca_release->Myofilaments Activates Contraction ↑ Myocardial Contraction (Positive Inotropy) Myofilaments->Contraction

Signaling cascade of cardiac glycosides in cardiomyocytes.
Experimental Workflow for Cardiotonic Activity Assessment

The following diagram outlines a typical experimental workflow for the in vitro and ex vivo assessment of a novel natural compound for cardiotonic activity.

Experimental_Workflow Start Start: Natural Product Extraction & Isolation InVitro In Vitro Screening: Na+/K+-ATPase Inhibition Assay Start->InVitro ExVivo Ex Vivo Analysis: Langendorff Isolated Heart Start->ExVivo Data_InVitro Determine IC50 InVitro->Data_InVitro Data_ExVivo Measure Inotropic & Chronotropic Effects ExVivo->Data_ExVivo Analysis Comparative Data Analysis Data_InVitro->Analysis Data_ExVivo->Analysis Conclusion Conclusion on Cardiotonic Potential Analysis->Conclusion

Workflow for assessing cardiotonic activity of natural products.

Conclusion and Future Directions

While this compound itself remains an enigmatic compound in the context of cardiotonic research, its origin from the Euonymus genus, known to produce cardiac glycosides, warrants further investigation into its potential cardiac effects. The established methodologies for assessing cardiotonic activity, such as the Langendorff isolated heart preparation and Na+/K+-ATPase inhibition assays, provide a clear roadmap for future studies. A thorough phytochemical analysis of Euonymus species from which this compound is isolated, coupled with bioassay-guided fractionation, could unveil novel cardiotonic compounds. Comparative studies of these newly identified molecules with established agents like Digoxin will be crucial in determining their therapeutic potential and safety profile for the development of new cardiac drugs.

References

In Vivo Validation of Euonymine's Anti-Proliferative Effects: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Absence of In Vivo Data for Euonymine Necessitates a Forward-Looking Approach

An exhaustive review of published scientific literature reveals a notable absence of in vivo studies investigating the anti-proliferative effects of this compound. Despite its characterization in other biological contexts, such as anti-HIV and P-glycoprotein inhibitory activities, its potential as an anti-cancer agent in living organisms has not been documented. This lack of data prevents a direct comparison of this compound's in vivo performance with other therapeutic alternatives.

Consequently, this guide adopts a prospective stance, outlining a framework for the future in vivo validation of this compound, based on its reported in vitro activities and established preclinical research methodologies. This document is intended to serve as a blueprint for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound in oncology.

Hypothetical In Vivo Study Design: A Roadmap for Validation

To assess the anti-proliferative effects of this compound in vivo, a well-controlled preclinical study is essential. The following outlines a standard experimental protocol using a tumor xenograft model, a widely accepted method for evaluating the efficacy of potential anti-cancer compounds.

Table 1: Hypothetical In Vivo Efficacy of this compound vs. a Standard Chemotherapeutic Agent
ParameterVehicle ControlThis compound (50 mg/kg)Doxorubicin (5 mg/kg)
Tumor Volume (mm³)
Day 0100 ± 15100 ± 16100 ± 14
Day 7250 ± 30200 ± 25150 ± 20
Day 14550 ± 50350 ± 40200 ± 28
Day 211200 ± 110600 ± 70300 ± 35
Tumor Growth Inhibition (%) -50%75%
Body Weight Change (%) +2%-3%-10%
Survival Rate (%) 0% (at Day 28)60% (at Day 28)100% (at Day 28)

Data presented are hypothetical and for illustrative purposes only.

Experimental Protocol: Murine Xenograft Model
  • Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: Six-week-old female athymic nude mice (nu/nu) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Tumor Implantation: HCT116 cells (5 x 10⁶ in 100 µL of Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100 mm³, mice are randomized into three groups (n=10 per group):

    • Vehicle Control: Intraperitoneal (i.p.) injection of saline daily.

    • This compound: i.p. injection of this compound (50 mg/kg) daily.

    • Positive Control: i.p. injection of Doxorubicin (5 mg/kg) twice a week.

  • Monitoring: Tumor volume and body weight are measured every three days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach approximately 1500 mm³. Tumors are then excised for further analysis.

Visualizing the Path Forward: Workflow and Potential Mechanisms

To provide a clearer understanding of the proposed research, the following diagrams illustrate the experimental workflow and a potential signaling pathway that this compound might modulate, based on the known mechanisms of other anti-proliferative natural products.

experimental_workflow Experimental Workflow for In Vivo Validation of this compound cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis cell_culture HCT116 Cell Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_model Athymic Nude Mice animal_model->tumor_implantation randomization Tumor Growth to 100 mm³ & Randomization tumor_implantation->randomization vehicle Vehicle Control randomization->vehicle This compound This compound Treatment randomization->this compound doxorubicin Doxorubicin Treatment randomization->doxorubicin monitoring Tumor Volume & Body Weight Measurement vehicle->monitoring This compound->monitoring doxorubicin->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Immunohistochemistry & Western Blot endpoint->analysis

Figure 1: Proposed experimental workflow for evaluating the in vivo anti-proliferative effects of this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound's Anti-Proliferative Effect cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation mTOR->Apoptosis Inhibition

Unraveling the Antiviral Potential of Euonymine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dateline: Shanghai, China – November 19, 2025 – In the ongoing quest for novel antiviral agents, the natural compound Euonymine has been identified as a molecule of interest, with preliminary reports suggesting activity against the Human Immunodeficiency Virus (HIV). This guide provides a comprehensive cross-validation of this compound's potential antiviral efficacy, comparing it with established and alternative therapies. We delve into the available data, detail experimental protocols for antiviral assessment, and visualize the complex biological pathways involved. This publication is intended for researchers, scientists, and drug development professionals dedicated to advancing antiviral therapeutics.

Executive Summary

This compound, a complex sesquiterpene alkaloid, has been noted in scientific literature for its potential anti-HIV properties. However, a thorough review of existing research reveals a critical gap: the absence of detailed, publicly available experimental data quantifying this activity. While the total synthesis of this compound has been achieved, referencing its anti-HIV potential, the primary research containing specific metrics such as IC50 or EC50 values, the cell lines utilized, and the precise experimental methodologies remains elusive. This guide, therefore, serves a dual purpose: to present the current, albeit limited, understanding of this compound's antiviral profile and to provide a framework for the kind of rigorous, comparative analysis that is essential for validating any new antiviral candidate.

Comparative Analysis of Anti-HIV Compounds

To provide a relevant context for the potential evaluation of this compound, the following table summarizes the anti-HIV-1 activity of various natural and synthetic compounds. This data, gathered from publicly available research, showcases the range of potencies and cellular targets of current antiviral agents.

CompoundTypeVirus Strain(s)Cell Line(s)IC50 / EC50Mechanism of Action (if known)
This compound Sesquiterpene AlkaloidHIVNot ReportedNot ReportedNot Reported
Betulinic Acid Derivatives TriterpenoidHIV-1MT-42.1 - 9.5 nMMaturation Inhibitor
Calanolide A CoumarinHIV-1MT-230 - 100 nMReverse Transcriptase Inhibitor
Oleanolic Acid TriterpenoidHIV-1H91.7 µg/mLProtease Inhibitor
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1MT-4, CEM, PBMCs0.005 - 0.2 µMReverse Transcriptase Inhibition
Nevirapine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)HIV-1MT-4, CEM, PBMCs0.01 - 0.2 µMReverse Transcriptase Inhibition
Saquinavir Protease Inhibitor (PI)HIV-1MT-4, CEM, PBMCs0.5 - 5 nMProtease Inhibition

IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are standard measures of a drug's potency. Lower values indicate higher potency.

Experimental Protocols for Antiviral Activity Assessment

The evaluation of a compound's antiviral activity is a multi-step process involving various in vitro assays. Below are detailed methodologies for key experiments typically cited in the validation of anti-HIV agents.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration range at which a compound is non-toxic to host cells, a crucial first step before assessing antiviral activity.

  • Methodology:

    • Seed human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

    • Treat the cells with serial dilutions of the test compound (e.g., this compound) for a period that mirrors the antiviral assay (typically 3-5 days).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Anti-HIV-1 Replication Assay (p24 Antigen Capture ELISA)
  • Objective: To quantify the inhibition of HIV-1 replication in the presence of the test compound.

  • Methodology:

    • Infect a susceptible cell line (e.g., MT-4) or PBMCs with a known amount of HIV-1.

    • Immediately after infection, add serial dilutions of the test compound.

    • Culture the infected cells for 3-7 days.

    • Collect the cell culture supernatant at the end of the incubation period.

    • Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 Antigen Capture ELISA kit.

    • The reduction in p24 antigen levels in treated samples compared to untreated controls indicates the level of viral replication inhibition.

    • Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.

Mechanism of Action (MOA) Studies
  • Objective: To identify the specific stage of the HIV-1 life cycle that is inhibited by the compound.

  • Time-of-Addition Assay:

    • Infect cells with HIV-1.

    • Add the test compound at different time points post-infection, corresponding to different stages of the viral life cycle (e.g., entry, reverse transcription, integration, protease activity).

    • Measure viral replication (e.g., by p24 ELISA) after a set incubation period.

    • The time point at which the addition of the compound no longer inhibits viral replication indicates the stage of the life cycle that is targeted.

Visualizing a Potential Antiviral Workflow

To conceptualize the process of validating a novel antiviral compound like this compound, the following workflow diagram illustrates the key experimental stages.

Antiviral_Drug_Discovery_Workflow cluster_0 Initial Screening & Validation cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization & Preclinical Development A Compound Isolation/Synthesis (e.g., this compound) B Cytotoxicity Assays (e.g., MTT Assay) A->B Assess Toxicity C Antiviral Activity Assays (e.g., p24 ELISA) B->C Determine Safe Dosing Range D Determination of CC50 & EC50 C->D Quantify Potency E Time-of-Addition Assays D->E Investigate Target Stage H Structure-Activity Relationship (SAR) Studies D->H Identify Active Moieties F Enzyme Inhibition Assays (RT, Protease, Integrase) E->F G Viral Entry/Fusion Assays E->G I In Vivo Efficacy & Toxicity Studies (Animal Models) H->I Evaluate in a Living System J Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling I->J Characterize Drug Behavior

Caption: Workflow for the discovery and validation of a novel antiviral compound.

Visualizing a Potential Mechanism of Action: HIV-1 Entry and Fusion

While the specific mechanism of this compound is unknown, a common target for antiviral drugs is the entry and fusion of HIV-1 into the host cell. The following diagram illustrates this critical process.

HIV_Entry_and_Fusion cluster_0 HIV-1 Virion cluster_1 Host T-Cell HIV HIV-1 gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Attachment HostCell Host Cell Membrane gp41->HostCell CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding (Conformational Change in gp120) CCR5->gp41 3. gp41 Insertion into Host Membrane

Caption: Key steps in the HIV-1 entry and fusion process with a host T-cell.

Conclusion and Future Directions

The mention of this compound's anti-HIV activity in the context of its complex chemical synthesis is a tantalizing lead for the antiviral research community. However, without access to the primary data, a robust cross-validation remains an academic exercise. It is imperative that the initial findings on this compound's antiviral properties are published in detail to allow for independent verification and further exploration. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the comprehensive panel of assays described in this guide. A thorough investigation into its mechanism of action and a comparative analysis against a broad spectrum of existing anti-HIV drugs will be crucial in determining if this compound or its derivatives hold promise as future therapeutics in the fight against HIV/AIDS.

Synthetic Euonymine vs. Natural Isolate: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological efficacy of synthetically produced euonymine versus its naturally isolated counterpart. While direct, head-to-head comparative studies are not yet available in published literature, this document summarizes the known biological activities of natural this compound and details the established experimental protocols that can be utilized to evaluate and compare the efficacy of both forms.

Introduction

This compound is a complex sesquiterpenoid alkaloid first isolated from Euonymus species. It has garnered significant interest within the scientific community due to its potential therapeutic properties. The recent successful total synthesis of this compound has opened new avenues for its production and further investigation, making a comparison of the efficacy between the synthetic and natural forms a critical next step for research and development.[1][2]

This guide focuses on two key reported biological activities of this compound: anti-HIV activity and P-glycoprotein (P-gp) inhibition.[1] Additionally, potential signaling pathways, including the induction of apoptosis, are discussed based on studies of related natural products.

Data Presentation: Biological Activities of this compound

As direct comparative quantitative data is not available, the following table outlines the reported biological activities of natural this compound and provides a template for the type of data that should be generated in future comparative studies.

Biological ActivityCompound FormReported Efficacy (Qualitative)Quantitative Data (IC50/EC50)Reference
Anti-HIV Activity Natural IsolateInhibitory effects against HIV have been reported.Not yet reported in publicly available literature.[1]
SyntheticExpected to have similar activity to the natural isolate.Data not yet available.
P-glycoprotein Inhibition Natural IsolateDemonstrates inhibitory effects on P-glycoprotein.Not yet reported in publicly available literature.[1]
SyntheticExpected to have similar activity to the natural isolate.Data not yet available.
Induction of Apoptosis Related Natural Extracts (Euonymus sachalinensis)Extracts from the same genus have been shown to induce apoptosis in cancer cells.Not yet reported for isolated this compound.[3]
SyntheticPotential for apoptosis induction requires investigation.Data not yet available.

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established and widely accepted assays for evaluating anti-HIV activity and P-glycoprotein inhibition.

Anti-HIV Activity Assessment: Luciferase Reporter Gene Assay

This assay is a standard method for quantifying the inhibition of HIV-1 replication.[4][5][6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthetic and natural this compound against HIV-1.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter)

  • HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of synthetic and natural this compound.

  • Pre-incubate the virus with the different concentrations of the test compounds for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and add the luciferase substrate.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition relative to the virus control (no compound) and determine the IC50 value.

P-glycoprotein Inhibition Assessment: Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux function of P-glycoprotein, a key transporter involved in multidrug resistance.[9][10][11][12][13]

Objective: To determine the IC50 of synthetic and natural this compound for the inhibition of P-gp.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR or MDCK-MDR1) and the corresponding parental cell line.

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

  • 96-well black-walled cell culture plates

Procedure:

  • Seed both the P-gp overexpressing and parental cells in a 96-well plate and incubate overnight.

  • Pre-incubate the cells with various concentrations of synthetic and natural this compound for 1 hour at 37°C.

  • Add Rhodamine 123 to all wells and incubate for an additional 1-2 hours at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells and measure the intracellular fluorescence using a fluorometer.

  • Calculate the increase in Rhodamine 123 accumulation in the presence of the test compounds compared to the control (no compound) and determine the IC50 value.

Signaling Pathways and Mechanistic Insights

While the precise molecular mechanisms of this compound are still under investigation, preliminary evidence from related compounds suggests potential involvement in key cellular signaling pathways.

Apoptosis Induction

Studies on extracts from Euonymus sachalinensis have demonstrated the induction of apoptosis in colon cancer cells.[3] This process is characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).[3] It is plausible that this compound, as a constituent of Euonymus species, may share this pro-apoptotic activity.

Diagram: Postulated Apoptotic Pathway

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[14][15][16] Many natural products exert their therapeutic effects by modulating this pathway.[2] The potential of this compound to interact with the NF-κB pathway is an important area for future investigation.

Diagram: General NF-κB Signaling Workflow

nfkb_pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Conclusion

The total synthesis of this compound represents a significant milestone, providing a potentially scalable and consistent source of this promising natural product. While direct comparative efficacy data between synthetic and natural this compound is currently lacking, this guide provides a framework for conducting such studies. The detailed experimental protocols for assessing anti-HIV activity and P-glycoprotein inhibition will enable researchers to generate the necessary quantitative data. Furthermore, exploring the mechanistic aspects, such as the induction of apoptosis and modulation of the NF-κB pathway, will be crucial in elucidating the full therapeutic potential of both synthetic and natural this compound. Future research should prioritize these comparative and mechanistic studies to advance the development of this compound-based therapeutics.

References

Unveiling Euonymine's Potential as a Specific P-glycoprotein Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Euonymine, a complex sesquiterpene pyridine alkaloid, has been identified in scientific literature as a potential inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump pivotal in multidrug resistance in cancer and affecting drug pharmacokinetics.[1] However, a thorough review of published research did not yield specific quantitative metrics of its inhibitory potency, such as IC50 or Kᵢ values.

This guide serves to:

  • Contextualize the significance of P-gp inhibition.

  • Present a comparative overview of well-characterized P-gp inhibitors.

  • Provide detailed experimental protocols for the validation of new P-gp inhibitors like this compound.

  • Illustrate key experimental workflows and signaling pathways using diagrams.

Comparative Analysis of P-glycoprotein Inhibitors

To establish a benchmark for evaluating this compound, this section details the inhibitory activities of known P-gp inhibitors. P-glycoprotein, encoded by the ABCB1 gene, is a transmembrane protein that actively transports a wide array of substrates out of cells, a mechanism that can lead to reduced efficacy of various therapeutic agents.

InhibitorChemical ClassIC50 (P-gp Inhibition)Assay SystemReference
This compound Sesquiterpene Pyridine AlkaloidData not available-[1]
Verapamil Phenylalkylamine (Calcium Channel Blocker)~1.1 µM - 10 µMRhodamine 123 accumulation, Calcein-AM effluxVaries by study
Tariquidar Anthranilamide derivative~5.1 nM (Kd)Radioligand bindingVaries by study
Cyclosporin A Cyclic peptide (Immunosuppressant)~1.6 µM - 5 µMCalcein-AM efflux, Rhodamine 123 accumulationVaries by study

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to validate and quantify the P-glycoprotein inhibitory activity of a test compound like this compound.

P-glycoprotein ATPase Activity Assay

This assay directly measures the enzymatic activity of P-gp. P-gp utilizes ATP hydrolysis to efflux substrates. Inhibitors can be identified by their ability to modulate this ATPase activity.

Principle: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. Test compounds are incubated with P-gp-containing membranes, and the change in ATPase activity is measured colorimetrically.

Protocol:

  • Preparation of Reagents:

    • P-gp-expressing membrane vesicles (commercially available or prepared from P-gp overexpressing cell lines).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT.

    • ATP Solution: 100 mM ATP in assay buffer.

    • Test Compound Stock: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Verapamil (positive control): Stock solution in DMSO.

    • Phosphate Standard Curve: Serial dilutions of KH₂PO₄.

    • Colorimetric Reagent: Ammonium molybdate and ascorbic acid solution.

  • Assay Procedure:

    • Thaw P-gp membrane vesicles on ice.

    • In a 96-well plate, add 40 µL of assay buffer.

    • Add 5 µL of the test compound (this compound) or control (Verapamil/DMSO) at desired concentrations.

    • Add 10 µg of P-gp membrane vesicles to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 20 mM ATP (final concentration 4 mM).

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 30 µL of 5% SDS.

    • Add 100 µL of the colorimetric reagent to each well.

    • Incubate at room temperature for 20 minutes to allow color development.

    • Measure the absorbance at 800 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme).

    • Generate a phosphate standard curve.

    • Calculate the amount of Pi released per minute per mg of protein.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Calcein-AM Efflux Assay

This is a cell-based functional assay to determine P-gp inhibition. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeant calcein. P-gp activity results in lower intracellular fluorescence.

Principle: Inhibition of P-gp-mediated efflux of Calcein-AM leads to its intracellular accumulation and subsequent hydrolysis to fluorescent calcein, resulting in an increased fluorescence signal.

Protocol:

  • Cell Culture:

    • Use a P-gp overexpressing cell line (e.g., MCF7/ADR, KB-V1) and its parental non-resistant cell line (e.g., MCF7, KB-3-1).

    • Culture cells to 80-90% confluency.

  • Assay Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with pre-warmed PBS.

    • Incubate the cells with various concentrations of the test compound (this compound) or positive control (Verapamil) in a serum-free medium for 30 minutes at 37°C.

    • Add Calcein-AM to a final concentration of 0.25 µM to each well.

    • Incubate for another 30 minutes at 37°C, protected from light.

    • Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity to the number of cells (e.g., using a parallel plate stained with a nuclear dye like Hoechst 33342).

    • Calculate the fold increase in fluorescence in the presence of the inhibitor compared to the vehicle control.

    • Plot the fold increase in fluorescence against the logarithm of the inhibitor concentration to determine the EC50 value.

Visualizations

The following diagrams illustrate the conceptual frameworks relevant to the validation of this compound as a P-glycoprotein inhibitor.

P_glycoprotein_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Intracellular Extracellular Drug_out Drug (e.g., Chemotherapy) Pgp:out->Drug_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Drug_in Drug Drug_out->Drug_in Passive Diffusion Drug_in->Pgp:in Binding Euonymine_out This compound Euonymine_in This compound Euonymine_out->Euonymine_in Euonymine_in->Pgp:in Inhibition ATP ATP ATP->Pgp Hydrolysis

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by this compound.

Calcein_AM_Assay_Workflow start Seed P-gp overexpressing cells in a 96-well plate incubation Incubate with this compound (or other inhibitors) start->incubation add_calcein Add Calcein-AM incubation->add_calcein incubation2 Incubate for 30 min at 37°C add_calcein->incubation2 wash Wash cells with cold PBS incubation2->wash read_fluorescence Measure intracellular fluorescence (Ex: 485 nm, Em: 530 nm) wash->read_fluorescence analysis Data Analysis: Calculate IC50 read_fluorescence->analysis

Caption: Workflow for the Calcein-AM cell-based assay to assess P-gp inhibition.

Conclusion

While the existing literature points towards this compound as a promising P-glycoprotein inhibitor, rigorous experimental validation is required to quantify its specific activity. The comparative data for established inhibitors and the detailed protocols provided in this guide offer a robust framework for researchers to undertake such validation studies. Elucidating the precise inhibitory profile of this compound will be a critical step in evaluating its potential as a lead compound in drug development, particularly in overcoming multidrug resistance in oncology. Future research should focus on performing the described assays to determine the IC50 of this compound and to understand its mechanism of P-gp inhibition.

References

Euonymine's insecticidal properties compared to other alkaloids.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and pest management, understanding the diverse insecticidal properties of plant-derived alkaloids is paramount. This guide provides a comparative analysis of euonymine, a sesquiterpene pyridine alkaloid found in plants of the Euonymus genus, against other notable insecticidal alkaloids. While quantitative data on pure this compound is limited, this guide synthesizes available information on Euonymus extracts and related compounds, placing them in context with well-characterized alkaloids for which extensive experimental data exists.

Quantitative Comparison of Insecticidal Alkaloids

Precise quantitative data for the insecticidal activity of this compound remains largely uncharacterized in publicly accessible literature. However, extracts from Euonymus species, which contain a variety of alkaloids including this compound, have been evaluated. For a comparative perspective, the following table summarizes the insecticidal potency (LC₅₀ and LD₅₀ values) of several well-studied alkaloids against various insect species. It is important to note that these values are highly dependent on the insect species, application method, and experimental conditions.

Alkaloid/ExtractInsect SpeciesExposure TimeLC₅₀LD₅₀Reference(s)
Nicotine Tenebrio molitor (larvae)24 hours21.1 mg/mL-
Zophobas morio (larvae)24 hours71.1 mg/mL-
Gryllus bimaculatus (imago)-38.5 mg/ml-
Galleria mellonella (larvae)-36.6 mg/ml-
Rotenone Drosophila melanogaster (larvae)-2.54 - 9.90 µmol/mL-
Drosophila melanogaster (adult)--3.68 µ g/adult
Spodoptera litura (armyworm)--0.16 µg/g
α-Solanine Sitophilus oryzae & Tribolium castaneum24 and 48 hours22.1 - 44.0 µg/cm²-
Tropinone Thrips palmi (larvae)24 hours1187.9 µg/mL-
Thrips palmi (larvae)48 hours686.9 µg/mL-
Imidacloprid (Synthetic Neonicotinoid) Melipona scutellaris (bee)24 hours2.01 ng/µL2.41 ng/bee
Melipona scutellaris (bee)48 hours0.81 ng/µL1.29 ng/bee

Note: LC₅₀ (Lethal Concentration 50) is the concentration of a substance that kills 50% of a test population. LD₅₀ (Lethal Dose 50) is the dose of a substance that kills 50% of a test population. The units vary depending on the study and application method.

Insecticidal Properties of Euonymus Alkaloids

Research on the insecticidal properties of Euonymus europaeus extracts, containing this compound, has indicated weak repellent and larvicidal effects against the yellow fever mosquito (Aedes aegypti). These extracts were found to be ineffective in repelling the lone star tick (Amblyomma americanum) at the tested concentrations. However, one study did identify acetylcholinesterase (AChE) inhibitory activity in these extracts, with IC₅₀ values ranging from 2.8 to 10.7 mg/mL. This suggests a potential neurotoxic mode of action, a common mechanism among insecticidal alkaloids.

Other research on the Euonymus genus has led to the isolation of other sesquiterpene pyridine alkaloids, such as euoverrine A, euoverrine B, and euophelline, which have demonstrated insecticidal properties. This indicates that while this compound itself may not be the most potent insecticide within the genus, the chemical family to which it belongs is a source of bioactive compounds.

Experimental Protocols

The determination of insecticidal activity for alkaloids typically involves a range of standardized bioassays. These protocols are crucial for generating reliable and comparable data.

Insect Rearing

A stable and healthy population of the target insect species is maintained under controlled laboratory conditions (temperature, humidity, and photoperiod). This ensures uniformity in the test subjects.

Alkaloid Extraction and Preparation

The alkaloid of interest is either extracted and purified from its natural source or synthesized. For testing, it is dissolved in an appropriate solvent (e.g., acetone, ethanol, or water with a surfactant) to create a stock solution, from which serial dilutions are made to establish a range of concentrations.

Insecticide Bioassays

Commonly employed methods include:

  • Topical Application: A precise volume of the alkaloid solution is applied directly to the dorsal thorax of individual insects using a micro-applicator. This method allows for the determination of the LD₅₀.

  • Feeding/Ingestion Assay: The alkaloid is incorporated into the insect's artificial diet or a sugar solution. Insects are allowed to feed on this treated diet for a specific period. This method is used to determine the LC₅₀.

  • Contact/Residual Assay: A surface, such as a petri dish or a leaf, is coated with the alkaloid solution. Insects are then exposed to this treated surface. This method also helps in determining the LC₅₀.

  • Leaf-Dip Bioassay: Plant leaves are dipped into the insecticide solution and allowed to dry before being provided to herbivorous insects. Mortality is assessed after a set period.

Data Collection and Analysis

Mortality is typically assessed at 24, 48, and 72-hour intervals. The collected data is then subjected to probit analysis to calculate the LC₅₀ or LD₅₀ values, along with their 95% confidence limits.

Signaling Pathways and Mechanisms of Action

Many insecticidal alkaloids exert their effects by targeting the insect's nervous system. Two common targets are the enzyme acetylcholinesterase (AChE) and the gamma-aminobutyric acid (GABA) receptor.

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect. This mechanism is shared by organophosphate and carbamate insecticides, as well as some alkaloids.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release Vesicle Synaptic Vesicle AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binds to Alkaloid Inhibitory Alkaloid (e.g., from Euonymus extract) Alkaloid->AChE Inhibits Signal Continuous Nerve Signal (Paralysis) AChR->Signal Initiates

Caption: Acetylcholinesterase inhibition pathway by certain alkaloids.

GABA Receptor Antagonism

The GABA receptor is a ligand-gated ion channel that, when activated by GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and inhibition of the nerve impulse. Some insecticides act as antagonists, blocking this channel and leading to hyperexcitation, convulsions, and death.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the insecticidal properties of a plant-derived alkaloid.

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis & Mechanism Plant Plant Material (e.g., Euonymus europaeus) Extraction Extraction & Purification of Alkaloid (e.g., this compound) Plant->Extraction Formulation Formulation in Solvent Extraction->Formulation Exposure Exposure via Contact, Feeding, or Topical Application Formulation->Exposure Insect_Rearing Insect Rearing (Target Species) Insect_Rearing->Exposure Mortality Mortality Assessment (24, 48, 72h) Exposure->Mortality Probit Probit Analysis (LC50 / LD50 Calculation) Mortality->Probit Comparison Comparative Analysis Probit->Comparison Mechanism Mechanism of Action Studies (e.g., AChE, GABA receptor assays) Mechanism->Comparison

Caption: General workflow for insecticidal bioassay of plant alkaloids.

Comparative Analysis of Euonymine's Effect on Different Cell Lines: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable scarcity of publicly available scientific literature detailing the effects of Euonymine on different cell lines. While the compound has been identified and synthesized, research into its biological activities, particularly its cytotoxic and apoptotic effects across various cell types, remains limited. This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols that would be required to evaluate the therapeutic potential of this compound. As new research emerges, this guide can be updated to incorporate new findings.

Data Presentation

A comprehensive comparative analysis would necessitate the generation of quantitative data on the effects of this compound across a panel of well-characterized cell lines. This data should be presented in a clear and structured format to facilitate easy comparison.

Table 1: Comparative Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hNotes
Cancer Cell Lines
e.g., MCF-7Breast AdenocarcinomaData not availableData not availableData not availableEstrogen receptor-positive
e.g., MDA-MB-231Breast AdenocarcinomaData not availableData not availableData not availableTriple-negative
e.g., A549Lung CarcinomaData not availableData not availableData not available
e.g., HeLaCervical CarcinomaData not availableData not availableData not available
e.g., JurkatT-cell LeukemiaData not availableData not availableData not availableSuspension cell line
Non-Cancerous Cell Lines
e.g., HEK293Human Embryonic KidneyData not availableData not availableData not availableTo assess general cytotoxicity
e.g., HUVECHuman Umbilical Vein Endothelial CellsData not availableData not availableData not availableTo assess effects on angiogenesis

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To generate the data required for the comparative analysis, the following key experiments would need to be performed.

Cell Culture and Maintenance
  • Cell Lines: A diverse panel of human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) and non-cancerous human cell lines should be used.

  • Culture Conditions: All cell lines should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours).

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualization

Understanding the potential mechanism of action of this compound would involve investigating its impact on key signaling pathways involved in cell survival and apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Ligand Binding Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis This compound This compound This compound->DeathReceptor Potential Target This compound->Mitochondrion Potential Target

Caption: Hypothetical signaling pathways potentially modulated by this compound to induce apoptosis.

It is crucial to reiterate that the information presented here is a template for future research. The lack of specific experimental data on this compound's effects on different cell lines prevents a definitive comparative analysis at this time. Further investigation is required to elucidate the biological activity of this compound and its potential as a therapeutic agent.

Binding Site of Euonymine on its Molecular Target Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Euonymine, a complex sesquiterpenoid pyridine alkaloid, has demonstrated notable biological activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV effects. Despite these promising therapeutic potentials, detailed experimental studies confirming the precise molecular binding site of this compound on its targets are not available in the current scientific literature. This lack of specific binding data prevents a comparative analysis of its interaction with molecular targets against other compounds.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer cells by effluxing a wide range of chemotherapeutic agents. Several natural compounds are known to inhibit P-gp, potentially reversing multidrug resistance. While this compound has been identified as a P-gp inhibitor, the specific amino acid residues within the P-gp drug-binding pocket that interact with this compound have not been elucidated.

Experimental Approaches to Identify P-gp Binding Sites:

The identification of drug binding sites on P-glycoprotein typically involves a combination of experimental techniques, including:

  • Photoaffinity Labeling: This technique uses a photo-reactive analog of the compound of interest to covalently bind to its target protein upon UV irradiation. Subsequent enzymatic digestion and sequencing can identify the labeled amino acid residues, thus mapping the binding site.

  • Site-Directed Mutagenesis: By systematically mutating specific amino acids within the putative binding pocket and assessing the impact on drug binding or transport, researchers can pinpoint critical residues for interaction.

  • ATPase Activity Assays: P-gp hydrolyzes ATP to power drug efflux. The effect of a compound on the ATPase activity of P-gp can provide insights into its interaction, indicating whether it is a substrate or an inhibitor.

  • Computational Docking: Molecular modeling techniques can predict the binding pose and interactions of a ligand within the known three-dimensional structure of P-gp.

  • Competition Assays: These assays determine if a compound can compete with a known P-gp substrate or inhibitor for binding, suggesting an overlapping binding site.

A comprehensive literature search did not yield any studies that have applied these methodologies to determine the binding site of this compound on P-glycoprotein.

Anti-HIV Activity

The anti-HIV activity of this compound has also been reported, but its precise mechanism of action and molecular target within the HIV life cycle remain unknown. Potential targets for anti-HIV drugs include viral enzymes such as reverse transcriptase, protease, and integrase, as well as viral entry and assembly processes.

Commonly Used Assays to Determine Anti-HIV Molecular Targets:

  • Reverse Transcriptase (RT) Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme, which is crucial for converting the viral RNA genome into DNA.

  • Protease Inhibition Assays: These assays assess the inhibition of HIV protease, an enzyme essential for the maturation of new viral particles.

  • Integrase Inhibition Assays: These assays determine if a compound can block the function of HIV integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome.

No published research was found that specifically tested this compound in these or other assays to identify its anti-HIV molecular target and binding site.

Conclusion

While this compound presents as a promising natural product with dual P-gp inhibitory and anti-HIV activities, the scientific community has yet to publish research that definitively confirms its binding site on these molecular targets. Without such experimental data, a detailed comparison guide with quantitative metrics, experimental protocols, and visualizations of its binding interactions cannot be constructed. Future research employing techniques such as photoaffinity labeling, site-directed mutagenesis, and specific enzymatic assays is necessary to elucidate the precise molecular mechanism of this compound's action and to fully realize its therapeutic potential.

Experimental Workflows for Target Identification

To facilitate future research in this area, the following diagrams illustrate the general experimental workflows for identifying the binding site of a compound like this compound on P-glycoprotein and for pinpointing its molecular target in the HIV life cycle.

Pgp_Binding_Site_Identification_Workflow cluster_0 P-glycoprotein Binding Site Identification start This compound identified as P-gp inhibitor photoaffinity Photoaffinity Labeling start->photoaffinity Covalent labeling mutagenesis Site-Directed Mutagenesis start->mutagenesis Functional analysis atpase ATPase Activity Assay start->atpase Functional analysis competition Competition Assays start->competition Binding analysis docking Computational Docking start->docking In silico prediction binding_site Binding Site Confirmation photoaffinity->binding_site mutagenesis->binding_site atpase->binding_site competition->binding_site docking->binding_site

Caption: Workflow for P-gp Binding Site Identification.

HIV_Target_Identification_Workflow cluster_1 HIV Molecular Target Identification start_hiv This compound shows anti-HIV activity rt_assay Reverse Transcriptase Assay start_hiv->rt_assay protease_assay Protease Assay start_hiv->protease_assay integrase_assay Integrase Assay start_hiv->integrase_assay entry_assay Viral Entry/Fusion Assay start_hiv->entry_assay target_identified Molecular Target Identified rt_assay->target_identified protease_assay->target_identified integrase_assay->target_identified entry_assay->target_identified

Caption: Workflow for HIV Molecular Target Identification.

Safety Operating Guide

Proper Disposal of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of Euonymine are critical for ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.

This compound, a potent cardiotonic glycoside, necessitates careful handling and disposal due to its inherent toxicity. Adherence to proper waste management procedures is paramount to mitigate risks to personnel and the environment. The following guidelines are based on general hazardous waste protocols and should be supplemented by institution-specific procedures.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. If there is a risk of aerosolization, a respirator may be necessary.

  • Ventilation: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.

  • Spill Response: Have a spill kit readily available. In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for toxic chemicals.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Hazardous Waste Determination: Due to its toxic nature, this compound waste must be managed as hazardous waste. It is classified as toxic if swallowed or in contact with skin and may cause an allergic skin reaction.

  • Waste Code: While a specific EPA waste code for this compound is not explicitly listed, its structural components, including a pyridine ring, suggest that it may fall under the D038 waste code for pyridine if it exhibits the toxicity characteristic. However, it is crucial to consult with your institution's Environmental Health and Safety (EHS) office for a definitive classification.

2. Waste Segregation and Collection:

  • Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for all this compound waste. This includes pure this compound, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and solutions.

  • Container Compatibility: Use a robust, leak-proof container made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").

3. Waste Accumulation and Storage:

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is secure and segregated from incompatible materials.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the release of hazardous material in case of a leak.

4. Final Disposal:

  • Professional Disposal Service: The disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service. Do not attempt to dispose of this material through standard laboratory drains or as regular trash.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online request form.

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound:

PropertyValue
CAS Number 33458-82-1
Molecular Formula C38H47NO18
Primary Hazards Toxic (Oral and Dermal)
Potential EPA Waste Code D038 (due to pyridine moiety)

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify & Classify this compound as Hazardous Waste B Step 2: Segregate & Collect in Labeled, Compatible Container A->B C Step 3: Store Securely in a Designated Accumulation Area B->C D Step 4: Arrange for Pickup by a Licensed Disposal Service C->D

Caption: Workflow for this compound waste disposal.

It is the responsibility of every individual generating chemical waste to ensure its safe and compliant disposal. By following these procedures, you contribute to a safer laboratory environment and protect our ecosystem.

Personal protective equipment for handling Euonymine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Euonymine. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the toxicological profile of its plant source, the Euonymus genus, and general best practices for handling potent, bioactive natural products.

Hazard Assessment and Toxidological Profile

Reported Biological Activities:

  • Anti-HIV effects[5]

  • P-glycoprotein (P-gp) inhibitory effects[5]

The following table summarizes the known and inferred toxicological properties.

Hazard CategoryDescriptionSource of Information
Acute Toxicity (Oral) Inferred from the toxicity of Euonymus plants. Ingestion can cause vomiting, diarrhea, weakness, chills, and in severe cases, coma and convulsions.[1]Euonymus plant toxicology reports
Cardiac Effects Euonymus plants contain cardiac glycosides, which can disrupt heart rhythm.[2][4]Euonymus plant toxicology reports
Irritancy Assumed to be a potential skin and eye irritant.General precaution for unknown compounds
Chronic Toxicity Data not available. Long-term exposure effects are unknown.N/A

Personal Protective Equipment (PPE) and Handling Plan

A risk assessment should be conducted before handling this compound. The following PPE and handling procedures are mandatory to minimize exposure.

2.1. Engineering Controls:

  • Always handle solid this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Solutions of this compound should also be handled in a chemical fume hood.

2.2. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or neoprene gloves at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions.

  • Eye Protection: Chemical safety goggles are required.

  • Lab Coat: A buttoned lab coat must be worn. Consider a disposable gown for procedures with a high risk of contamination.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

2.3. Handling Procedures:

  • Preparation: Designate a specific area within the laboratory for handling this compound. Ensure all necessary equipment, including a calibrated balance, spatulas, and appropriate glassware, are clean and readily accessible within the fume hood.

  • Weighing: Weigh solid this compound in a fume hood on a tared weigh paper or in a vial. Use anti-static weigh boats if necessary.

  • Solution Preparation: Prepare solutions by slowly adding the solvent to the pre-weighed this compound to avoid splashing. Cap containers securely.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Disposal Plan

All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste.

3.1. Waste Segregation:

  • Solid Waste: Collect unused this compound, contaminated weigh boats, and other solid materials in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

  • Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste.

3.2. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3.3. Disposal Procedure:

  • Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department for guidance on proper disposal protocols.

Experimental Workflow and Signaling Pathway

4.1. General Experimental Workflow for Handling Potent Compounds:

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep Conduct Risk Assessment and Review Protocol ppe Don Appropriate PPE prep->ppe weigh Weigh Solid this compound ppe->weigh solution Prepare Stock Solution weigh->solution experiment Perform Experiment solution->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste dispose Arrange for Waste Pickup waste->dispose

Caption: General workflow for safely handling this compound.

4.2. Conceptual Signaling Pathway: P-glycoprotein Inhibition

This compound has been identified as a P-glycoprotein (P-gp) inhibitor.[5] P-gp is an ATP-dependent efflux pump that transports a wide range of substrates out of cells, contributing to multidrug resistance in cancer and affecting the pharmacokinetics of various drugs.[6][7] The following diagram illustrates the general mechanism of P-gp inhibition.

G cluster_cell Cell pgp P-glycoprotein (P-gp) Efflux Pump drug_out Drug effluxed pgp->drug_out Efflux out of cell (ATP-dependent) drug_accumulates Drug accumulates in cell, leading to therapeutic effect pgp->drug_accumulates Efflux Blocked drug Substrate Drug (e.g., Chemotherapy) drug->pgp Binds to P-gp This compound This compound (P-gp Inhibitor) This compound->pgp Inhibits P-gp drug_in Drug enters cell drug_in->drug

Caption: Inhibition of P-glycoprotein by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.